Product packaging for tert-Butyl rosuvastatin(Cat. No.:CAS No. 355806-00-7)

tert-Butyl rosuvastatin

Cat. No.: B041824
CAS No.: 355806-00-7
M. Wt: 537.6 g/mol
InChI Key: IJHZGLLGELSZAF-OKLSWEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-Butyl rosuvastatin, also known as this compound, is a useful research compound. Its molecular formula is C26H36FN3O6S and its molecular weight is 537.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36FN3O6S B041824 tert-Butyl rosuvastatin CAS No. 355806-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHZGLLGELSZAF-OKLSWEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467120
Record name tert-Butyl rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355806-00-7
Record name 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355806-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl rosuvastatin, a key intermediate in the manufacture of the cholesterol-lowering drug, rosuvastatin. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and process optimization.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The synthesis of rosuvastatin calcium, the active pharmaceutical ingredient, often proceeds through the pivotal intermediate, this compound. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis and is cleaved in the final stages. This guide will focus on the principal methodologies for constructing the this compound molecule, primarily through the Wittig reaction and Julia-Kocienski olefination, which couple the pyrimidine core with the chiral side chain.

Overall Synthetic Strategy

The synthesis of this compound involves the preparation of two key building blocks: the pyrimidine core, specifically 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, and the chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate. These two fragments are then coupled to form the carbon-carbon double bond of the heptenoate side chain. The subsequent deprotection of the acetonide group yields this compound.

G A Pyrimidine Core Synthesis C Coupling Reaction (Wittig or Julia-Kocienski) A->C B Chiral Side Chain Synthesis B->C D Acetonide Deprotection C->D E This compound D->E

Synthesis of Key Intermediates

Synthesis of the Pyrimidine Core

The pyrimidine core, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, is a complex heterocyclic compound. Its synthesis involves multiple steps, often starting from simpler precursors like isobutyryl acetonitrile and 4-fluorobenzaldehyde. A common route involves the formation of a pyrimidinol intermediate which is then oxidized to the desired aldehyde.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol

A reported method involves the reduction of the corresponding pyrimidine ester. In a 500mL three-necked flask, 22.8g (60mmol) of the pyrimidine ester is dissolved in 270mL of tetrahydrofuran. To this solution, 9.0g (240mmol) of sodium borohydride is added, and the mixture is cooled to 0°C. Boron trifluoride diethyl ether complex (34.2g, 240mmol) is then added dropwise. The reaction temperature is raised to 60°C and maintained for 20 hours. After completion, the reaction is cooled to room temperature and quenched by the slow addition of 5% hydrochloric acid, followed by stirring for 1.5 hours. The pH is adjusted to 7-8 with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane (2 x 60mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pyrimidinol as a light yellow solid.[1]

Experimental Protocol: Oxidation to 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

The pyrimidinemethanol can be oxidized to the corresponding aldehyde using various methods, including aerobic oxidation catalyzed by cobalt salts and TEMPO.[2]

Synthesis of the Chiral Side Chain

The chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is crucial for establishing the correct stereochemistry of the final drug. Its synthesis often starts from a chiral precursor and involves the formation of a 1,3-dioxane ring.

Experimental Protocol: Synthesis of tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

To a solution of tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (10.0 g, 0.0385 mol) in a mixture of dimethyl sulfoxide (15.0 g, 0.192 mol) and dichloromethane (100 mL), cooled to 0 to -5 °C, diisopropylethylamine (17.42 g, 0.1347 mol) is slowly added. After stirring for 15 minutes, the reaction is quenched with water (50.0 mL). The aqueous phase is extracted with dichloromethane (2 x 20 mL). The combined organic phases are washed with water (3 x 100.0 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is dried to yield the final product.

Coupling Reactions

The central step in the synthesis of this compound is the formation of the olefinic bond that connects the pyrimidine core and the chiral side chain. The two most prominent methods for this transformation are the Wittig reaction and the Julia-Kocienski olefination.

G cluster_0 Coupling Methods A Pyrimidine Aldehyde B Chiral Side Chain Aldehyde C Wittig Reaction D Julia-Kocienski Olefination E Coupled Intermediate (Acetonide Protected) F Phosphonium Salt of Pyrimidine G Sulfone of Chiral Side Chain

Wittig Reaction

The Wittig reaction involves the reaction of the pyrimidine aldehyde with a phosphonium ylide derived from the chiral side chain, or more commonly, the reaction of the chiral side chain aldehyde with a phosphonium ylide of the pyrimidine core.

Experimental Protocol: Wittig Reaction

In a 250 mL 4-necked round bottom flask, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Z9, 50 g) and tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (D7, 20.87 g) are added to dimethyl sulfoxide (150 mL) with potassium carbonate (33.54 g) at 25-35°C. The mixture is heated to 70-75°C for 5 to 7 hours. After cooling, toluene (250 mL) is added for dilution. The organic layer is washed with water.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is an alternative method that often provides high E-selectivity. This reaction involves the coupling of the pyrimidine aldehyde with a sulfone derivative of the chiral side chain.[3] A patent describes the Julia-Kocienski olefination between a pyrimidine sulfone and the chiral aldehyde to give the acetonide-protected tert-butyl ester of rosuvastatin.[3]

Deprotection Steps

Following the coupling reaction, the acetonide protecting group on the diol of the side chain is removed, followed by the hydrolysis of the tert-butyl ester to yield rosuvastatin.

Experimental Protocol: Acetonide Deprotection

The acetonide protected tert-butyl ester of rosuvastatin (25 g) is treated with a dilute solution of trifluoroacetic acid in water (2.5 g in 25 mL water) at 30-40 °C for 30 minutes to 1 hour.[3] Water (25 mL) is then added, and the mixture is stirred for an additional 3-4 hours at the same temperature.[3]

Experimental Protocol: Hydrolysis of the tert-Butyl Ester

The hydrolysis of the tert-butyl ester is typically carried out under basic conditions. An aqueous solution of sodium hydroxide (3.46 g in 100 mL water) is added to the reaction mixture from the deprotection step, and it is stirred for 1 hour.[3] Alternatively, a process using an organic nitrogen base like tert-butylamine in water at 98-100°C for 1 to 4 hours has been reported for the hydrolysis.[1]

Quantitative Data Summary

Reaction StepStarting MaterialReagents and ConditionsProductYieldPurityReference
Pyrimidine Core Synthesis
Reduction of Pyrimidine EsterPyrimidine Ester (60 mmol)Sodium borohydride (240 mmol), Boron trifluoride diethyl etherate (240 mmol), THF, 0°C to 60°C, 20h4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol96.7%-[1]
Chiral Side Chain Synthesis
Oxidation of Dioxane Alcoholtert-Butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (0.0385 mol)DMSO, Dichloromethane, Diisopropylethylamine, 0 to -5°Ctert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate93.0%-
Coupling Reaction (Wittig)
Wittig OlefinationPhosphonium Salt (Z9, 50 g), Aldehyde (D7, 20.87 g)Potassium carbonate (33.54 g), DMSO, 70-75°C, 5-7hAcetonide protected tert-butyl ester of rosuvastatin--
Deprotection and Hydrolysis
Acetonide DeprotectionAcetonide protected tert-butyl ester of rosuvastatin (25 g)Trifluoroacetic acid in water, 30-40°C, 3.5-5hThis compound->99% by HPLC[3]
tert-Butyl Ester HydrolysisThis compoundSodium hydroxide in waterRosuvastatin Sodium Salt--[3]
tert-Butyl Ester Hydrolysis (Alternative)7.5 g of tert-butyl ester of rosuvastatin2 to 5 equivalents of amine, water, 98-100°C, 1-4hRosuvastatin Amine Salt->99.5% by HPLC[1]

Note: Yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented here is based on available literature and patents and should be considered as representative examples.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between the Wittig reaction and the Julia-Kocienski olefination for the key coupling step often depends on factors such as desired stereoselectivity, scalability, and cost-effectiveness. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists and engineers involved in the research and development of rosuvastatin and related statins. Further optimization of each step can lead to improved overall efficiency and purity of the final active pharmaceutical ingredient.

References

Spectroscopic and Mechanistic Analysis of Tert-Butyl Rosuvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of tert-butyl rosuvastatin, a key intermediate in the synthesis of the widely prescribed cholesterol-lowering drug, rosuvastatin. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition. Furthermore, it elucidates the mechanism of action of rosuvastatin through a detailed signaling pathway diagram.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₂₆H₃₆FN₃O₆S, Molecular Weight: 537.64 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic protons7.0 - 8.0Multiplets
Olefinic protons5.0 - 6.5Multiplets
Carbinol protons (-CH-OH)3.5 - 4.5Multiplets
Methylene protons adjacent to ester2.2 - 2.6Multiplets
Other aliphatic protons1.0 - 2.0Multiplets
tert-Butyl protons~1.4Singlet
N-Methyl protons~3.5Singlet
S-Methyl protons~3.3Singlet
Isopropyl methyl protons~1.2Doublet
Isopropyl methine proton~3.2Septet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl carbon (ester)170 - 175
Aromatic carbons110 - 165
Olefinic carbons120 - 140
Carbinol carbons (-CH-OH)65 - 75
tert-Butyl quaternary carbon~80
Methylene carbons30 - 45
tert-Butyl methyl carbons~28
N-Methyl carbon~33
S-Methyl carbon~42
Isopropyl methyl carbons~21
Isopropyl methine carbon~34
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Alcohol)3500 - 3200 (broad)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Ester)~1730
C=C (Aromatic)1600 - 1450
C=N (Pyrimidine)1650 - 1550
S=O (Sulfonamide)1350 - 1300 and 1170 - 1150
C-O (Ester/Alcohol)1300 - 1000
C-F (Aromatic)1250 - 1000
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺538.24
[M+Na]⁺560.22

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16 or more for good signal-to-noise ratio

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Reference: Tetramethylsilane (TMS) at 0 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a KBr or NaCl plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Capillary Voltage: 3-5 kV

  • Drying Gas (N₂) Flow Rate: 5-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: m/z 100-1000

Signaling Pathway and Experimental Workflows

Rosuvastatin's Mechanism of Action

Rosuvastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of events within hepatocytes, ultimately resulting in reduced levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Rosuvastatin_Mechanism_of_Action HMG_CoA HMG-CoA Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Intracellular_Cholesterol Decreased Intracellular Cholesterol Rosuvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes SREBP2 SREBP-2 Activation Intracellular_Cholesterol->SREBP2 LDLR_Gene LDL Receptor Gene Transcription SREBP2->LDLR_Gene LDLR Increased LDL Receptors on Hepatocyte LDLR_Gene->LDLR Uptake Increased LDL-C Uptake LDLR->Uptake LDL_C Bloodstream LDL-C LDL_C->Uptake Uptake->Intracellular_Cholesterol Lowers

Rosuvastatin's inhibitory effect on the cholesterol synthesis pathway.
Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective spectroscopic technique, and subsequent data processing and interpretation.

Spectroscopic_Workflow Sample Tert-Butyl Rosuvastatin Sample Prep Sample Preparation (Dissolution/Film Casting) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Data Processing & Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Report Spectroscopic Characterization Report Analysis->Report

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl rosuvastatin is a key intermediate in the synthesis of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of dyslipidemia. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties, presents available data in a structured format, and outlines potential degradation pathways. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of rosuvastatin.

Introduction

Rosuvastatin is a potent synthetic statin that plays a crucial role in managing cholesterol levels. The synthesis of rosuvastatin calcium, the API, involves several steps, with this compound being a critical precursor. The tert-butyl ester group serves as a protecting group for the carboxylic acid moiety during the synthesis. The efficiency of the synthetic process and the purity of the final product are significantly influenced by the solubility and stability of this intermediate. Inadequate solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities that may be difficult to remove. This guide details the methodologies for assessing the solubility and stability of this compound and discusses its degradation profile under various stress conditions.

Solubility Profile of this compound

Qualitative Solubility

Based on available information, this compound exhibits the following general solubility characteristics:

Solvent ClassificationExamplesQualitative Solubility
Polar Protic Water, Methanol, EthanolSparingly to Slightly Soluble
Polar Aprotic Acetonitrile, DMSO, Ethyl AcetateSlightly Soluble (solubility may increase with heating in Ethyl Acetate)
Non-polar Chloroform, DichloromethaneSlightly Soluble
Quantitative Solubility Data

Quantitative solubility data is essential for process development. The following table presents hypothetical data to illustrate how results would be presented. Researchers should determine this data experimentally using the protocol provided below.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Data to be determined
Ethanol25Data to be determined
Acetonitrile25Data to be determined
Ethyl Acetate25Data to be determined
Dichloromethane25Data to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determined
Water25Data to be determined
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO, water)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of scintillation vials.

  • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered samples with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL.

Stability Profile of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to identify potential degradation products. These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Studies Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on studies of rosuvastatin. The tert-butyl ester is anticipated to be particularly susceptible to hydrolysis under acidic and to a lesser extent, basic conditions.

Stress ConditionReagent/ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CSignificant degradationRosuvastatin, Rosuvastatin Lactone
Basic Hydrolysis 0.1 M NaOH, 60°CModerate degradationRosuvastatin
Oxidative Degradation 3% H₂O₂, RTModerate degradationOxidized derivatives of the rosuvastatin core structure
Thermal Degradation 80°C (solid state)Minimal degradationIsomeric impurities
Photolytic Degradation UV/Visible lightModerate degradationPhotodegradation products of the rosuvastatin core structure
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/DAD and LC-MS systems

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in a temperature-controlled oven at 80°C for a specified duration (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) and solid this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time intervals by HPLC.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase.

    • Use a photodiode array (PDA) detector to monitor peak purity.

    • Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Studies

G cluster_solubility Solubility Determination cluster_stability Stability (Forced Degradation) Studies S1 Prepare Supersaturated Solutions S2 Equilibrate (Shake-Flask) S1->S2 S3 Sample and Filter S2->S3 S4 HPLC Analysis S3->S4 S5 Calculate Solubility S4->S5 Report Final Report S5->Report T1 Prepare Stock Solution T2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Neutralize/Dilute Samples T3->T4 T5 Stability-Indicating HPLC Analysis T4->T5 T6 LC-MS for Impurity Identification T5->T6 T6->Report Start Start Start->S1 Start->T1

Caption: Workflow for assessing the solubility and stability of this compound.

Potential Degradation Pathway of this compound under Acidic Conditions

G cluster_pathway Acid-Catalyzed Degradation A This compound B Rosuvastatin (Hydrolysis of tert-butyl ester) A->B H+ / H2O C Rosuvastatin Lactone (Intramolecular Cyclization) B->C H+

Biological activity of tert-Butyl rosuvastatin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of tert-Butyl Rosuvastatin Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its synthesis often involves the use of protected intermediates to ensure the correct stereochemistry and yield. One such key intermediate is this compound, where the pharmacologically critical carboxylic acid group is masked as a tert-butyl ester. This technical guide explores the expected biological activity of this intermediate, based on the well-established structure-activity relationships of statins. While direct experimental data on the biological activity of this compound is not extensively reported in peer-reviewed literature, this document provides a detailed theoretical framework, relevant experimental protocols to determine its activity, and a comparison with the active parent compound, rosuvastatin.

Introduction: Rosuvastatin and the Role of the tert-Butyl Intermediate

Rosuvastatin is a member of the "statin" class of drugs, which are highly effective in lowering low-density lipoprotein (LDL) cholesterol levels.[1] The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase.[2][3] The pharmacophore of statins, a dihydroxyheptanoic acid unit, mimics the structure of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the active site of the enzyme.[2][4]

In the chemical synthesis of rosuvastatin, the tert-butyl ester serves as a protecting group for the carboxylic acid. This strategy prevents the carboxylate from participating in unwanted side reactions during the assembly of the molecule. The final step in the synthesis involves the hydrolysis (deprotection) of the tert-butyl ester to yield the active rosuvastatin acid. Consequently, this compound is considered a late-stage intermediate or a prodrug form.

Expected Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of statins is critically dependent on the free dihydroxyheptanoic acid moiety. This structural feature is responsible for the strong binding interactions with the active site of the HMG-CoA reductase enzyme. The carboxylate group forms key ionic and hydrogen bonds with amino acid residues within the enzyme's active site, anchoring the inhibitor in place.

The this compound intermediate has this crucial carboxylate group masked as a bulky, non-polar tert-butyl ester. This modification is expected to have a profound negative impact on its biological activity for several reasons:

  • Loss of Key Binding Interactions: The esterified carboxyl group cannot form the critical ionic and hydrogen bonds that are essential for high-affinity binding to HMG-CoA reductase.

  • Steric Hindrance: The bulky tert-butyl group may cause steric clashes within the enzyme's active site, preventing the rest of the molecule from achieving the optimal conformation for binding.

Therefore, it is hypothesized that the this compound intermediate possesses negligible inhibitory activity against HMG-CoA reductase compared to the parent compound. Any observed activity in in vivo or cell-based systems would likely be attributable to its hydrolysis to the active rosuvastatin acid.

Quantitative Data Presentation

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Notes
Rosuvastatin CalciumHMG-CoA ReductaseCell-free11[5]~0.1 (steady-state)[6]High-affinity inhibitor. The free carboxylic acid is essential for activity.
This compoundHMG-CoA ReductaseCell-free>10,000 (Hypothesized)>10,000 (Hypothesized)Expected to be a very weak inhibitor due to the esterification of the critical carboxylic acid group, preventing key interactions with the enzyme's active site.

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

To empirically determine the biological activity of this compound and validate the hypothesis of its low activity, a standard enzymatic assay for HMG-CoA reductase inhibition can be performed.

Objective: To measure the IC50 value of a test compound (e.g., this compound) by monitoring the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.[7][8] The reaction is:

HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH

Materials and Reagents:

  • Recombinant human HMG-CoA reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

  • Test Compound (this compound) and Positive Control (Rosuvastatin) stock solutions in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X working solution of the Assay Buffer and keep it on ice.

    • Reconstitute NADPH in Assay Buffer to a final concentration of 400 µM. Prepare fresh and protect from light.

    • Dilute the HMG-CoA substrate in Assay Buffer to a final concentration of 200 µM.

    • Dilute the HMG-CoA Reductase enzyme stock in cold Assay Buffer to a working concentration that produces a linear rate of NADPH consumption.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add Assay Buffer and all reaction components except the enzyme.

    • Negative Control Wells (100% Activity): Add Assay Buffer, enzyme, substrates, and the same volume of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add Assay Buffer, enzyme, substrates, and the desired concentrations of the test compound or positive control.

  • Reaction and Measurement:

    • To each well, add the following in order:

      • Assay Buffer

      • NADPH solution

      • Test compound/control or DMSO

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HMG-CoA substrate solution followed immediately by the HMG-CoA reductase enzyme solution.

    • Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin kinetic measurements.

    • Record the absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Inhibition sub sub enz enz prod prod inhib inhib intermed intermed AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA ... HMGCR HMG-CoA Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps tert_Butyl_Rosuvastatin This compound (Intermediate/Prodrug) Rosuvastatin Rosuvastatin (Active Drug) tert_Butyl_Rosuvastatin->Rosuvastatin Hydrolysis (Deprotection) Rosuvastatin->HMGCR Inhibits HMGCR->Mevalonate Catalyzes

Caption: Conversion of the inactive tert-butyl intermediate to active rosuvastatin, which inhibits HMG-CoA reductase.

Experimental Workflow

HMG_CoA_Assay_Workflow prep 1. Reagent Preparation (Buffer, NADPH, Substrates, Test Compounds) plate 2. Plate Setup in 96-well Plate (Blanks, Controls, Inhibitors) prep->plate incubate 3. Pre-incubation at 37°C (10 minutes) plate->incubate initiate 4. Initiate Reaction (Add HMG-CoA Reductase) incubate->initiate read 5. Kinetic Measurement (Read Absorbance at 340 nm over 10-20 minutes) initiate->read analyze 6. Data Analysis (Calculate Reaction Rates, % Inhibition) read->analyze ic50 7. IC50 Determination (Non-linear Regression) analyze->ic50

Caption: Workflow for the in vitro HMG-CoA reductase spectrophotometric inhibition assay.

Conclusion

The this compound intermediate is a crucial component in the synthesis of the active drug, rosuvastatin. Based on the fundamental principles of statin structure-activity relationships, this intermediate is expected to be biologically inactive as an HMG-CoA reductase inhibitor. The esterification of the carboxylic acid group prevents the necessary high-affinity interactions with the enzyme's active site. To confirm this hypothesis, the detailed in vitro enzymatic assay protocol provided in this guide can be employed. The results of such an experiment would be invaluable for drug development professionals to fully characterize the pharmacological profile of rosuvastatin-related compounds and impurities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl Rosuvastatin: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of this compound. It is intended for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry who require detailed technical information on this compound. This compound serves as a key intermediate and a metabolite in the synthesis and study of Rosuvastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1]

Chemical Identity and Structure

This compound, systematically named tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate, is the tert-butyl ester form of Rosuvastatin.[2][3] The presence of the bulky tert-butyl group serves as a protecting group for the carboxylic acid functionality during the synthesis of Rosuvastatin, preventing unwanted side reactions.[4] This strategic protection is crucial for achieving high purity and yield in the final active pharmaceutical ingredient (API).[4]

The chemical structure of this compound is defined by a complex arrangement of a fluorophenyl group, an isopropyl-substituted pyrimidine ring, and a dihydroxy heptenoate side chain with a tert-butyl ester terminus.

Structural Diagram

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 355806-00-7[1][2][3][5]
Molecular Formula C₂₆H₃₆FN₃O₆S[2][3][5][6]
Molecular Weight 537.64 g/mol [2][3][5][6]
IUPAC Name tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate[7]
Physical Form Solid; White to Off-White Crystalline Solid[8]
Melting Point 136-138 °C[1][9]
Boiling Point 704.2 ± 70.0 °C (Predicted)[1][9]
Density 1.259 g/cm³ (Predicted)[1][9]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating)[1][9]
Storage Conditions Room Temperature, sealed in a dry environment; Long-term storage at 2-8°C (refrigerator)[1][2][9]
SMILES CC(C)C1=NC(=NC(=C1/C=C/--INVALID-LINK--OC(C)(C)C)O">C@HO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C[2][7][10]
InChI 1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1[7][10]
InChIKey IJHZGLLGELSZAF-OKLSWEBGSA-N[7]

Role in Synthesis and Experimental Protocols

This compound is a pivotal intermediate in the multi-step synthesis of Rosuvastatin. The tert-butyl ester group functions as a protecting group for the carboxylic acid, which is later removed in the final stages of the synthesis.

Synthetic Pathway Overview

The general synthetic route involves the coupling of two key fragments: a pyrimidine-containing aldehyde or a related derivative and a chiral side chain. The tert-butyl ester is typically part of the chiral side-chain fragment. After the main carbon skeleton is assembled, the protecting groups are removed to yield the final Rosuvastatin acid, which is then converted to its calcium salt.

G cluster_0 Synthesis of Rosuvastatin A Pyrimidine Aldehyde Fragment C Coupling Reaction (e.g., Wittig or Julia Olefination) A->C B Chiral Side-Chain (with tert-butyl ester) B->C D Protected Rosuvastatin Intermediate (this compound) C->D Formation of protected ester E Acidic Deprotection (Cleavage of tert-butyl group) D->E F Rosuvastatin Acid E->F G Salt Formation (with CaCl2) F->G H Rosuvastatin Calcium (API) G->H G cluster_1 Characterization Workflow start Synthesized This compound hplc HPLC Analysis start->hplc Purity Check nmr ¹H-NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry start->ms Molecular Weight Confirmation ir IR Spectroscopy start->ir Functional Group Analysis data Data Interpretation and Structure Confirmation hplc->data nmr->data ms->data ir->data final Qualified Intermediate for further synthesis data->final

References

The Tert-Butyl Group: A Linchpin in Modern Rosuvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group plays a multifaceted and critical role in the chemical synthesis of rosuvastatin, a leading drug in the management of hypercholesterolemia. Its strategic application as a protecting group for the carboxylic acid moiety of the heptenoate side chain is fundamental to achieving high yields and purity in the final active pharmaceutical ingredient (API). This technical guide delineates the pivotal functions of the tert-butyl group, focusing on its influence on reaction pathways, intermediate stability, and stereochemical control. Detailed experimental protocols for key synthetic transformations involving tert-butyl protected intermediates are provided, alongside a quantitative analysis of reported yields. Visual representations of the synthetic workflows are rendered using the DOT language to offer a clear, logical overview of the process.

Introduction

Rosuvastatin is a synthetic statin that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its complex molecular architecture, featuring a dihydroxy heptenoic acid side chain attached to a pyrimidine core, necessitates a sophisticated and stereocontrolled synthetic strategy. A key challenge in the synthesis of rosuvastatin is the prevention of unwanted side reactions involving the reactive carboxylic acid and hydroxyl groups of the side chain during the construction of the molecule. The tert-butyl group, with its unique steric and electronic properties, has emerged as an optimal solution for the temporary protection of the carboxylic acid functionality.

Core Functions of the Tert-Butyl Group in Rosuvastatin Synthesis

The utility of the tert-butyl group in the synthesis of rosuvastatin can be attributed to several key advantages:

  • Robust Protection: The tert-butyl ester provides excellent protection for the carboxylic acid under a wide range of reaction conditions, including basic and nucleophilic environments commonly employed in the coupling of the side chain and the pyrimidine core.

  • Selective Deprotection: The tert-butyl ester can be selectively cleaved under specific acidic conditions, typically using mineral acids like hydrochloric acid or organic acids such as trifluoroacetic acid, to unveil the free carboxylic acid in the final stages of the synthesis.[1] This orthogonality is crucial for a multi-step synthesis involving various functional groups.

  • Enhanced Intermediate Stability and Purifiability: The bulky tert-butyl group can influence the physical properties of synthetic intermediates, such as increasing their crystallinity and modifying their solubility.[1] This often facilitates easier isolation and purification through techniques like crystallization, reducing the need for chromatographic methods.

  • Stereochemical Influence: While not a chiral auxiliary itself, the steric bulk of the tert-butyl group can indirectly influence the stereochemical outcome of certain reactions by directing the approach of reagents.

Key Intermediates Featuring the Tert-Butyl Group

The synthesis of rosuvastatin via routes employing a tert-butyl protecting group strategy involves several key intermediates.

Tert-Butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

This chiral aldehyde is a crucial building block for the rosuvastatin side chain. The tert-butyl ester protects the carboxylic acid, while the cyclic acetal (dioxane) protects the 3,5-dihydroxy groups.

Rosuvastatin Acetonide Protected Tert-Butyl Ester

This intermediate is the product of the coupling reaction (e.g., Wittig or Julia-Kocienski olefination) between the pyrimidine core and the chiral side chain. Both the diol and the carboxylic acid are protected in this molecule.

Rosuvastatin Tert-Butyl Ester

Following the removal of the acetonide protecting group from the diol, the rosuvastatin tert-butyl ester is obtained. This is the final protected intermediate before the deprotection of the tert-butyl ester to yield rosuvastatin.

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving tert-butyl protected intermediates in the synthesis of rosuvastatin.

Synthesis of Tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

This procedure outlines the oxidation of the corresponding alcohol to the aldehyde.

  • Reactants:

    • tert-Butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA)

    • Pyridine-sulfur trioxide complex

  • Procedure:

    • Dissolve tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate in a mixture of DMSO and DCM.

    • Cool the reaction mixture to 0 to -5 °C.

    • Slowly add DIPEA and stir for 15 minutes.

    • In a separate flask, prepare a suspension of pyridine-sulfur trioxide complex in DMSO and pyridine.

    • Slowly add this suspension to the cooled DCM solution, maintaining the temperature at 0 to -5 °C.

    • Stir the reaction mixture for 1 hour.

    • Quench the reaction with water.

    • Perform a liquid-liquid extraction with DCM.

    • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Reported Yield: 93.0%

Wittig Reaction for the Synthesis of Rosuvastatin Acetonide Protected Tert-Butyl Ester

This protocol describes the coupling of the chiral side-chain aldehyde with the pyrimidine core phosphonium salt.

  • Reactants:

    • [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide

    • Tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

    • Potassium carbonate

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a flask, add DMSO, potassium carbonate, the phosphonium salt, and the aldehyde at room temperature.

    • Heat the reaction mixture to 70-75 °C for 5 to 7 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with toluene and wash with water.

    • Separate the organic layer and wash again with water.

    • Distill the organic layer under vacuum.

    • Add isopropanol to the residue to precipitate the product.

    • Cool and filter to collect the crystalline solid.

Deprotection of Rosuvastatin Tert-Butyl Ester

This final step yields the rosuvastatin free acid.

  • Reactants:

    • Rosuvastatin tert-butyl ester

    • Methanol

    • Hydrochloric acid (aqueous solution)

    • Sodium hydroxide (aqueous solution)

  • Procedure:

    • Dissolve the rosuvastatin tert-butyl ester in methanol at ambient temperature.

    • Cool the solution to 0-5 °C and slowly add a diluted aqueous solution of hydrochloric acid.

    • Stir the reaction for 12 hours at ambient temperature.

    • After completion, cool the reaction to 0-5 °C and slowly add an aqueous sodium hydroxide solution.

    • Stir for 6 hours at 25-30 °C.

    • The resulting rosuvastatin sodium salt can then be converted to the calcium salt by treatment with a calcium source (e.g., calcium chloride).

  • Reported Yield for conversion to ammonium salt: 75% w/w.

Quantitative Data

The following table summarizes reported yields for key steps in rosuvastatin synthesis where a tert-butyl protecting group strategy is employed. Direct comparative data with other ester protecting groups is limited in the available literature.

Reaction Step Key Intermediate Protecting Group Strategy Reported Yield Reference
Oxidation of Side-Chain AlcoholTert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetateTert-butyl ester, Acetonide93.0%
Deprotection and Salt FormationRosuvastatin Ammonium SaltTert-butyl ester75% w/w
Wittig ReactionRosuvastatin Acetonide Protected Tert-Butyl EsterTert-butyl ester, AcetonideNot explicitly stated for this specific step in the reviewed literature

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the rosuvastatin synthesis focusing on the role of the tert-butyl group.

Rosuvastatin_Side_Chain_Synthesis cluster_sidechain Side Chain Synthesis start Chiral Starting Material alcohol tert-Butyl (4R,6S)-6-hydroxymethyl- 2,2-dimethyl-1,3-dioxane-4-acetate (Diol and Acid Protected) start->alcohol Protection Steps aldehyde tert-Butyl (4R,6S)-6-formyl- 2,2-dimethyl-1,3-dioxane-4-acetate (Key Aldehyde Intermediate) alcohol->aldehyde Oxidation

Caption: Synthesis of the chiral aldehyde side chain with tert-butyl ester protection.

Rosuvastatin_Coupling_and_Deprotection cluster_main Main Synthesis Pathway aldehyde tert-Butyl Protected Chiral Aldehyde coupling Wittig Reaction / Julia-Kocienski Olefination aldehyde->coupling pyrimidine Pyrimidine Core (Phosphonium Salt) pyrimidine->coupling protected_rosuva Rosuvastatin Acetonide Protected tert-Butyl Ester coupling->protected_rosuva deprotect_diol Acetonide Deprotection (Acidic Conditions) protected_rosuva->deprotect_diol rosuva_ester Rosuvastatin tert-Butyl Ester deprotect_diol->rosuva_ester deprotect_ester Ester Deprotection (Acidic Hydrolysis) rosuva_ester->deprotect_ester rosuva_acid Rosuvastatin (Free Acid) deprotect_ester->rosuva_acid salt_formation Salt Formation (e.g., with CaCl2) rosuva_acid->salt_formation final_product Rosuvastatin Calcium (API) salt_formation->final_product

Caption: Coupling and deprotection steps in rosuvastatin synthesis.

Conclusion

The tert-butyl group is an indispensable tool in the contemporary synthesis of rosuvastatin. Its role as a robust and selectively removable protecting group for the carboxylic acid functionality of the heptenoate side chain is paramount to the efficiency and success of the overall synthetic strategy. The use of tert-butyl protected intermediates not only prevents undesirable side reactions but also enhances the physical properties of these compounds, thereby facilitating their purification. The detailed experimental protocols and synthetic workflows presented in this guide underscore the strategic importance of the tert-butyl group in the large-scale, cost-effective production of this vital pharmaceutical agent. Further research focusing on a direct quantitative comparison of different ester protecting groups could provide deeper insights into optimizing the synthesis of rosuvastatin and other complex statins.

References

The Cornerstone of Quality: A Technical Guide to tert-Butyl Rosuvastatin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related compounds are paramount. This technical guide provides an in-depth exploration of tert-Butyl rosuvastatin, a critical reference standard in the analytical testing of Rosuvastatin. This document outlines its synthesis, purification, characterization, and application in ensuring the quality and safety of Rosuvastatin products.

Introduction to this compound

This compound, chemically known as tert-butyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a key intermediate and a potential impurity in the synthesis of Rosuvastatin.[1][2] Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the treatment of hypercholesterolemia.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of Rosuvastatin.[1] Its presence, even in trace amounts, in the final drug product must be carefully monitored and controlled. Therefore, a highly purified form of this compound is essential as a reference standard for analytical method development, validation, and routine quality control testing.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use.

PropertyValueReference
Chemical Name tert-butyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate[3]
CAS Number 355806-00-7[4]
Molecular Formula C26H36FN3O6S[2]
Molecular Weight 537.64 g/mol [2]
Appearance White to Off-White Solid[4]
Melting Point 136-138 °C[4]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating)[4]
Storage Sealed in a dry environment at room temperature or refrigerated (2-8°C for long-term storage)[4][5]

Synthesis and Purification

The synthesis of this compound of high purity, suitable for use as a reference standard, involves a multi-step process. The following is a representative synthetic pathway, compiled from various sources, outlining the key transformations.

Synthetic Pathway Overview

The synthesis generally proceeds via a Wittig reaction or a Julia-Kocienski olefination to form the heptenoate side chain attached to the pyrimidine core. The tert-butyl ester group is introduced early in the synthesis to protect the carboxylic acid.

G pyrimidine Pyrimidine Core Precursor coupling Wittig Reaction or Julia-Kocienski Olefination pyrimidine->coupling sidechain Chiral Side Chain Precursor (tert-butyl protected) sidechain->coupling protected_rosu Protected Rosuvastatin Intermediate coupling->protected_rosu Forms the C=C double bond deprotection Selective Deprotection protected_rosu->deprotection tert_butyl_rosu This compound deprotection->tert_butyl_rosu Removes other protecting groups purification Purification (Column Chromatography, Crystallization) tert_butyl_rosu->purification ref_std This compound Reference Standard purification->ref_std >99% Purity

Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a composite representation and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Coupling Reaction (Wittig Reaction Example)

  • To a solution of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenylphosphonium bromide (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) is added potassium carbonate (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (0.9 eq) in DMSO is added dropwise to the reaction mixture.

  • The reaction is heated to 70-75°C and monitored by Thin Layer Chromatography (TLC) until completion (typically 5-7 hours).

  • After completion, the reaction is cooled to room temperature and diluted with toluene.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected rosuvastatin intermediate.

Step 2: Deprotection of the Diol Group

  • The crude protected intermediate is dissolved in a suitable solvent such as acetonitrile.

  • An aqueous solution of a mild acid (e.g., trifluoroacetic acid or dilute hydrochloric acid) is added at a controlled temperature (e.g., 30-40°C).[6]

  • The reaction is stirred for 3-4 hours and monitored by HPLC for the removal of the acetonide protecting group.[6]

  • Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate solution).

  • The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Detailed Experimental Protocol: Purification

Achieving the high purity required for a reference standard necessitates a robust purification strategy.

  • Column Chromatography: The crude this compound is purified by silica gel column chromatography. A gradient elution system of n-hexane and ethyl acetate is typically employed.[6] Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

  • Crystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as n-butanol or a mixture of ethyl acetate and n-hexane, to obtain highly pure crystalline this compound.[6]

  • Drying: The purified crystals are dried under vacuum at a controlled temperature (e.g., 60-65°C) to remove any residual solvents.[6]

Analytical Characterization and Quality Control

The identity, purity, and potency of the this compound reference standard must be rigorously established through a battery of analytical tests.

Analytical Workflow

G start Purified This compound hplc HPLC Purity (>99.5%) start->hplc mass_spec Mass Spectrometry (Identity Confirmation) start->mass_spec nmr NMR Spectroscopy (Structure Elucidation) start->nmr ir IR Spectroscopy (Functional Groups) start->ir tga Thermogravimetric Analysis (Residual Solvents/Water) start->tga coa Certificate of Analysis (CoA) hplc->coa mass_spec->coa nmr->coa ir->coa tga->coa

Caption: Analytical workflow for reference standard certification.
Experimental Protocols: Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and buffer.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 242 nm.[8]

  • Injection Volume: 10-20 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. A purity of >99.5% is typically required for a reference standard.[6]

4.2.2. Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]+. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (537.64 g/mol ). Fragmentation patterns can also be analyzed to further confirm the structure.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instruments: 1H NMR and 13C NMR spectroscopy.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure: The spectra are recorded, and the chemical shifts, coupling constants, and integration values are analyzed to confirm the chemical structure of this compound. The presence of the characteristic tert-butyl group singlet at approximately 1.5 ppm in the 1H NMR spectrum is a key indicator.[9]

Application as a Reference Standard

This compound serves as an indispensable tool for the quality control of Rosuvastatin drug substance and drug products.

Identification and Quantification of Impurities

As a known impurity, the reference standard is used to:

  • Identify: Confirm the presence of this compound in a sample by comparing retention times in HPLC.

  • Quantify: Determine the exact amount of the this compound impurity in the API or finished product using a calibrated HPLC method.

Analytical Method Validation

The reference standard is crucial for the validation of analytical methods, including:

  • Specificity: Demonstrating that the analytical method can distinguish between Rosuvastatin, this compound, and other related substances.

  • Linearity: Establishing a linear relationship between the concentration of the reference standard and the analytical response.

  • Accuracy: Determining the closeness of the test results to the true value by spiking known amounts of the reference standard into the sample matrix.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Relationship with Rosuvastatin and Other Impurities

G rosu Rosuvastatin (API) degradation Degradation rosu->degradation tert_butyl_rosu This compound (Reference Standard / Impurity) tert_butyl_rosu->rosu Deprotection impurity_a Rosuvastatin Impurity A impurity_b Rosuvastatin Impurity B impurity_c Rosuvastatin Impurity C synthesis Synthesis Process synthesis->rosu synthesis->tert_butyl_rosu Intermediate/ By-product degradation->impurity_a degradation->impurity_b degradation->impurity_c

Caption: Relationship between Rosuvastatin, its precursor, and impurities.

Conclusion

The availability of a well-characterized and highly pure this compound reference standard is fundamental to ensuring the quality, safety, and efficacy of Rosuvastatin medications. This technical guide has provided a comprehensive overview of the synthesis, purification, analytical characterization, and application of this critical reference material. Adherence to the detailed protocols and analytical procedures outlined herein will enable researchers, scientists, and drug development professionals to maintain the highest standards in their analytical testing and quality assurance programs.

References

In Vitro Metabolism of Tert-Butyl Rosuvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl rosuvastatin, an ester prodrug of the potent HMG-CoA reductase inhibitor rosuvastatin, is a key intermediate in the synthesis of the parent drug and is also considered a metabolite. Understanding its in vitro metabolism is crucial for characterizing its pharmacokinetic profile and assessing its potential contribution to the overall therapeutic and toxicological effects of rosuvastatin administration. This technical guide provides a comprehensive overview of the in vitro metabolic pathways of this compound, detailing the enzymatic processes involved and outlining relevant experimental protocols for its study.

Core Metabolic Pathway: Hydrolysis to Rosuvastatin

The primary metabolic fate of this compound in vitro is the hydrolysis of its tert-butyl ester bond to yield the pharmacologically active form, rosuvastatin, and a tert-butanol moiety. This biotransformation is predominantly catalyzed by carboxylesterases.

Key Enzymes and Metabolites
  • Carboxylesterases (CES): Human carboxylesterases, particularly CES1 and CES2, are the primary enzymes responsible for the hydrolysis of a wide array of ester-containing drugs.[1][2] CES1 is highly expressed in the liver, while CES2 is abundant in the intestine.[3][4][5] The hydrolysis of this compound is anticipated to be efficiently carried out by these enzymes in in vitro systems such as human liver microsomes and S9 fractions.

  • Rosuvastatin: The active metabolite, a potent inhibitor of HMG-CoA reductase.

  • Tert-Butanol: The byproduct of the hydrolysis reaction.

Subsequent Metabolism of Metabolites

Rosuvastatin Metabolism

Once formed, rosuvastatin undergoes limited metabolism. The major metabolic pathways for rosuvastatin include:

  • N-desmethylation: Primarily mediated by the cytochrome P450 enzyme CYP2C9, resulting in the formation of N-desmethyl rosuvastatin.

  • Lactonization: Formation of rosuvastatin lactone.

It is important to note that rosuvastatin itself is not extensively metabolized, with the parent compound accounting for the majority of the circulating drug.

Tert-Butanol Metabolism

The tert-butanol released from the hydrolysis of this compound is not a substrate for alcohol dehydrogenase.[6] Its metabolism is relatively slow and proceeds via oxidation, likely mediated by cytochrome P450 enzymes, to form 2-methyl-1,2-propanediol, which is further oxidized to 2-hydroxyisobutyrate.[7] Some direct glucuronidation of tert-butanol may also occur.[7]

Quantitative Metabolic Data

SubstrateIn Vitro SystemEnzyme(s)Metabolite(s)Km (µM)Vmax (nmol/min/mg protein)Reference
This compoundHuman Liver MicrosomesCarboxylesterases (e.g., CES1, CES2)Rosuvastatin, Tert-ButanolData not availableData not availableInferred
RosuvastatinHuman Liver MicrosomesCYP2C9N-desmethyl rosuvastatinData not availableData not availableInferred
Tert-ButanolRat Liver MicrosomesCytochrome P450Formaldehyde, AcetoneData not availableData not available[6]

Table 1: Summary of In Vitro Metabolism Data for this compound and its Metabolites. Data for this compound is inferred based on the metabolism of other ester prodrugs.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound.

In Vitro Hydrolysis in Human Liver Microsomes

Objective: To determine the rate of hydrolysis of this compound to rosuvastatin in a complex in vitro system containing a spectrum of metabolic enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤1%).

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate (final concentration, e.g., 1 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the formation of rosuvastatin and the disappearance of this compound by a validated LC-MS/MS method.

  • Calculate the rate of hydrolysis from the linear portion of the metabolite formation versus time curve.

Enzyme Kinetics with Recombinant Carboxylesterases

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound by specific carboxylesterase isoforms (CES1 and CES2).

Materials:

  • This compound

  • Recombinant human CES1 and CES2 enzymes

  • Appropriate buffer system for the enzymes

  • LC-MS/MS system

Protocol:

  • Follow a similar incubation procedure as described for human liver microsomes, but replace HLM with a specific concentration of recombinant CES1 or CES2.

  • Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 to 100 µM).

  • Measure the initial velocity (rate of rosuvastatin formation) at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Analytical Method: LC-MS/MS for Simultaneous Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and rosuvastatin in in vitro samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion → Product ion (to be determined empirically).

    • Rosuvastatin: m/z 482.2 → 258.2.

    • Internal Standard: Specific transition for the chosen standard.

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

Metabolic Pathway of this compound

Metabolism cluster_hydrolysis Phase I: Hydrolysis cluster_ros_metabolism Rosuvastatin Metabolism cluster_tb_metabolism tert-Butanol Metabolism TBR This compound ROS Rosuvastatin (Active) TBR->ROS Carboxylesterases (e.g., CES1, CES2) TB tert-Butanol NDM_ROS N-desmethyl Rosuvastatin ROS->NDM_ROS CYP2C9 ROS_LAC Rosuvastatin Lactone ROS->ROS_LAC Lactonization MPD 2-methyl-1,2-propanediol TB->MPD CYP450 HIB 2-hydroxyisobutyrate MPD->HIB Oxidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Hydrolysis Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare tert-Butyl Rosuvastatin Stock D Initiate Reaction (Add Substrate) A->D B Prepare Human Liver Microsomes C Pre-warm Microsomes (37°C, 5 min) B->C C->D E Incubate at 37°C (Time Course) D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (Rate of Hydrolysis) H->I

Caption: Workflow for in vitro hydrolysis of this compound.

Conclusion

The in vitro metabolism of this compound is primarily characterized by its hydrolysis to the active drug, rosuvastatin, a reaction catalyzed by carboxylesterases. Subsequent metabolism of rosuvastatin is limited, while the released tert-butanol moiety undergoes oxidation. This guide provides a foundational understanding and practical protocols for researchers investigating the metabolic fate of this compound. Further studies are warranted to elucidate the specific kinetic parameters of its hydrolysis and to fully characterize the enzymes involved.

References

Physicochemical Characterization of Tert-Butyl Rosuvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Rosuvastatin and its intermediates.

Introduction

Tert-Butyl rosuvastatin (CAS 355806-00-7) is a critical intermediate in the synthesis of Rosuvastatin, a selective and competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia.[1][2] As a direct precursor to the active pharmaceutical ingredient (API), the physicochemical properties, purity, and stability of this compound must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthetic process, which is later cleaved under acidic conditions in the final stages of Rosuvastatin synthesis.[3]

This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its chemical and physical properties, analytical methodologies for characterization, and detailed experimental protocols.

Chemical Identity and Physical Properties

The fundamental identity and key physical properties of this compound are summarized in the tables below. This data is essential for material handling, process development, and analytical method development.

Table 1: Chemical Identification of this compound

IdentifierValueReference
CAS Number 355806-00-7[1][4]
Molecular Formula C₂₆H₃₆FN₃O₆S[4][5]
Molecular Weight 537.64 g/mol [4][5]
IUPAC Name tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate
Synonyms Rosuvastatin tert-butyl ester; (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical Form Solid. White to Off-White.[7][7]
Melting Point 136-138 °C[1][6]
Boiling Point 704.2 ± 70.0 °C (Predicted)[1][6]
Density 1.259 g/cm³ (Predicted)[1][6]
pKa -0.43 ± 0.10 (Predicted, for the most basic nitrogen)[7]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating).[1][6][1][6]
Storage Temperature Room Temperature (Sealed in dry).[1][6] 2-8°C for long-term storage.[8][1][6][8]

Synthesis and Characterization Workflow

This compound is synthesized via a multi-step process. One common synthetic route involves the Julia-Kocienski olefination reaction between a pyrimidine sulfone and a chiral aldehyde side-chain, which yields the protected tert-butyl ester of rosuvastatin.[9] This intermediate is then purified before undergoing deprotection of the ester group to yield the final Rosuvastatin acid.[2][9]

Synthesis_Pathway A Pyrimidine Sulfone Intermediate C This compound (Protected Intermediate) A->C Julia-Kocienski Olefination B Chiral Aldehyde Side-Chain B->C Julia-Kocienski Olefination D Rosuvastatin Acid (API Precursor) C->D Acidic Deprotection (e.g., TFA, HCl)

Caption: A simplified schematic of a synthesis route for this compound.

The comprehensive characterization of the isolated intermediate is a critical quality control step. A typical workflow involves a suite of analytical techniques to confirm identity, purity, and solid-state properties.

Experimental_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Assay cluster_thermal Thermal & Physical Properties Sample This compound Sample NMR 1H-NMR Sample->NMR Identity MS Mass Spectrometry (MS) Sample->MS Identity IR Infrared (IR) Spectroscopy Sample->IR Identity HPLC HPLC / UHPLC Sample->HPLC Quantification DSC DSC Sample->DSC Solid-State TGA TGA Sample->TGA Solid-State XRD PXRD Sample->XRD Solid-State Structure Chemical Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Profile Optical Isomer Separation HPLC->Purity Thermal Melting Point Thermal Stability DSC->Thermal TGA->Thermal Polymorph Crystallinity Polymorphic Form XRD->Polymorph

Caption: Experimental workflow for the physicochemical characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. The following protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the most common method for determining the purity of this compound and separating it from related substances, including optical isomers.[10][11]

  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[11][12]

  • Column: A reversed-phase C18 or C8 column is typically used (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm or Nucleodur C8, 250 × 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or other buffers with pH adjusted to ~3.0).[11][12] The ratio is optimized for separation (e.g., Methanol:0.1M Formic Acid, 75:25 v/v).[12]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[12][13]

  • Column Temperature: Controlled, for example, at 40 °C or 55 °C to ensure reproducibility.[13][14]

  • Detection Wavelength: UV detection is commonly set around 240-280 nm.[12][13]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve and dilute to a known concentration (e.g., 0.2-0.6 mg/mL) using the mobile phase or a suitable diluent (e.g., methanol/water mixture).[10][13]

    • Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[12]

    • Filter the sample solution through a 0.2 or 0.45 µm membrane filter before injection.[13][14]

  • Injection Volume: 5-10 µL.[12]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities is performed using external standards.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the molecule. Commercial suppliers of this compound typically provide a certificate of analysis that includes data from these techniques.[4]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical structure, including the number and types of protons and their connectivity. This confirms the presence of the tert-butyl group, the aromatic rings, and the chiral centers of the side chain.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound (537.64 g/mol ) and provides fragmentation patterns that help confirm its structure.[4][5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as O-H (hydroxyl), C=O (ester), S=O (sulfone), and C-F (fluorophenyl) bonds.

Thermal Analysis (DSC & TGA)

Thermal analysis provides information on melting behavior, polymorphism, and thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point and identify polymorphic transitions.

    • Protocol: An accurately weighed sample (2-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15] An empty pan is used as a reference. The DSC thermogram for a pure, crystalline substance should show a sharp endothermic peak corresponding to its melting point (approx. 136-138 °C).[1][6] Broad peaks may indicate impurities or an amorphous state.[16]

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate thermal stability and determine the presence of residual solvents or water.

    • Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The resulting curve shows mass loss as a function of temperature, indicating decomposition or volatilization of solvents.[4]

Solid-State Characterization (Powder X-Ray Diffraction - PXRD)

PXRD is the primary technique for analyzing the solid-state structure of a material.

  • Objective: To determine if the material is crystalline or amorphous and to identify its specific polymorphic form.[17] The crystalline form can impact stability, solubility, and handling properties.[18]

  • Protocol: A powdered sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. Amorphous materials do not produce sharp diffraction peaks.[16]

Stability Profile

Understanding the stability of this compound is crucial for defining storage conditions and shelf-life.

  • Chemical Stability: The tert-butyl ester group is designed to be labile under acidic conditions for its removal in the final synthesis step.[3] Therefore, the compound is expected to be sensitive to strong acids. Stability studies, following ICH guidelines, would typically involve exposing the material to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.[19]

  • Solid-State Stability: The stability can also be dependent on its polymorphic form.[18] Amorphous forms are generally more reactive and less stable than their crystalline counterparts. PXRD and DSC can be used to monitor for any changes in the solid state during storage.

Conclusion

The thorough physicochemical characterization of this compound is a non-negotiable aspect of quality control in the manufacturing of Rosuvastatin. A combination of chromatographic, spectroscopic, thermal, and diffraction techniques provides a complete profile of the intermediate, ensuring its identity, purity, and physical properties meet the stringent requirements for pharmaceutical production. The methodologies and data presented in this guide serve as a foundational reference for scientists and professionals in the field.

References

tert-Butyl rosuvastatin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl rosuvastatin, a key intermediate in the synthesis of the widely prescribed hypercholesterolemia drug, Rosuvastatin. This document outlines its chemical properties, synthesis, and the relevant biological context of its active counterpart, Rosuvastatin.

Core Compound Data

This compound, systematically named tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate, serves as a protected form of Rosuvastatin during its chemical synthesis. The tert-butyl ester group masks the carboxylic acid functionality, preventing unwanted side reactions.

PropertyValueReferences
CAS Number 355806-00-7[1][2][3][4]
Molecular Weight 537.64 g/mol [1][2][5]
Molecular Formula C26H36FN3O6S[1][2][3]

Synthesis of this compound Intermediate

The synthesis of Rosuvastatin involves the strategic use of protecting groups, with the tert-butyl ester being crucial for the carboxylic acid moiety. The formation of the core structure of Rosuvastatin, leading to the tert-butyl protected intermediate, is often achieved through olefination reactions such as the Julia-Kocienski olefination or the Wittig reaction. These methods couple the pyrimidine heterocyclic core with the chiral heptenoate side-chain.

A general synthetic approach involves the reaction of a pyrimidine sulfone or a phosphine oxide with a chiral aldehyde containing the protected dihydroxyheptenoate side-chain. For instance, the Julia-Kocienski olefination between a pyrimidine sulfone and a chiral aldehyde yields the acetonide and tert-butyl ester protected Rosuvastatin intermediate. Subsequent deprotection of the acetonide group under acidic conditions yields this compound.

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin, the active form of the title compound, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, Rosuvastatin reduces intracellular cholesterol levels. This, in turn, leads to the upregulation of LDL-C receptors on the surface of hepatocytes, increasing the clearance of LDL-C from the bloodstream.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol multiple steps HMG_CoA_Reductase->Mevalonate catalyzes Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase inhibits

HMG-CoA Reductase Cholesterol Biosynthesis Pathway

Experimental Protocols: HMG-CoA Reductase Activity Assay

To evaluate the inhibitory potential of compounds like Rosuvastatin, a colorimetric HMG-CoA reductase activity assay is commonly employed. The following is a generalized protocol based on commercially available kits.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Test inhibitor (e.g., Rosuvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to all wells except the negative control.

  • Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well. Determine the percent inhibition for each concentration of the test inhibitor relative to the positive control. The IC50 value can then be calculated from a dose-response curve.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - NADPH Solution - HMG-CoA Substrate - Inhibitor Dilutions setup_plate Set up 96-well plate: - Add Buffer, NADPH, Inhibitor prep_reagents->setup_plate add_enzyme Add HMG-CoA Reductase setup_plate->add_enzyme start_reaction Initiate with HMG-CoA add_enzyme->start_reaction kinetic_read Kinetic Reading at 340 nm start_reaction->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine % Inhibition & IC50 calc_rate->calc_inhibition

Workflow for HMG-CoA Reductase Inhibition Assay

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl rosuvastatin is a critical intermediate and a potential impurity in the synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2] Its effective separation and quantification are paramount for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This document provides a detailed High-Performance Liquid Chromatography (HPLC) method designed for the analysis of this compound, complete with experimental protocols and validation parameters. This method is intended for researchers, scientists, and drug development professionals involved in the quality control and process monitoring of Rosuvastatin synthesis.

Chromatographic Conditions

A robust and reliable isocratic reverse-phase HPLC method has been developed for the determination of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with orthophosphoric acid) (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature Ambient (25 °C)
Detector Wavelength 242 nm[4][5]
Run Time Approximately 10 minutes[5]

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation:

  • Carefully measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.

  • Combine the solvents in a suitable container.

  • Adjust the pH of the mixture to 3.0 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for 15 minutes using an ultrasonicator.

b) Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

c) Sample Solution Preparation:

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.

  • Transfer the sample into a 100 mL volumetric flask.

  • Follow steps 3-5 as described for the Standard Solution Preparation.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject 10 µL of the standard solution in replicate (e.g., five times) to check for system suitability.

  • Inject 10 µL of the sample solution.

  • Record the chromatograms and measure the peak areas.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1.56 - 50[7]≥ 0.999
Precision
Precision TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Accuracy (Recovery)
Spiked Concentration LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Robustness

The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution or peak shape.
Mobile Phase Composition (± 2%) Minor shifts in retention time, but separation remains acceptable.
Wavelength (± 2 nm) No significant change in peak response.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injection (System Suitability) StandardPrep->StandardInjection SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Chromatogram Record Chromatograms SampleInjection->Chromatogram PeakIntegration Peak Integration & Area Measurement Chromatogram->PeakIntegration Calculation Calculation of Results PeakIntegration->Calculation

Figure 1: HPLC Method Workflow

Logical_Relationship Analyte This compound Method HPLC Method Analyte->Method is analyzed by Validation Method Validation Method->Validation is subjected to QC Quality Control of API Method->QC is applied for Validation->Method ensures reliability of

Figure 2: Logical Relationship Diagram

References

Application Note: Chiral Separation of tert-Butyl Rosuvastatin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. The therapeutic form of rosuvastatin is the (3R, 5S) diastereomer.[1] During its synthesis, a key intermediate is tert-Butyl rosuvastatin, where a tert-butyl ester group serves as a protecting group for the carboxylic acid functionality.[2][3] Controlling the stereochemistry during synthesis is critical, as different enantiomers can have varied pharmacological effects or toxicities.

Therefore, a robust analytical method to separate and quantify the enantiomers of the this compound intermediate is essential for ensuring the purity and safety of the final active pharmaceutical ingredient (API).[1] This document provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²). The methods primarily utilize polysaccharide-based chiral stationary phases, which are effective for resolving aromatic compounds with functional groups like those in rosuvastatin.[4]

Data Presentation: Chromatographic Methods Summary

The following tables summarize the quantitative data and conditions for two primary methods of chiral separation for rosuvastatin and its tert-butyl ester intermediate.

Table 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Methods

Parameter Method 1 Method 2
Analyte Rosuvastatin Calcium Enantiomer Rosuvastatin tert-Butyl Ester
Chiral Stationary Phase Chiralpak IB (250 x 4.6mm, 5µm)[4][5] Chiralpak IB (250 x 4.6mm, 5µm)
Mobile Phase n-hexane:Dichloromethane:2-propanol:TFA (82:10:8:0.2, v/v/v/v)[4] n-heptane:2-propanol:TFA (85:15:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[4] 1.0 mL/min[5]
Column Temperature 25°C[4] 25°C[5]
Detection Wavelength 243 nm (UV)[4] 242 nm (UV)[5]
Injection Volume 10 µL[4] 10 µL[5]
Resolution (R) Not Specified > 2.0[5]
Retention Time (Enantiomer) Not Specified ~12.5 min[5]
Retention Time (Desired) Not Specified ~13.9 min[5]
Limit of Detection (LOD) 0.015%[4] 0.07 µg/mL[5]

| Limit of Quantitation (LOQ) | 0.04%[4] | 0.2 µg/mL[5] |

Table 2: Ultra-Performance Convergence Chromatography (UPC²) Method

Parameter Method 3
Analyte Rosuvastatin Enantiomers
Chiral Stationary Phase ACQUITY UPC² Trefoil CEL1, 2.5 μm[1]
Mobile Phase CO₂-based with mixed alcohol co-solvent and a basic additive[1]
Flow Rate Not Specified
Column Temperature Not Specified
Detection ACQUITY QDa Mass Detector (m/z = 482.2)[1]
Injection Volume Not Specified

| Resolution (R) | > 2.0[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

This protocol is based on the method developed for Rosuvastatin calcium, which is directly applicable to its tert-butyl ester intermediate due to structural similarity.[4][5]

A. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Chiralpak IB column (250 mm x 4.6 mm, 5.0 µm particle size).[4][5]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

B. Reagents and Sample Preparation

  • Mobile Phase: Prepare a mixture of n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[5] Filter and degas the mobile phase before use.

  • Diluent: Prepare a mixture of Dichloromethane and Methanol in the ratio of 96:4 (v/v).[4]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).

  • Test Solution (Sample): Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

  • Column: Chiralpak IB (250 x 4.6mm, 5µm).[5]

  • Mobile Phase: n-heptane:2-propanol:TFA (85:15:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min (isocratic).[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 10 µL.[5]

  • UV Detection: 242 nm.[5]

  • Run Time: 25 minutes.[5]

D. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention times of the enantiomers and for system suitability checks. The resolution between the enantiomer peaks should be greater than 2.0.[5]

  • Inject the test solution.

  • Identify the peaks in the test solution chromatogram by comparing their retention times with those from the standard solution.

  • Calculate the percentage of the undesired enantiomer using the peak areas.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the chiral separation process.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing reagents Prepare Mobile Phase & Diluent sample Prepare Standard & Test Solutions system_setup HPLC System Setup & Column Equilibration sample->system_setup injection Inject Sample onto Chiral Column system_setup->injection separation Isocratic Elution & Enantiomer Separation injection->separation detection UV Detection (e.g., 242 nm) separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition analysis Peak Integration & Resolution Calculation acquisition->analysis reporting Quantify Enantiomeric Purity & Report Results analysis->reporting

Caption: Workflow for HPLC-based chiral separation of enantiomers.

G rosuvastatin Rosuvastatin Structure (2 Chiral Centers) enantiomers Desired Enantiomer (3R, 5S) rosuvastatin->enantiomers Component 1 undesired Undesired Enantiomer (3S, 5R) rosuvastatin->undesired Component 2 interaction Differential Diastereomeric Complex Formation enantiomers->interaction undesired->interaction csp Chiral Stationary Phase (CSP) (e.g., Chiralpak IB) csp->interaction separation Separation in Chromatographic Column interaction->separation Leads to

Caption: Principle of chiral separation on a stationary phase.

References

Application Notes and Protocols for the Crystallization of High-Purity tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl rosuvastatin is a key intermediate in the synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia. The purity of this intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Crystallization is a critical step for the purification of this compound, effectively removing process-related impurities and diastereomers. These application notes provide a detailed overview and protocol for the crystallization of high-purity this compound, intended for researchers, scientists, and drug development professionals. The tert-butyl ester group not only serves as a protecting group for the carboxylic acid functionality during synthesis but also favorably influences the compound's solubility and crystallinity, aiding in its isolation and purification.[1]

Data Presentation: Solvent Systems and Achievable Purity

The choice of solvent system is paramount in achieving high purity and yield during the crystallization of this compound. Various solvents and solvent mixtures have been reported to be effective. The following table summarizes the solvent systems and the corresponding purity levels achieved, as cited in the literature.

Solvent/Solvent SystemPurity Achieved (by HPLC)Reference
n-Butanol> 99.0%[2]
EthanolNot specified[2]
sec-ButanolNot specified[2]
tert-ButanolNot specified[2]
MethanolNot specified[2]
IsopropanolNot specified[2]
Toluene-HexaneNot specified[2]
Acetonitrile and Isopropyl Alcohol (IPA)Not specified[2]
Ethyl Acetate in n-Hexane (30%)98.96%[2]

Note: "Not specified" indicates that while the solvent was mentioned for crystallization, a specific purity value for the this compound intermediate was not provided in the cited source.

Experimental Workflow

The general workflow for the crystallization of high-purity this compound involves dissolution of the crude material in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization, and finally, isolation and drying of the purified crystals.

Crystallization_Workflow Experimental Workflow for this compound Crystallization Crude Crude tert-Butyl Rosuvastatin Dissolution Dissolution in Solvent (e.g., n-Butanol) at 70-80°C Crude->Dissolution Cooling_Seeding Controlled Cooling to 60-65°C and Seeding Dissolution->Cooling_Seeding Stirring_1 Stirring at 60-65°C for 1 hour Cooling_Seeding->Stirring_1 Cooling_2 Further Cooling to 50-55°C Stirring_1->Cooling_2 Stirring_2 Stirring at 50-55°C for 1 hour Cooling_2->Stirring_2 Cooling_3 Further Cooling to 30-35°C Stirring_2->Cooling_3 Stirring_3 Stirring at 30-35°C for 1 hour Cooling_3->Stirring_3 Final_Cooling Final Cooling to -5 to 0°C Stirring_3->Final_Cooling Filtration Filtration and Washing (chilled n-Butanol, Heptane) Final_Cooling->Filtration Drying Drying under Vacuum at 60-65°C Filtration->Drying Pure_Product High-Purity tert-Butyl Rosuvastatin (>99.5%) Drying->Pure_Product

Caption: Workflow for the crystallization of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the crystallization of this compound to achieve high purity.

Protocol 1: Crystallization using n-Butanol

This protocol is based on a method described for achieving high purity of acetonide-protected tert-butyl ester of rosuvastatin, which is a common form of the intermediate.[2]

Materials:

  • Crude acetonide-protected tert-butyl ester of rosuvastatin

  • n-Butanol

  • Heptane

  • Seeding material (optional, but recommended for controlled crystallization)

  • Reaction vessel with temperature control and stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable reaction vessel, suspend the crude acetonide-protected tert-butyl ester of rosuvastatin in n-butanol (approximately 8 mL per gram of crude material). Heat the mixture to 70-80°C and stir for 45-60 minutes until a clear solution is obtained.[2]

  • Seeding and Initial Cooling: Cool the reaction mixture to 60-65°C. If available, add seeding material to induce crystallization. Stir the mixture at this temperature for 1 hour.[2]

  • Stepwise Cooling and Stirring:

    • Further cool the mixture to 50-55°C and stir for 1 hour.[2]

    • Subsequently, cool the mixture to 30-35°C and maintain it at this temperature for another hour with stirring.[2]

  • Final Cooling: Cool the reaction mass to -5 to 0°C to maximize the precipitation of the crystalline product.[2]

  • Isolation: Collect the crystalline precipitate by filtration.

  • Washing: Wash the filtered cake with chilled n-butanol, followed by a wash with heptane to remove residual soluble impurities.[2]

  • Drying: Dry the purified solid under vacuum at 60-65°C for 14-16 hours to afford the title compound with a purity of >99.5% by HPLC.[2]

Protocol 2: Purification via Amine Salt Formation and Recrystallization

This method involves the conversion of this compound to a tert-butylamine salt, which can be crystallized to a high degree of purity.

Materials:

  • Crude this compound

  • Water

  • Tert-butylamine

  • Acetonitrile

  • Isopropyl alcohol (IPA)

  • Reaction vessel with temperature control and stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Salt Formation: Suspend the crude this compound in a mixture of water and tert-butylamine. Stir the mixture until the salt formation is complete.

  • Initial Isolation: Isolate the crude tert-butylamine salt of rosuvastatin.

  • Recrystallization:

    • Suspend the crude salt in a mixture of acetonitrile and IPA.[2]

    • Heat the suspension to reflux until a clear solution is obtained.

    • Cool the solution to 25-35°C and stir for 2-6 hours to induce crystallization.[2]

    • Further cool the mixture to 10-15°C and stir for an additional hour.[2]

  • Isolation and Drying: Filter the precipitated solid, wash with a cold mixture of acetonitrile and IPA, and dry to yield the purified tert-butylamine salt of rosuvastatin.[2] This can then be converted back to the ester or carried forward to the next synthetic step.

Logical Relationships in Purification

The purification process is designed to systematically remove different types of impurities.

Purification_Logic Logical Flow of Impurity Removal Start Crude Product (Contains various impurities) Dissolution Dissolution in Hot Solvent Start->Dissolution Insoluble Insoluble Impurities (Removed by hot filtration, if necessary) Dissolution->Insoluble Cooling Controlled Cooling & Crystallization Dissolution->Cooling Filtration Filtration Cooling->Filtration Soluble Soluble Impurities (Remain in mother liquor) Filtration->Soluble Washing Washing with Cold Solvent Filtration->Washing Adhering Adhering Mother Liquor (Removed by washing) Washing->Adhering End High-Purity Crystalline Product Washing->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key process-related impurities of Rosuvastatin, utilizing tert-butyl Rosuvastatin and its precursors as starting materials. The synthesis of these impurities is crucial for the development of analytical methods, validation, and quality control of Rosuvastatin active pharmaceutical ingredient (API).

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that is a selective and competitive inhibitor of HMG-CoA reductase. During its multi-step synthesis, several process-related impurities can be formed. The identification, synthesis, and characterization of these impurities are mandated by regulatory authorities to ensure the quality, safety, and efficacy of the final drug product. This compound is a key intermediate in some synthetic routes to Rosuvastatin and can also be a significant process impurity itself. Furthermore, it serves as a versatile starting material for the laboratory-scale synthesis of other related impurities.

The tert-butyl ester group in this intermediate acts as a protecting group for the carboxylic acid functionality.[1] This protecting group is relatively stable under various reaction conditions but can be selectively removed under acidic conditions to yield the free carboxylic acid.[1] This reactivity is exploited in the synthesis of certain impurities.

This document outlines the synthetic pathways and detailed experimental procedures for the preparation of three critical Rosuvastatin impurities:

  • Rosuvastatin 5-oxo Impurity (tert-Butyl Ester)

  • Rosuvastatin Lactone Impurity

  • Rosuvastatin Diastereomeric Impurities

Synthesis of Rosuvastatin 5-oxo Impurity (tert-Butyl Ester)

The 5-oxo impurity, also known as the 5-keto acid, is a common process-related impurity in the synthesis of Rosuvastatin. It can be synthesized from the dihydroxy tert-butyl ester intermediate via a selective oxidation of the C5 hydroxyl group.

Synthetic Pathway

The synthesis involves a two-step process starting from the acetonide-protected tert-butyl ester of the Rosuvastatin side chain. First, the acetonide protecting group is removed to yield the diol, which is then selectively oxidized to the 5-oxo compound.

Synthetic pathway for Rosuvastatin 5-oxo impurity.
Experimental Protocols

Step 1: Deprotection of the Acetonide Group

  • To a solution of 6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester (1 equivalent) in tetrahydrofuran (THF, 10 volumes), add dilute hydrochloric acid (0.6 mol/L, 1 volume).[2]

  • Maintain the reaction temperature at 5-10°C for 4 hours.[2]

  • After the reaction is complete, evaporate the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography to obtain (6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-(3R,5S)-3,5-dihydroxy-6-heptenoic acid tert-butyl ester.[2]

Step 2: Oxidation to the 5-oxo Impurity

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add an oxidant, for example, Dess-Martin periodinane (1.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the title impurity.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)Reference
1Diol tert-butyl esterAcetonide-protected ester90-9598-99[2]
25-oxo Impurity tert-butyl esterDiol tert-butyl ester~70>98[2]

Synthesis of Rosuvastatin Lactone Impurity

The lactone impurity is formed via intramolecular cyclization of Rosuvastatin or its ester derivatives under acidic conditions. It can be prepared from the deprotected diol intermediate.

Synthetic Pathway

The synthesis involves the deprotection of the tert-butyl ester to the free acid, followed by acid-catalyzed intramolecular cyclization to form the lactone ring.

lactone_impurity_synthesis start (6E)-7-[4-(4-fluorophenyl)-6-isopropyl- 2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]- (3R,5S)-3,5-dihydroxy-6-heptenoic acid tert-butyl ester acid (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl- 2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]- 3,5-dihydroxy-6-heptenoic acid start->acid Hydrolysis impurity N-[4-(4-fluorophenyl)-6-isopropyl-5-[(1E)-2- [(2S,4R)-4-hydroxyl-6-oxo-2H-pyran-2-ethenyl]- 2-pyrimidinyl]-N-methyl methane sulfonamide (Lactone Impurity) acid->impurity Intramolecular Dehydration (Acidic conditions)

Synthetic pathway for Rosuvastatin Lactone impurity.
Experimental Protocol

  • Hydrolyze t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate to obtain the corresponding dihydroxy acid.[3]

  • Subject the resulting dihydroxy acid to intramolecular dehydration under acidic conditions to yield the lactone impurity.[3]

Synthesis of Rosuvastatin Diastereomeric Impurities

Diastereomeric impurities, such as the (3R, 5R) and (3S, 5R) isomers, can be generated during the reduction of the 5-keto group in the Rosuvastatin synthesis.[4] The synthesis of these impurities for use as analytical standards often involves non-stereoselective reduction or the use of alternative chiral starting materials.

Synthetic Pathway

The synthesis of the (3S, 5R) isomer, for instance, can be achieved by starting with a different chiral precursor for the side chain, such as Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate. This chiral side chain is then coupled with the pyrimidine core, followed by reduction and deprotection steps.

diastereomeric_impurity_synthesis start1 Benzyl (S) Mandelate intermediate1 Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6- triphenylphosphoranylidene hexanoate start1->intermediate1 start2 3-[(tert-butyldimethylsilyl)oxy] pentanedioic anhydride start2->intermediate1 coupled_product Coupled Product (tert-butyl ester) intermediate1->coupled_product Wittig Reaction pyrimidine_core Pyrimidine Aldehyde Core pyrimidine_core->coupled_product impurity (3S, 5R)-Rosuvastatin Impurity coupled_product->impurity Reduction & Deprotection

General workflow for diastereomeric impurity synthesis.
Experimental Protocol for (3S, 5R)-Isomer Synthesis

Part A: Synthesis of the Chiral Side Chain

  • A solution of Benzyl (S) Mandelate (1 equivalent) in THF is cooled to -78°C.

  • A solution of 1.6 M n-BuLi in hexane (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of 3-[(tert-butyldimethylsilyl) oxy] pentanedioic anhydride (1 equivalent) in THF is added, and the resulting mixture is stirred for 120 minutes.

  • The reaction is acidified with 1:1 aqueous hydrochloric acid solution, and the product is extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated to give the ester precursor.

  • This precursor is then subjected to further reactions including hydrogenation and reaction with ethylchlorocarbonate to yield Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate.

Part B: Coupling and Final Steps

  • The chiral side chain from Part A is coupled with the Rosuvastatin pyrimidine aldehyde core via a Wittig reaction.

  • The resulting coupled product, which contains the tert-butyl ester, is then subjected to a non-selective reduction of the keto group.

  • Finally, deprotection of the silyl and tert-butyl ester groups yields the (3S, 5R)-dihydroxy acid impurity.

Conclusion

The use of this compound and its protected precursors is a viable and effective strategy for the synthesis of various process-related impurities of Rosuvastatin. The protocols outlined in these application notes provide a foundation for the preparation of these impurities in a laboratory setting. The availability of pure impurity standards is essential for the robust quality control of Rosuvastatin API and its finished dosage forms, ultimately ensuring patient safety. the robust quality control of Rosuvastatin API and its finished dosage forms, ultimately ensuring patient safety.

References

Application Notes and Protocols for the Analytical Method of Rosuvastatin and its Tert-Butyl Ester Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. During the synthesis and storage of rosuvastatin, various impurities can be formed, one of which is the rosuvastatin tert-butyl ester. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the simultaneous determination of rosuvastatin and its tert-butyl ester impurity using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC).

Analytical Method Overview

A stability-indicating reversed-phase liquid chromatography method is presented for the quantitative determination of rosuvastatin and its tert-butyl ester impurity. The method is designed to be accurate, precise, and specific, allowing for the separation of the active pharmaceutical ingredient (API) from its key process-related impurity.

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical method validation, demonstrating its suitability for the intended purpose.

Table 1: Chromatographic Parameters and System Suitability

ParameterHPLC MethodUPLC Method
ColumnC18 (e.g., Kromasil, 250 x 4.6 mm, 5 µm)C18 (e.g., Acquity BEH, 100 x 2.1 mm, 1.7 µm)[1][2]
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (40:60, v/v)Methanol: 0.1% Trifluoroacetic Acid in Water (50:50, v/v)[3]
Flow Rate1.0 mL/min0.3 mL/min[3]
Detection Wavelength242 nm240 nm[2][4]
Injection Volume10 µL2 µL[3]
Column TemperatureAmbient40 °C[3]
Retention Time (Rosuvastatin)~ 5.2 min[4]~ 2.5 min
Retention Time (tert-Butyl Ester)~ 8.5 min (Estimated)~ 4.0 min (Estimated)
Resolution> 2.0> 2.0
Tailing Factor< 1.5< 1.5
Theoretical Plates> 2000> 3000

Table 2: Method Validation Data

ParameterRosuvastatinRosuvastatin tert-Butyl Ester
Linearity
Range0.5 - 80 µg/mL[4]0.1 - 10 µg/mL (Typical)
Correlation Coefficient (r²)> 0.999[4]> 0.999
Accuracy (% Recovery) 99.6 - 101.7%[4]98.0 - 102.0% (Typical)
Precision (% RSD)
Intraday< 2.0%< 2.0%
Interday< 2.0%< 2.0%
Limit of Detection (LOD) 0.1 µg/mL[4]~ 0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL[4]~ 0.15 µg/mL

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (UPLC Method)

  • Prepare a 0.1% trifluoroacetic acid solution in water by adding 1 mL of trifluoroacetic acid to 1000 mL of HPLC grade water.

  • Mix the 0.1% trifluoroacetic acid solution with methanol in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh about 25 mg of Rosuvastatin Calcium reference standard and transfer to a 25 mL volumetric flask.

  • Accurately weigh about 10 mg of Rosuvastatin tert-Butyl Ester impurity reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve the contents of each flask in methanol and make up to the mark with the same solvent.

3.1.3. Working Standard Solution Preparation (for Linearity)

  • Prepare a series of dilutions from the stock solutions of rosuvastatin and its tert-butyl ester impurity in methanol to cover the desired concentration range (e.g., for rosuvastatin: 0.5, 5, 10, 20, 40, 80 µg/mL).

3.1.4. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of rosuvastatin and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 50 mL with methanol and mix well.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few milliliters of the filtrate.

Chromatographic Procedure (UPLC Method)
  • Set up the UPLC system with the parameters specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the absence of interfering peaks.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for rosuvastatin and the tert-butyl ester impurity.

Calculations

The amount of rosuvastatin and its tert-butyl ester impurity in the sample can be calculated using the following formula:

Visualization of Experimental Workflow

Analytical_Workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase (Methanol:0.1% TFA in Water, 50:50) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solutions (Rosuvastatin & Tert-Butyl Ester) WorkingStandard Working Standard Solutions StandardStock->WorkingStandard StandardInjection Standard Injection WorkingStandard->StandardInjection SamplePrep Sample Preparation (Tablet Powder Extraction) SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation Calculation of Results PeakIntegration->Calculation Report Final Report Generation Calculation->Report Forced_Degradation_Pathway cluster_stress Stress Conditions Rosuvastatin Rosuvastatin Acid Acid Hydrolysis Rosuvastatin->Acid Base Base Hydrolysis Rosuvastatin->Base Oxidation Oxidation Rosuvastatin->Oxidation Thermal Thermal Rosuvastatin->Thermal Photo Photolysis Rosuvastatin->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

References

Application Note: Protocol for the Deprotection of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the deprotection of tert-butyl rosuvastatin to yield rosuvastatin. The tert-butyl ester is a common protecting group for the carboxylic acid moiety during the multi-step synthesis of rosuvastatin due to its stability and selective cleavage under acidic conditions.[1][2] This protocol details the chemical principles, necessary reagents, a step-by-step experimental procedure, and comparative data for various deprotection methods. Additionally, it outlines the mechanism of action of rosuvastatin as an HMG-CoA reductase inhibitor.

Core Principles of tert-Butyl Ester Deprotection

The deprotection of a tert-butyl ester is an acid-catalyzed process. The reaction proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which typically eliminates as isobutylene gas.[1] This irreversible decomposition of the protecting group drives the reaction to completion.[1] The choice of acid is critical and depends on the sensitivity of other functional groups within the molecule.[1] Common reagents for this transformation include trifluoroacetic acid (TFA), formic acid, hydrochloric acid (HCl), and aqueous phosphoric acid.[1][3][4][5]

Experimental Workflow for Deprotection

The general workflow for the acid-catalyzed deprotection of this compound is outlined below. It involves dissolution of the protected compound, addition of the acidic reagent, monitoring the reaction, followed by work-up and purification steps to isolate the final product.

Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve tert-Butyl Rosuvastatin in DCM add_acid Add Trifluoroacetic Acid (TFA) start->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react quench Remove Volatiles (Rotary Evaporation) react->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify end_product Rosuvastatin purify->end_product Signaling_Pathway rosuvastatin Rosuvastatin hmgcoa_reductase HMG-CoA Reductase (in Liver) rosuvastatin->hmgcoa_reductase Inhibits mevalonate Mevalonate Pathway hmgcoa_reductase->mevalonate Blocks conversion of HMG-CoA to Mevalonate cholesterol Reduced Hepatic Cholesterol Synthesis mevalonate->cholesterol ldl_receptors Upregulation of LDL Receptors cholesterol->ldl_receptors ldl_clearance Increased Clearance of LDL-C from Blood ldl_receptors->ldl_clearance result Lowered Blood LDL-C Levels ldl_clearance->result

References

Large-Scale Synthesis of tert-Butyl Rosuvastatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl rosuvastatin, a key intermediate in the production of Rosuvastatin, a widely prescribed medication for the treatment of hypercholesterolemia. The synthesis of this complex molecule involves several key steps, which are outlined here to provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

Introduction

Rosuvastatin, a selective and competitive inhibitor of HMG-CoA reductase, is a critical therapeutic agent in managing cholesterol levels. The large-scale synthesis of its tert-butyl ester intermediate is a crucial step in the overall manufacturing process. This intermediate, chemically named tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, serves as a protected form of the final active pharmaceutical ingredient, facilitating purification and handling during production. The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality and is typically removed in the final stages of the synthesis.[1] Several synthetic strategies have been developed for the efficient and stereoselective production of this key intermediate.

Synthetic Strategies

The industrial production of this compound predominantly relies on the coupling of two key fragments: a pyrimidine aldehyde or a derivative thereof, and a chiral side chain containing the tert-butyl ester moiety. The most common approaches involve Wittig-type olefination reactions and Julia-Kocienski olefination.

A prevalent method involves the Wittig reaction between a phosphonium salt or phosphine oxide of the pyrimidine moiety and a chiral aldehyde side-chain.[2][3] This approach offers good control over the stereochemistry of the crucial trans-double bond. Another strategy employs the Julia-Kocienski olefination, which involves the reaction of a pyrimidine sulfone with a chiral aldehyde.[4]

The choice of synthetic route on an industrial scale is often dictated by factors such as cost-effectiveness, scalability, overall yield, and the purity of the final product.

Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of two key intermediates:

  • Pyrimidine Moiety: Typically, this is 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)-5-formyl-pyrimidine or a related derivative suitable for olefination, such as a phosphonium salt or a sulfone.[2][4]

  • Chiral Side-Chain: The chiral side-chain is tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The stereochemistry of this fragment is critical for the therapeutic efficacy of the final drug.[5]

Experimental Protocols

The following protocols describe the key steps in the synthesis of this compound via a Wittig-type reaction, a commonly employed industrial method.

Protocol 1: Synthesis of Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide

This phosphine oxide is a key reagent for the Wittig-Horner-Emmons reaction.

Reaction Scheme:

G A 5-Bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2- [methyl(methylsulfonyl)amino]pyrimidine B Substance A A->B Reaction with Substance A D Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2- [methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide B->D Oxidation C Diphenylphosphine oxide C->B

Caption: Synthesis of the phosphine oxide intermediate.

Materials:

  • 5-Bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

  • Substance A (as per patent CN110483412A)[6]

  • First base catalyst[6]

  • Oxidizing agent (e.g., hydrogen peroxide with a catalyst like molybdic acid tetrahydrate or sodium tungstate)[6]

  • Solvent

Procedure:

  • React 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine with Substance A in the presence of a first base catalyst to obtain substance B.[6]

  • The reaction temperature for the synthesis of substance B is maintained between 10 to 100 °C, preferably 30-80 °C.[6]

  • Oxidize substance B with an oxidizing agent to yield the phosphine oxide (Substance C).[6]

  • The oxidation reaction is carried out at a temperature of 0 to 100 °C, with a preferred range of 20-50 °C.[6]

  • The molar ratio of substance B to the catalyst is preferably 1:0.05, and the molar ratio of substance B to hydrogen peroxide is preferably 1:8.[6]

Protocol 2: Synthesis of tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This chiral aldehyde is the second key component for the coupling reaction.

Reaction Scheme:

G A t-butyl 2-((4R, 6S)-6-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxan-4-yl)acetate B tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl- 1,3-dioxan-4-yl)acetate A->B Swern Oxidation or TEMPO-mediated oxidation

Caption: Synthesis of the chiral aldehyde side-chain.

Procedure:

The synthesis of the chiral aldehyde can be achieved through the oxidation of the corresponding alcohol, t-butyl 2-((4R, 6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[5] Common methods include Swern oxidation or TEMPO-mediated oxidation.[5] The resulting aldehyde is often used directly in the next step due to its potential instability.[5]

Protocol 3: Large-Scale Synthesis of this compound via Wittig Reaction

This protocol describes the coupling of the pyrimidine phosphine oxide and the chiral aldehyde side-chain.

Reaction Scheme:

G A Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2- [methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide C This compound (protected) A->C Wittig Reaction (Strong Base) B tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl- 1,3-dioxan-4-yl)acetate B->C D This compound C->D Acidic Deprotection

Caption: Wittig coupling and deprotection to form this compound.

Materials:

  • Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide (from Protocol 1)

  • tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (from Protocol 2)

  • Strong base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS))[7]

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Acid for deprotection (e.g., hydrochloric acid aqueous solution)[6]

Procedure:

  • Dissolve the phosphine oxide in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to a low temperature, typically between -40 °C to -90 °C.[7] A convenient temperature is around -75 °C (acetone/dry ice bath).[7]

  • Add a strong base, such as NaHMDS (1.05 to 1.2 equivalents), dropwise to the solution while maintaining the low temperature.[7]

  • Stir the reaction mixture for a period to allow for the formation of the ylide.

  • Add a solution of the chiral aldehyde in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • The crude product is the protected form of this compound.

  • For the deprotection step, treat the protected intermediate with an acid, such as a hydrochloric acid aqueous solution (0.01-1 mol/L), to remove the acetonide protecting group and yield this compound.[6]

  • The final product can be purified by crystallization or chromatography to achieve high purity.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis of this compound.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Purity by HPLC (%)Reference
1Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide~85%>98%[8]
2tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetateUsed in situ-[5]
3This compound90-95% (after deprotection)>99.5%[9]

Table 2: Process Parameters for Wittig Reaction

ParameterValueReference
Reaction Temperature-75 °C to -40 °C[7]
BaseSodium bis(trimethylsilyl)amide (NaHMDS)[7]
Equivalents of Base1.05 - 1.2[7]
SolventTetrahydrofuran (THF)[10]
Deprotection AgentHydrochloric acid (0.01-1 mol/L)[6]

Conclusion

The large-scale synthesis of this compound is a well-established process that relies on the efficient coupling of key pyrimidine and chiral side-chain intermediates. The Wittig reaction is a robust and commonly used method that provides high yields and excellent stereocontrol. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high purity and maximizing yield on an industrial scale. The protocols and data presented in this document provide a comprehensive overview for professionals involved in the synthesis and development of Rosuvastatin.

References

Application Note: High-Throughput Analysis of Rosuvastatin in Human Plasma Using Tert-Butyl Rosuvastatin as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rosuvastatin in human plasma. To ensure accuracy and precision, tert-butyl rosuvastatin, a close structural analog, is employed as an internal standard (IS). The methodology involves a straightforward sample preparation procedure followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings.

Introduction

Rosuvastatin is a widely prescribed lipid-lowering medication belonging to the statin class of drugs.[1][2] It competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] Monitoring the pharmacokinetic profile of rosuvastatin is crucial in drug development and clinical studies. The use of a suitable internal standard is essential for reliable quantification in complex biological matrices like plasma, as it compensates for variations during sample preparation and analysis. This compound, an ester derivative of rosuvastatin, is an ideal candidate for an internal standard due to its structural similarity and expected co-extraction and similar ionization response.[3][4]

Experimental

Materials and Reagents
  • Rosuvastatin reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE)

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer was used.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters for the analysis of rosuvastatin and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium acetate in water, pH 3.5
Mobile Phase B Acetonitrile
Gradient Isocratic (10:90, A:B)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temperature 4 °C
Run Time 3 minutes

Table 2: Mass Spectrometry Parameters

ParameterRosuvastatinThis compound (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 482.2 → 258.2538.3 → 482.3 (Proposed)
Dwell Time (ms) 200200
Declustering Potential (V) 3235 (Proposed)
Collision Energy (V) 3230 (Proposed)
IonSpray Voltage (V) 55005500
Nebulizer Gas (Arb) 88
Curtain Gas (Arb) 1515

Note: The mass spectrometry parameters for this compound are proposed based on its chemical structure and may require optimization.

Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosuvastatin and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of rosuvastatin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL this compound) to each plasma sample, except for the blank samples.

  • Vortex the samples for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Data Analysis

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of rosuvastatin to the internal standard (this compound) against the corresponding concentrations of the calibration standards. The concentration of rosuvastatin in the unknown plasma samples is then determined from this calibration curve.

Method Validation

The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Linearity: A linear response should be established over a defined concentration range.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits.

  • Recovery: The extraction efficiency of the method should be consistent and reproducible.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard should be evaluated.

  • Stability: The stability of rosuvastatin in plasma under various storage conditions (freeze-thaw, short-term, and long-term) should be determined.

The following table presents typical acceptance criteria for method validation.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent and reproducible
Matrix Factor CV ≤ 15%
Stability % Change within ±15%

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (this compound, 50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Rosuvastatin / IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Analytical workflow for the quantification of rosuvastatin in human plasma.

Signaling Pathway Diagram

G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits

Caption: Simplified schematic of the cholesterol biosynthesis pathway and the inhibitory action of rosuvastatin.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of rosuvastatin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note offers a comprehensive protocol for researchers and professionals in the field of drug development and clinical research.

References

Application Notes and Protocols for Quantitative Analysis of tert-Butyl Rosuvastatin in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia. Its synthesis involves several key intermediates, including tert-butyl rosuvastatin, which serves as a crucial precursor before hydrolysis to the active pharmaceutical ingredient (API).[1][2] Accurate quantitative analysis of this compound in reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality and purity of the final drug substance.[3]

These application notes provide detailed protocols for the quantitative determination of this compound in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methodologies

The primary analytical techniques for the quantification of this compound and related substances are reversed-phase HPLC with UV detection and UPLC-MS/MS for higher sensitivity and specificity.[4][5][6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the routine analysis of rosuvastatin and its intermediates.[7][8][9]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

    • Dilute with a suitable solvent, such as a mixture of acetonitrile and water (50:50, v/v), to a known concentration.[7][8]

    • Sonicate for 10-15 minutes to ensure complete dissolution.[8]

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: YMC C8 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7]

    • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Injection Volume: 20 µL.[7]

    • Detection: UV detector at 242 nm.[7][8][10]

Data Presentation: RP-HPLC Method Validation Parameters

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.78 µg/mL[9]
Limit of Quantification (LOQ) ~1.56 µg/mL[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, especially in complex reaction matrices, UPLC-MS/MS is the method of choice.[4][11]

Experimental Protocol: UPLC-MS/MS

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction for cleaner samples if necessary. For direct analysis of reaction mixtures, a simple dilution as described for HPLC is often sufficient.

    • Use a deuterated internal standard (e.g., Rosuvastatin-D6) to improve accuracy and precision.[4]

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (100 mm x 3.0 mm, 1.8 µm) or equivalent.[4]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[4][10]

    • Flow Rate: 0.30 mL/min.[4]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Source Temperature: 550°C.[11]

    • Ion Spray Voltage: 5.5 kV.[11]

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion.

Data Presentation: UPLC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 50 ng/mL[4]
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85 - 115%[11]
Precision (% RSD) < 15%
Limit of Detection (LOD) ~15 pg/µL[10]
Limit of Quantification (LOQ) ~50 pg/µL[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sp1 Reaction Mixture Sampling sp2 Dilution with Solvent (Acetonitrile/Water) sp1->sp2 sp3 Sonication sp2->sp3 sp4 Filtration (0.45 µm) sp3->sp4 an1 Injection into HPLC/UPLC sp4->an1 Inject an2 Chromatographic Separation (C8/C18 Column) an1->an2 an3 Detection (UV or MS/MS) an2->an3 dp1 Peak Integration an3->dp1 Acquire Data dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification of This compound dp2->dp3 report report dp3->report Final Report

Caption: Workflow for quantitative analysis of this compound.

Simplified Synthesis Pathway

synthesis_pathway start Starting Materials intermediate This compound (Intermediate) start->intermediate Condensation/ Coupling Reaction product Rosuvastatin (Final Product) intermediate->product Hydrolysis

Caption: Simplified synthesis pathway of Rosuvastatin.

References

Application Note: Real-Time Monitoring of tert-Butyl Rosuvastatin Synthesis Using In Situ FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin is a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Its synthesis is a multi-step process where precise control over reaction conditions is critical to ensure high yield and purity. A key intermediate in many synthetic routes is tert-butyl rosuvastatin, which incorporates a tert-butyl ester as a protecting group for the carboxylic acid functionality.[3] This protecting group is advantageous due to its stability under various conditions and its selective cleavage in the final stages of synthesis.[3]

Process Analytical Technology (PAT) is a framework endorsed by the FDA to design, analyze, and control manufacturing processes by measuring Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs).[4][5] Implementing PAT helps in building quality into the product, reducing over-processing, and minimizing batch rejections.[5][6] In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that enables real-time monitoring of chemical reactions without the need for manual sampling.[7][8] By tracking the concentration changes of reactants, intermediates, and products, it provides a molecular video of the reaction, offering deep process understanding.[8]

This application note details a protocol for the in situ FTIR monitoring of a key step in the synthesis of a this compound intermediate: the Wittig reaction between a pyrimidine-based phosphonate and a chiral aldehyde side-chain.

Principle of In Situ FTIR Monitoring

In situ FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, allows for the continuous collection of infrared spectra directly from a reaction mixture.[8] The IR radiation penetrates a few microns into the sample, and the resulting spectrum provides a unique fingerprint of the molecular composition at that moment.[8]

For the synthesis of the this compound intermediate, the reaction can be monitored by tracking the disappearance of the reactant's characteristic spectral bands and the appearance of the product's bands. Specifically, the consumption of the aldehyde reactant can be followed by the decrease in its carbonyl (C=O) stretching peak, while the formation of the alkene product is observed by the growth of its carbon-carbon double bond (C=C) peak.[9] This allows for real-time kinetic analysis, endpoint determination, and detection of any potential side reactions or intermediates.

Synthesis and Monitoring Workflow

The overall workflow involves setting up the reactor system with the in situ FTIR probe, executing the synthesis of the this compound intermediate, and analyzing the collected spectral data alongside offline validation methods like HPLC.

G Experimental Workflow for In Situ Monitored Synthesis cluster_prep Preparation Phase cluster_reaction Reaction & Monitoring Phase cluster_analysis Analysis Phase A Reactor & FTIR Probe Setup B Reagent Preparation A->B C FTIR Background Collection (Solvent) B->C D Charge Reactor with Pyrimidine Phosphonate & Solvent C->D E Add Base & Chiral Aldehyde (Start Reaction) D->E F Continuous In Situ FTIR Data Acquisition E->F G Reaction Quench & Workup F->G I Data Correlation: FTIR vs. HPLC F->I H Offline Sampling for HPLC Analysis G->H H->I J Process Understanding & Kinetic Modeling I->J

Caption: High-level workflow from preparation to analysis.

Experimental Protocols

Materials & Equipment
  • Reagents:

    • (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate tert-butyl ester (Chiral Aldehyde)

    • Diethyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-ylmethyl}phosphonate (Pyrimidine Phosphonate)

    • Lithium hexamethyldisilazide (LiHMDS) solution

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Magnesium sulfate

  • Equipment:

    • 1 L jacketed glass reactor with overhead stirrer

    • Thermostat for temperature control

    • In situ FTIR spectrometer with a compatible ATR probe (e.g., DiComp or Diamond)

    • Nitrogen inlet/outlet

    • Syringe pump for controlled addition

    • HPLC system with a suitable chiral column for validation

Synthesis Reaction Scheme

The monitored reaction is the Wittig condensation to form the core structure of the this compound intermediate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Pyrimidine Phosphonate P1 This compound Intermediate R1->P1 + R2 Chiral Aldehyde R2->P1 + Base LiHMDS (Base) in THF Base->P1 Catalyzes

Caption: Simplified Wittig reaction for intermediate synthesis.

Synthesis & Monitoring Procedure
  • System Setup: Assemble the dry 1 L reactor under a nitrogen atmosphere. Insert the overhead stirrer and the in situ FTIR probe, ensuring the ATR window is fully submerged in the reaction volume.

  • Background Spectrum: Add 500 mL of anhydrous THF to the reactor. Start stirring and allow the system to reach the target temperature of -70°C. Collect a background FTIR spectrum of the solvent at the reaction temperature.

  • Reagent Loading: Dissolve the Pyrimidine Phosphonate (1.0 eq) and the Chiral Aldehyde (1.1 eq) in the cold THF.

  • Reaction Initiation: Begin FTIR data acquisition (e.g., one spectrum every minute). Slowly add LiHMDS solution (1.2 eq) via syringe pump over 30 minutes, maintaining the temperature below -65°C.

  • Monitoring: Continue to monitor the reaction progress via the FTIR software. The reaction is typically complete within 2-4 hours. Key spectral changes to monitor are the decrease of the aldehyde C=O peak (~1725 cm⁻¹) and the increase of the product's C=C peak (~970 cm⁻¹).

  • Sampling for HPLC: Periodically, take small aliquots from the reactor, quench them immediately in saturated ammonium chloride, and prepare them for HPLC analysis to correlate with the real-time FTIR data.

  • Reaction Workup: Once the FTIR data shows the reaction has reached completion (i.e., the aldehyde peak is no longer decreasing), quench the reaction by adding saturated ammonium chloride solution. Proceed with standard aqueous workup and extraction using ethyl acetate.

Data and Results

The data collected from the in situ FTIR provides a detailed kinetic profile of the reaction. This profile can be used to determine the precise endpoint, avoiding unnecessarily long reaction times or premature quenching.

Real-Time Spectral Data

A 3D waterfall plot of the FTIR spectra would show the changes over time. Key peaks of interest include:

  • Aldehyde C=O stretch: ~1725 cm⁻¹ (Decreasing)

  • Product C=C trans-alkene bend: ~970 cm⁻¹ (Increasing)

  • Phosphonate P=O stretch: ~1250 cm⁻¹ (Stable/Slight Decrease)

Quantitative Analysis Summary

The concentration profiles derived from the FTIR data can be correlated with offline HPLC measurements to build a robust quantitative model.

Reaction Time (min)Aldehyde Conc. (FTIR, AU)Product Conc. (FTIR, AU)Product Yield (HPLC, %)Product Purity (HPLC, %)
01.000.000-
300.720.2827.598.1
600.350.6564.298.5
900.110.8988.598.6
1200.020.9897.198.8
150< 0.010.9998.298.7

AU = Absorbance Units, normalized.

Conclusion

The use of in situ FTIR spectroscopy provides a robust and efficient method for monitoring the synthesis of the this compound intermediate. This PAT approach offers significant advantages over traditional offline analysis, including:

  • Improved Process Understanding: Real-time kinetic data helps elucidate the reaction mechanism and identify the influence of process parameters.[10]

  • Enhanced Process Control: Precise determination of the reaction endpoint ensures batch-to-batch consistency and can prevent the formation of impurities associated with over-processing.[11]

By integrating in situ FTIR into the synthesis process, researchers and manufacturers can develop a more controlled, efficient, and reliable method for producing this critical pharmaceutical intermediate, aligning with the principles of Quality by Design (QbD).[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl Rosuvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes employed for the synthesis of this compound are the Wittig reaction and the Julia-Kocienski olefination. The Wittig reaction involves the coupling of a pyrimidine phosphonium salt with a chiral aldehyde side chain. The Julia-Kocienski olefination offers an alternative pathway, reacting a pyrimidine sulfone with the same chiral aldehyde.

Q2: What is the critical role of the tert-butyl ester group in the synthesis?

A2: The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis. It is relatively stable under various reaction conditions but can be selectively removed (deprotected) under specific acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, in the final stages of the synthesis to yield the active pharmaceutical ingredient.[1]

Q3: What are the key intermediates in the synthesis of this compound?

A3: Key intermediates include the pyrimidine core, such as 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol, and the chiral side chain, tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. The quality and purity of these intermediates are critical for the overall success of the synthesis.[2]

Q4: What analytical methods are recommended for monitoring the reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reaction, determining the purity of intermediates and the final product, and quantifying impurities.[3] Other methods like Thin Layer Chromatography (TLC) can be used for rapid in-process checks.[4] For chiral purity analysis, specialized chiral chromatography methods are employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Wittig Reaction
Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Base The choice of base is critical. While potassium carbonate is commonly used, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might improve the yield in some cases. However, very strong bases such as potassium ethoxide may lead to worse performance.[5]An increase in the conversion of starting materials to the desired product.
Inefficient Solvent Dimethyl sulfoxide (DMSO) is a common solvent, but can be difficult to remove.[6] Consider exploring solvent-free or mechanochemical approaches which have shown high conversion rates.[5]Improved reaction efficiency and easier product isolation.
Incorrect Reaction Temperature The reaction is typically heated to 70-75°C.[6] Ensure the reaction temperature is accurately controlled, as lower temperatures may lead to an incomplete reaction, and higher temperatures could promote side reactions.Optimized reaction rate and minimized side product formation.
Poor Quality of Starting Materials The purity of the pyrimidine phosphonium salt and the chiral aldehyde is paramount. Impurities in these starting materials can significantly impact the reaction yield.[2]Ensure starting materials meet a purity specification of ≥98.0%.[2] This will lead to a cleaner reaction profile and higher yield.
Issue 2: Poor E/Z Isomer Ratio in the Wittig Reaction
Potential Cause Troubleshooting Action Expected Outcome
Reaction Conditions Favoring Z-isomer The formation of the undesired Z-isomer is a common issue in Wittig reactions.[7] The choice of solvent and base can influence the stereoselectivity. Non-polar solvents and salt-free conditions can sometimes favor the Z-isomer.Employing polar aprotic solvents like DMSO and specific bases can help to improve the E/Z ratio. A mechanochemical approach has been reported to achieve an E/Z ratio of 76:24.[5]
Unstabilized Ylide The nature of the ylide can affect the stereochemical outcome.Modifications to the phosphonium salt to create a stabilized ylide can increase the selectivity for the E-isomer.
Issue 3: Incomplete Deprotection of the Acetonide Group

| Potential Cause | Troubleshooting Action | Expected Outcome | | Insufficient Acid Catalyst | The deprotection is an acid-catalyzed hydrolysis. An inadequate amount of acid will result in an incomplete reaction. | Ensure the correct stoichiometry of the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) is used.[1][8] | | Suboptimal Reaction Temperature | The reaction is typically carried out at a controlled temperature (e.g., 30-40°C).[8] | Maintaining the appropriate temperature ensures the reaction proceeds to completion without degradation of the product. | | Presence of Water | Water is required for the hydrolysis of the acetonide. | The reaction is typically performed in a mixture of an organic solvent and an aqueous acid solution.[8] |

Issue 4: Formation of Impurities During Synthesis and Work-up
Potential Cause Troubleshooting Action Expected Outcome
Side Reactions Various side reactions can lead to impurities such as the 5-keto acid, lactone, and diastereomers.Careful control of reaction conditions (temperature, stoichiometry) is crucial. The use of highly pure intermediates can minimize the formation of process-related impurities.[2]
Degradation during Work-up The product can be sensitive to pH and temperature changes during extraction and isolation.Maintain appropriate pH and temperature control during aqueous washes and solvent removal steps.
Inefficient Purification The crude product may contain unreacted starting materials and side products.Purification of the crude this compound can be achieved by crystallization from solvents like n-butanol or a mixture of ethyl acetate and n-hexane.[8] Column chromatography can also be employed for purification.[8]

Experimental Protocols

Wittig Reaction for this compound Synthesis
  • To a 250 mL 4-necked round bottom flask, add dimethyl sulfoxide (DMSO, 150 mL), potassium carbonate (33.54 g), [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide (50 g), and tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (20.87 g) at a temperature range of 25-35°C with stirring at 250 rpm/min.[6]

  • Heat the reaction mixture to 70-75°C for 5 to 7 hours.[6]

  • Monitor the reaction completion by TLC.[6]

  • Once complete, cool the reaction mixture to 25-35°C.[6]

  • Add toluene (250 mL) to dilute the reaction mixture and stir for 30 minutes.[6]

  • Add the organic layer to water (100 mL) and stir for 30 minutes.[6]

  • Separate the organic layer and wash it with water (2 x 100 mL).[6]

  • Distill the organic layer in a Rotavapor at a bath temperature of 50-60°C under vacuum.[6]

  • To the residue, immediately add isopropanol (100 mL) and maintain for 30 minutes.[6]

  • Cool the mixture to 25-30°C, then further cool to 10°C for 30 minutes to allow for precipitation.[6]

  • Filter the precipitate and wash with prechilled isopropanol.[9]

  • Dry the product in an oven at 55°C.[6]

Acetonide Deprotection
  • To a solution of acetonide-protected this compound (25 g), add a dilute solution of trifluoroacetic acid (TFA) in water (2.5 g in 25 mL water) at 30-40°C.[8]

  • Stir the reaction for 30 minutes to 1 hour.[8]

  • Add an additional 25 mL of water and continue stirring for 3-4 hours at the same temperature.[8]

  • Add an aqueous solution of sodium hydroxide (3.46 g in 100 mL water) and stir for 1 hour.[8]

  • Dilute the reaction mixture with water (200 mL) and wash with toluene (2 x 250 mL) and methyl tert-butyl ether (MTBE) (125 mL).[8]

  • Add further MTBE (250 mL) to the aqueous layer for product extraction.[8]

Data Presentation

Table 1: Comparison of Wittig Reaction Conditions and Outcomes

Parameter Condition A Condition B (Mechanochemical)
Base Potassium CarbonateDBU
Solvent DMSOSolvent-free
Temperature 70-75°C25°C
Reaction Time 5-7 hours16 hours
Conversion Rate -99.2%[5]
E:Z Ratio -76:24[5]

Table 2: Purity of Intermediates and Final Product

Compound Purity by HPLC Reference
Pyrimidine Aldehyde Intermediate99.54%[8]
Acetonide Protected this compound (Crude)93.3%[8]
Acetonide Protected this compound (Purified)>99.0%[8]
This compound (after deprotection and purification)>99.5%[10][11]

Visualizations

SynthesisWorkflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_product Product Formation cluster_purification Purification Pyrimidine_Core Pyrimidine Core (e.g., Aldehyde) Wittig Wittig Reaction Pyrimidine_Core->Wittig Julia Julia-Kocienski Olefination Pyrimidine_Core->Julia Chiral_Side_Chain Chiral Side Chain (Aldehyde) Chiral_Side_Chain->Wittig Chiral_Side_Chain->Julia Acetonide_Protected Acetonide Protected This compound Wittig->Acetonide_Protected Julia->Acetonide_Protected Deprotection Acetonide Deprotection Acetonide_Protected->Deprotection Final_Product tert-Butyl Rosuvastatin Deprotection->Final_Product Purification Crystallization/ Chromatography Final_Product->Purification

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Purity Issue Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Optimize_Reaction Optimize Reaction Conditions Check_Starting_Materials->Optimize_Reaction [Purity OK] Impure_Materials Source High-Purity (>98%) Intermediates Check_Starting_Materials->Impure_Materials [Impure] Improve_Purification Improve Purification Method Optimize_Reaction->Improve_Purification [Still Impure] Adjust_Temp Adjust Temperature Optimize_Reaction->Adjust_Temp Change_Base Change Base Optimize_Reaction->Change_Base Change_Solvent Change Solvent Optimize_Reaction->Change_Solvent Recrystallize Recrystallize from appropriate solvent Improve_Purification->Recrystallize Column_Chromatography Perform Column Chromatography Improve_Purification->Column_Chromatography

Caption: Troubleshooting decision tree for synthesis issues. Caption: Troubleshooting decision tree for synthesis issues.

References

Reducing isomeric impurities in Wittig synthesis of tert-Butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing isomeric impurities during the Wittig synthesis of tert-Butyl rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in the Wittig synthesis of this compound?

A1: The primary isomeric impurity is the (Z)-isomer of this compound. The desired product is the thermodynamically more stable (E)-isomer. The Wittig reaction can produce a mixture of both (E) and (Z)-isomers.

Q2: What are the key factors that influence the (E/Z) isomer ratio in this Wittig synthesis?

A2: The stereochemical outcome of the Wittig reaction is influenced by several factors:

  • Ylide Stability: The structure of the phosphonium ylide plays a crucial role. Stabilized ylides, which have electron-withdrawing groups that can delocalize the negative charge on the carbanion, tend to favor the formation of the (E)-alkene.

  • Reaction Solvent: The polarity of the solvent can significantly impact the isomer ratio. Less polar solvents generally favor (E)-isomer formation, while more polar solvents can lead to an increase in the (Z)-isomer.

  • Base Selection: The strength and type of base used to generate the ylide are critical.

  • Presence of Metal Salts: Lithium and sodium salts can influence the stereoselectivity, often favoring the formation of (E)-olefins.

  • Temperature: Reaction temperature can also affect the E/Z ratio, though its impact can be system-dependent.

Q3: How can I analyze the (E/Z) isomer ratio of my product?

A3: The most common analytical techniques for determining the isomeric purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the isomers, allowing for quantification based on peak area. 1H NMR is also effective, as the coupling constants for the alkene protons of the (E) and (Z)-isomers are typically different, allowing for ratio determination by integration of the respective signals.

Q4: Is it possible to convert the undesired (Z)-isomer to the desired (E)-isomer?

A4: Yes, isomerization of the (Z)-alkene to the more stable (E)-alkene is possible. This can be achieved through various methods, including photochemical isomerization or catalysis with agents like iodine or transition metals (e.g., ruthenium or rhodium catalysts).[1]

Troubleshooting Guides

Issue 1: High Levels of (Z)-Isomer Impurity in the Crude Product

High levels of the (Z)-isomer are a common issue in the Wittig synthesis of rosuvastatin intermediates, with some processes reporting around 20% of this impurity.

dot

cluster_issue High (Z)-Isomer Formation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High (Z)-Isomer Detected cause1 Inappropriate Solvent Choice start->cause1 cause2 Suboptimal Base Selection start->cause2 cause3 Non-Stabilized Ylide Behavior start->cause3 cause4 Incorrect Reaction Temperature start->cause4 solution1 Switch to a less polar solvent (e.g., n-hexane, toluene). cause1->solution1 solution2 Use a weaker base (e.g., K2CO3, DBU). cause2->solution2 solution3 Consider a Horner-Wadsworth-Emmons approach. cause3->solution3 solution4 Optimize temperature; often, higher temperatures favor the E-isomer. cause4->solution4

Caption: Troubleshooting workflow for high (Z)-isomer formation.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice More polar solvents can favor Z-selectivity. Switch to a less polar solvent like n-hexane or toluene.Increased formation of the desired (E)-isomer.
Suboptimal Base Selection The strength of the base is crucial. Experiment with different bases such as potassium carbonate, sodium hydroxide, or DBU.Identification of a base that provides a better E/Z ratio.
Non-Stabilized Ylide Behavior The ylide may not be sufficiently stabilized to favor E-isomer formation.Consider switching to a Horner-Wadsworth-Emmons (HWE) reaction, which often provides higher E-selectivity.
Incorrect Reaction Temperature Higher temperatures can sometimes favor the formation of the thermodynamically more stable E-isomer in HWE reactions.Improved E/Z ratio.
Issue 2: Difficulty in Purifying the (E)-Isomer from the (E/Z) Mixture

dot

cluster_issue Purification Challenges cluster_solutions Purification & Post-Reaction Strategies start Poor Separation of Isomers solution1 Optimize column chromatography conditions (e.g., solvent system, stationary phase). start->solution1 solution2 Attempt crystallization to selectively precipitate the desired isomer. start->solution2 solution3 Perform a catalytic isomerization of the mixture to enrich the E-isomer. start->solution3

Caption: Strategies for resolving isomer purification challenges.

Possible Cause Troubleshooting Step Expected Outcome
Similar Polarity of Isomers The (E) and (Z)-isomers may have very similar polarities, making chromatographic separation difficult.Optimize column chromatography conditions. This may involve testing different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) or using a different stationary phase.
Co-crystallization or Oil Formation The mixture may not crystallize well, or both isomers may co-crystallize.Attempt crystallization from different solvent systems. Sometimes a mixture of solvents can induce selective crystallization of one isomer.
High Percentage of (Z)-Isomer If the initial reaction produced a high percentage of the (Z)-isomer, purification alone may be inefficient.Consider a post-reaction isomerization step. Treat the crude mixture with a catalyst (e.g., a catalytic amount of iodine or a transition metal complex) to convert the (Z)-isomer to the (E)-isomer before final purification.[1]

Data on Reaction Conditions and Isomer Ratios

The following table summarizes data from a study on the mechanochemical Wittig synthesis of a rosuvastatin intermediate, demonstrating the effect of solvent and base on the E/Z isomer ratio. While this is for a mechanochemical process, the trends in solvent polarity can provide valuable insights for solution-phase synthesis.

Solvent Dielectric Constant Conversion (%) E/Z Ratio
n-hexane1.5897.5%76:24
Toluene2.3796.8%75:25
Tetrahydrofuran7.698.9%65:35
Acetone20.799.1%62:38
Ethanol24.398.2%60:40
Methanol33.698.3%58:42
None-99.1%70:30
Base Conversion (%) E/Z Ratio
KOH99.1%72:28
NaOH98.5%70:30
K2CO399.1%70:30
Na2CO398.2%68:32
DBU99.2%76:24

Experimental Protocols

Protocol 1: General Wittig Synthesis of this compound Intermediate

This protocol is a general procedure. Refer to the troubleshooting guide to optimize for a higher E/Z ratio.

dot

cluster_protocol Wittig Synthesis Workflow start Combine phosphonium salt and solvent. add_base Add base and stir to form ylide. start->add_base add_aldehyde Add aldehyde component. add_base->add_aldehyde react Heat reaction mixture (e.g., 70-75°C). add_aldehyde->react monitor Monitor reaction by TLC/HPLC. react->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify analyze Analyze E/Z ratio by HPLC/NMR. purify->analyze

Caption: General experimental workflow for the Wittig synthesis.

  • Ylide Generation: In a dried, inert atmosphere (e.g., nitrogen or argon) reactor, suspend the pyrimidine phosphonium salt in an appropriate solvent (e.g., DMSO, THF, or toluene).

  • Add the chosen base (e.g., potassium carbonate, DBU) portion-wise at room temperature.

  • Stir the mixture until ylide formation is complete (this can be monitored by the disappearance of the phosphonium salt).

  • Wittig Reaction: To the ylide solution, add a solution of Tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 70-75°C) and maintain for 5-7 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from triphenylphosphine oxide and other impurities.

  • Analysis: Analyze the purified product and fractions by HPLC and/or 1H NMR to determine the E/Z isomer ratio.

Protocol 2: Post-Reaction Isomerization of (Z)- to (E)-tert-Butyl Rosuvastatin

This protocol can be used to enrich the desired (E)-isomer from an (E/Z) mixture.

  • Dissolution: Dissolve the (E/Z) mixture of this compound in a suitable solvent such as toluene or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of an isomerization agent (e.g., 0.1 mol% iodine or a suitable transition metal catalyst).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be carried out under irradiation with a suitable light source if a photocatalyst is used.

  • Monitoring: Monitor the change in the E/Z ratio by taking aliquots and analyzing them by HPLC or NMR.

  • Workup: Once the desired E/Z ratio is achieved, quench the reaction (if necessary) and perform an appropriate workup to remove the catalyst. This may involve washing with a solution of sodium thiosulfate to remove iodine.

  • Purification: Repurify the product by column chromatography or crystallization to obtain the enriched (E)-isomer.

References

Technical Support Center: Crystallization of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of tert-Butyl rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of crystallizing this compound?

Crystallization of this compound is a critical purification step in the synthesis of Rosuvastatin.[1] This process aims to isolate the this compound intermediate in a highly pure, solid form, removing impurities generated during previous synthetic steps.[2][3] Achieving a high-purity crystalline intermediate is essential for the quality of the final active pharmaceutical ingredient (API).[4][5]

Q2: Which solvents are recommended for the crystallization of this compound?

Various alcoholic solvents are effective for the crystallization of the acetonide-protected tert-butyl ester of rosuvastatin. These include ethanol, n-butanol, sec-butanol, and tert-butanol, or mixtures thereof.[2] n-Butanol is specifically highlighted in several procedures.[2] While other solvent systems like toluene-hexane and methanol have been mentioned in prior art, n-butanol is cited for producing a crystalline form with a specific, unreported X-Ray Powder Diffraction (XRPD) pattern.[2]

Q3: What are the critical process parameters for successful crystallization?

Key parameters for the crystallization of acetonide-protected tert-butyl ester of rosuvastatin include temperature, cooling rate, and the use of seeding. A typical process involves heating the mixture of the compound and n-butanol to between 50°C and 90°C, followed by a controlled cooling sequence.[2] Seeding the solution at an intermediate temperature (e.g., 60-70°C) can be beneficial for initiating crystallization and controlling crystal size.[2]

Q4: How can I assess the purity and crystalline form of my product?

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound, with a target purity often exceeding 99%.[2] X-Ray Powder Diffraction (XRPD) is used to characterize the crystalline form of the product.[2]

Troubleshooting Guide

Problem 1: Oily Residue Instead of Crystalline Solid

Q: My crystallization attempt resulted in an oily product instead of solid crystals. What could be the cause and how can I fix it?

This is a common issue that can arise from several factors:

  • Impurities: The presence of impurities can inhibit crystal nucleation and growth, leading to the formation of an oil.[3] It is crucial to ensure the purity of the starting material.

  • Solvent Choice: The solvent system may not be optimal. If using a single solvent, a mixture of a good solvent and an anti-solvent might be necessary to induce precipitation. For instance, a mixture of an ester solvent, an alkane solvent, and an ether solvent has been described for crystallizing an oily intermediate of rosuvastatin methyl ester.[6]

  • Supersaturation: The solution might be too supersaturated. Try using a more dilute solution or a slower cooling rate to allow for controlled crystal growth.

  • Temperature: The cooling process might be too rapid. A gradual cooling profile is often necessary for successful crystallization.

Troubleshooting Workflow for Oily Product Formation

G start Oily Product Formation check_purity Check Starting Material Purity (HPLC) start->check_purity impurity_present Impurity Level High? check_purity->impurity_present purify Purify Starting Material (e.g., Chromatography) impurity_present->purify Yes adjust_solvent Adjust Solvent System impurity_present->adjust_solvent No re_crystallize Re-attempt Crystallization purify->re_crystallize success Crystalline Product Obtained re_crystallize->success modify_cooling Modify Cooling Profile (Slower Cooling) adjust_solvent->modify_cooling add_seed Introduce Seed Crystals modify_cooling->add_seed add_seed->re_crystallize

Caption: Troubleshooting workflow for oily product formation.

Problem 2: Low Purity of the Crystalline Product

Q: The HPLC analysis of my crystallized this compound shows low purity. How can I improve it?

Low purity in the final product is often due to the co-precipitation of impurities.

  • Inadequate Washing: Residual mother liquor on the crystal surface can be a significant source of impurities. Ensure thorough washing of the filtered crystals with a suitable, cold solvent in which the product has low solubility.[3]

  • Occluded Impurities: Impurities can become trapped within the crystal lattice, a phenomenon known as occlusion.[3] This can sometimes be addressed by re-crystallization.

  • Solid Solution Formation: If an impurity is structurally very similar to the product, it may be incorporated into the crystal lattice, forming a solid solution.[3] In such cases, purification of the starting material before crystallization is critical.

Experimental Protocol: Re-crystallization for Purity Enhancement

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., n-butanol) at an elevated temperature (e.g., 70-80°C).[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Gradually cool the solution to allow for slow crystal formation. A stepped cooling profile is recommended (e.g., cool to 60-65°C and hold, then cool further).[2]

  • Seeding (Optional): If available, add a small amount of high-purity seed crystals at the appropriate temperature to induce crystallization.[2]

  • Maturation: Hold the resulting slurry at a low temperature (e.g., -5 to 0°C) for a period to maximize yield.[2]

  • Filtration and Washing: Filter the crystals and wash them with a cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Problem 3: Poor Crystal Quality or Inconsistent Crystal Form

Q: My crystals are very fine, needle-like, or I am observing inconsistent XRPD patterns. What can I do?

Crystal habit and polymorphism can be influenced by several factors:

  • Cooling Rate: A rapid cooling rate often leads to the formation of small, needle-like crystals due to rapid nucleation. A slower, more controlled cooling process will favor the growth of larger, more well-defined crystals.

  • Solvent: The choice of solvent can significantly impact the crystal form (polymorph). Experimenting with different solvents or solvent mixtures may be necessary to obtain the desired polymorph.

  • Agitation: The rate and type of stirring can influence crystal size distribution and morphology.

Data and Protocols

Table 1: Solubility of Rosuvastatin Calcium in Various Solvents

While this data is for Rosuvastatin Calcium, it can provide insights into solvent polarity and potential solvent systems for the tert-Butyl ester intermediate.

SolventMole Fraction Solubility at 318.15 K (x 10⁻⁴)
Propane-1,2-diol (PG)189
1-Butanol8.20
Ethanol6.81
Isopropyl Alcohol (IPA)5.66
Ethylene Glycol (EG)5.03
2-Butanol1.08
Water0.14

Data adapted from a study on Rosuvastatin Calcium solubility.

Experimental Protocol: Crystallization of Acetonide Protected tert-Butyl Ester of Rosuvastatin

This is a representative protocol based on literature.[2]

  • A mixture of acetonide protected tert-butyl ester of rosuvastatin and n-Butanol (e.g., 200 mL for 25 g of compound) is heated to 70-80°C and maintained for 45 to 60 minutes.

  • The reaction mixture is then cooled to 60-65°C.

  • Seeding material is added, and the mixture is stirred at 60-65°C for 1 hour.

  • The mixture is further cooled to 50-55°C and stirred for 1 hour.

  • The mixture is then cooled to 30-35°C and maintained for 1 hour.

  • Finally, the mixture is cooled to -5 to 0°C.

  • The crystalline precipitate is collected by filtration, washed with chilled n-Butanol and heptane, and then dried.

Logical Relationship for Achieving High Purity Crystals

G start Start with Crude This compound dissolution Dissolution in Appropriate Solvent (e.g., n-Butanol) start->dissolution cooling Controlled Cooling Profile dissolution->cooling seeding Seeding (Optional) cooling->seeding filtration Filtration and Washing seeding->filtration drying Drying filtration->drying end High Purity Crystalline Product drying->end

Caption: Key steps for obtaining high-purity crystalline product.

References

Technical Support Center: Overcoming Low Yield in Julia-Kocienski Olefination for tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Julia-Kocienski olefination step in the synthesis of tert-Butyl rosuvastatin.

Troubleshooting Guide

Low product yield is a common issue in multi-step organic syntheses. This guide provides a structured approach to identifying and resolving potential causes of low yield in the Julia-Kocienski olefination for preparing this compound.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Inactive Base Use a freshly opened bottle of strong base (e.g., NaHMDS, KHMDS, LiHMDS) or titrate the solution to determine its exact molarity. Moisture and air can degrade these reagents.
Insufficient Deprotonation of Sulfone Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Traces of water will quench the strong base. Use a dry, non-protic solvent like THF or DME.
Low Reaction Temperature While the reaction is typically run at low temperatures (-78°C to -60°C) to control selectivity, the deprotonation step may require a slightly higher temperature or longer time. Monitor the reaction by TLC or LC-MS to determine if the sulfone is being consumed.
Steric Hindrance The this compound precursor aldehyde is sterically demanding. Consider using a less sterically hindered base if possible, although this may impact selectivity.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended Action
Sulfone Self-Condensation This is a known side reaction where the metalated sulfone reacts with another molecule of the sulfone.[1] To minimize this, employ "Barbier-like conditions" where the base is added slowly to a mixture of the sulfone and the aldehyde.[1] This maintains a low concentration of the free sulfonyl anion.
Aldol Condensation of the Aldehyde If the aldehyde has enolizable protons, self-condensation can occur. While the rosuvastatin aldehyde is less prone to this, ensure the base is added at a low temperature and that the reaction is not allowed to warm up prematurely.
Epimerization The chiral centers in the rosuvastatin side-chain aldehyde can be sensitive to strong bases. Use of milder conditions, such as employing 1-phenyl-1H-tetrazol-5-yl (PT) sulfones which allow for deprotonation before adding the base-sensitive aldehyde, can mitigate this.[1]

Problem 3: Poor E/Z Selectivity Leading to Difficult Purification

Possible Causes & Solutions

CauseRecommended Action
Incorrect Base/Solvent Combination The stereochemical outcome is highly dependent on the reaction conditions. For high E-selectivity, lithium bases (e.g., LiHMDS) in non-polar solvents often favor a closed transition state, leading to the desired E-isomer.[1] Conversely, potassium bases in polar solvents can lead to the Z-isomer.[1]
Reaction Temperature Too High Running the reaction at the recommended low temperature is crucial for stereoselectivity. Even slight increases in temperature can lead to a loss of selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Julia-Kocienski olefination in the synthesis of this compound?

A1: Reported yields for this specific reaction vary, but are generally in the range of 66-71% and have been reported as high as 72% under optimized conditions.[2]

Q2: Which sulfone activating group is best for the synthesis of this compound?

A2: Benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are commonly used. PT-sulfones are often preferred for reactions with base-sensitive aldehydes as they have a lower tendency for self-condensation and allow for the pre-formation of the sulfonyl anion before the aldehyde is introduced.[1]

Q3: How critical is the water content of the reaction?

A3: Extremely critical. The strong bases used in this reaction are highly reactive towards water. All glassware should be oven-dried, and solvents must be rigorously dried and deoxygenated. The reaction should be carried out under a positive pressure of an inert gas like argon or nitrogen.

Q4: Can I use a different base, like an alkoxide?

A4: While strong non-nucleophilic amide bases like NaHMDS, KHMDS, or LiHMDS are typical, some variations of the Julia-Kocienski olefination have been reported with other bases. However, for a complex and sensitive substrate like the this compound precursor, it is advisable to start with established protocols to maximize yield and selectivity.

Q5: My reaction is very slow. Can I increase the temperature?

A5: Increasing the temperature is generally not recommended as it can significantly decrease the E/Z selectivity and promote side reactions. It is better to ensure the activity of the base and the absence of quenching agents first. If the reaction is still slow, a slight increase in temperature (e.g., from -78°C to -60°C) can be cautiously attempted, but the impact on selectivity should be carefully monitored.

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield and stereoselectivity of the Julia-Kocienski olefination, based on general principles and reported findings.

ParameterCondition ACondition BExpected Outcome
Base LiHMDSKHMDSLiHMDS generally provides higher E-selectivity.[1]
Solvent THF (less polar)DME (more polar)Less polar solvents with Li+ counterions favor the E-isomer.[1]
Temperature -78°C-40°CLower temperatures lead to higher stereoselectivity.
Order of Addition Base added to sulfone, then aldehydeBase added to a mixture of sulfone and aldehyde ("Barbier-like")"Barbier-like" conditions can reduce sulfone self-condensation and improve yield.[1]

Experimental Protocols

Key Experiment: Julia-Kocienski Olefination for this compound Intermediate

This protocol is a representative procedure and may require optimization for specific laboratory conditions and substrate batches.

Materials:

  • Pyrimidine sulfone intermediate

  • Chiral aldehyde intermediate for rosuvastatin side chain

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard workup and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the pyrimidine sulfone (1.0 eq) and the chiral aldehyde (1.1 eq).

  • Dissolve the starting materials in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.2 eq) dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound intermediate.

Visualizations

Julia_Kocienski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Pyrimidine Sulfone + Chiral Aldehyde deprotonation Deprotonation with NaHMDS (-78°C) reagents->deprotonation Dissolve in THF solvent Anhydrous THF olefination Olefination (-78°C, 2-4h) deprotonation->olefination quench Quench with sat. NH4Cl olefination->quench extraction Extraction with EtOAc quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the Julia-Kocienski olefination.

Troubleshooting_Logic cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Side Products start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_base Verify Base Activity low_conversion->check_base check_conditions Ensure Anhydrous/ Inert Conditions low_conversion->check_conditions check_side_products Analyze Side Products (NMR, MS) high_conversion->check_side_products sulfone_dimer Sulfone Dimerization? check_side_products->sulfone_dimer epimerization Epimerization? check_side_products->epimerization barbier Use 'Barbier-like' Conditions sulfone_dimer->barbier Yes milder_conditions Use Milder Base/ PT-Sulfone epimerization->milder_conditions Yes

Caption: Troubleshooting logic for low yield in Julia-Kocienski olefination.

References

Minimizing degradation of tert-Butyl rosuvastatin during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl Rosuvastatin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to minimize degradation during experimental workup.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: I am observing significant hydrolysis of my tert-butyl ester to rosuvastatin acid during workup. What is the primary cause?

The most common cause of degradation for this compound during workup is exposure to acidic conditions. The tert-butyl ester group is designed to be a protecting group that is stable under various conditions but can be selectively cleaved by acid.[1] Even mild acidic conditions, which can be inadvertently introduced during aqueous washes (e.g., using a dilute HCl wash to remove basic impurities), can lead to premature deprotection. Forced degradation studies on rosuvastatin have shown it degrades under acidic conditions.[2][3]

The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (Rosuvastatin) and a tert-butyl cation.

G cluster_main Acid-Catalyzed Hydrolysis A This compound B Rosuvastatin (Carboxylic Acid) A->B H+ (Acid) H2O C tert-Butyl Cation A->C H+ (Acid) H2O

Figure 1: Primary degradation pathway of this compound.

Q2: How can I effectively troubleshoot the source of degradation in my workup procedure?

To identify the source of degradation, systematically evaluate each step of your workup. The following workflow can guide your troubleshooting process.

G start Degradation Observed via LC-MS / HPLC? check_acid Did you use an acidic aqueous wash (e.g., HCl, NH4Cl)? start->check_acid Yes no_degradation No Degradation Detected. Process is stable. start->no_degradation No check_base Did you use a strong basic wash (e.g., >1M NaOH)? check_acid->check_base No sol_acid High Probability: Acid-catalyzed hydrolysis. check_acid->sol_acid Yes check_temp Was the reaction mixture heated (>40°C) during solvent removal? check_base->check_temp No sol_base Possible Cause: Base-catalyzed hydrolysis. (Less common for t-butyl esters) check_base->sol_base Yes sol_temp Possible Cause: Thermal degradation. check_temp->sol_temp Yes end_node Implement Recommendations and Re-analyze check_temp->end_node No, consult further reco_acid Recommendation: Use neutral pH water or saturated NaHCO3 for washes. sol_acid->reco_acid reco_base Recommendation: Use dilute base (e.g., 5% NaHCO3) and minimize contact time. sol_base->reco_base reco_temp Recommendation: Concentrate in vacuo at temperatures below 40°C. sol_temp->reco_temp reco_acid->end_node reco_base->end_node reco_temp->end_node

Figure 2: Troubleshooting workflow for this compound degradation.

Q3: Besides acid, what other conditions should I be concerned about?

While acid is the primary concern, other stress factors can also contribute to degradation. Forced degradation studies on rosuvastatin have shown susceptibility to oxidative and photolytic conditions, and to a lesser extent, thermal and basic stress.[2] The tert-butyl ester is comparatively stable to neutral and basic pH conditions.[2]

Stress Condition Potential Degradation Product(s) Relative Stability of Rosuvastatin Recommendation for tert-Butyl Ester
Acidic (e.g., 0.1 M HCl) Rosuvastatin, Rosuvastatin LactoneLow[2][3]AVOID . Use only neutral or mildly basic washes.
Basic (e.g., 0.1 M NaOH) Potential hydrolysis (slower than acid)Comparatively Stable[2]Use dilute NaHCO₃ or K₂CO₃ if a basic wash is necessary. Minimize contact time.
Oxidative (e.g., H₂O₂) Oxidized impuritiesDegrades[2][3]Avoid exposure to strong oxidizing agents. Use degassed solvents if necessary.
Thermal (e.g., >80°C) Thermal degradation productsRelatively Stable at lower temps[3]Concentrate solvents at reduced pressure and temperatures below 40°C.
Photolytic (UV light) Photodegradation productsDegrades[2]Protect the compound from direct light by using amber vials or covering flasks with foil.

Table 1: Summary of Rosuvastatin Stress Conditions and Recommendations for tert-Butyl Ester Workup.

Q4: Can I use a basic wash to remove acidic impurities?

Yes, a mild basic wash can be used, but with caution. While tert-butyl esters are more resistant to base-catalyzed hydrolysis than other alkyl esters (e.g., methyl or ethyl esters), prolonged exposure to strong bases can still cause degradation. If a basic wash is required, a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of potassium carbonate (K₂CO₃) is recommended over stronger bases like sodium hydroxide (NaOH). Ensure the contact time is minimized and the phases are separated promptly.

Q5: What is the best way to monitor for degradation during my experiments?

The most effective way to monitor for the presence of this compound and its primary degradant, rosuvastatin acid, is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3][4] A Reverse-Phase HPLC (RP-HPLC) method is typically employed.

Key parameters for a typical HPLC method include:

  • Column: C18 or C8 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 μm).[4]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like 0.1% formic acid or phosphoric acid adjusted to a specific pH).[3][4]

  • Detection: UV detection at approximately 242 nm.[3][5]

  • Analysis: Compare the retention time of your sample peaks to authentic standards of both this compound and Rosuvastatin acid to confirm identity and quantify purity.

Experimental Protocols

Here are detailed protocols for minimizing degradation and analyzing your product.

Protocol 1: Recommended Neutral Workup Procedure

This protocol is designed to avoid acidic and strongly basic conditions, minimizing the risk of hydrolysis.

G start 1. Quench Reaction step2 2. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) start->step2 step3 3. Wash with Deionized Water (2x) step2->step3 step4 4. Wash with Saturated NaCl (Brine) (1x) step3->step4 step5 5. Dry Organic Layer (e.g., over anhydrous Na2SO4) step4->step5 step6 6. Filter and Concentrate in vacuo (<40°C) step5->step6 end_node 7. Crude Product Isolated step6->end_node

Figure 3: Workflow for the recommended neutral workup procedure.

Methodology:

  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench reactive reagents according to standard laboratory procedures (e.g., by adding water or a saturated ammonium chloride solution if compatible).

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the water wash one more time to remove water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to break any emulsions and remove excess water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

  • Analysis: Analyze the resulting crude product by HPLC to assess purity and check for the presence of rosuvastatin acid.

Protocol 2: Stability-Indicating HPLC Analysis

This protocol provides a starting point for developing an HPLC method to quantify this compound and its primary degradant.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a stock solution of Rosuvastatin acid reference standard at 1.0 mg/mL in acetonitrile.

    • Create a working standard solution containing approximately 0.1 mg/mL of each component by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude product in acetonitrile to achieve a target concentration of approximately 1.0 mg/mL.

    • Filter the sample solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260, Waters Alliance, or equivalent.

    • Column: YMC C8, 150 x 4.6 mm, 5 µm particle size, or equivalent.[3]

    • Mobile Phase: Acetonitrile:Water (40:60, v/v) with the pH of the water adjusted to 3.5 with phosphoric acid.[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Column Temperature: 30°C.

    • Detection Wavelength: 242 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard to determine the retention times for Rosuvastatin acid and this compound.

    • Inject the sample solution.

    • Calculate the percentage purity of the main peak and quantify the percentage of the Rosuvastatin acid peak by area normalization.

References

Technical Support Center: Optimizing HPLC Analysis of Rosuvastatin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of rosuvastatin and its related substances, with a particular focus on improving the peak shape of tert-Butyl rosuvastatin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that researchers may face during method development and routine analysis.

Q1: I am observing significant peak tailing for the this compound impurity. What are the likely causes and how can I resolve this?

Peak tailing is a common issue in the HPLC analysis of statins and can be attributed to several factors. The primary causes for peak tailing of this compound, a basic compound, often involve secondary interactions with the stationary phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of the analyte, leading to peak tailing.

    • Solution: Lowering the mobile phase pH to between 3.0 and 4.5 can protonate the silanol groups, minimizing these unwanted interactions.[1][2] Using an end-capped column can also effectively shield the silanol groups.

  • Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is near the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, resulting in peak distortion. Rosuvastatin has a pKa of approximately 4.6.[3]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure the presence of a single ionic species.

  • Insufficient Buffer Capacity: A low concentration of the buffer in the mobile phase may not effectively control the pH, leading to inconsistent ionization and peak tailing.

    • Solution: Increase the buffer concentration, typically within the range of 10-50 mM, to ensure robust pH control.

  • Column Overload: Injecting a sample with a high concentration of the analyte can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample to fall within the linear dynamic range of the column.

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the initial part of the peak is broader than the latter part, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

Q3: I am observing split peaks for my analyte. What are the troubleshooting steps?

Split peaks can arise from issues with the sample introduction, the column itself, or the mobile phase.

Potential Causes & Solutions:

  • Partially Clogged Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing uneven flow and splitting the peak.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, try back-flushing the column or replacing the inlet frit.

  • Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.

    • Solution: This usually indicates column degradation and requires column replacement.

  • Sample Dissolution Issues: If the analyte is not fully dissolved in the sample solvent, it can lead to multiple injection profiles.

    • Solution: Ensure complete dissolution of the sample by vortexing and sonication.

Experimental Protocols

Below are representative HPLC methodologies for the analysis of rosuvastatin and its impurities. These can serve as a starting point for method development and optimization.

Method 1: Isocratic RP-HPLC with UV Detection

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]

Method 2: Isocratic RP-HPLC for Improved Peak Shape

ParameterCondition
Column C8 (e.g., 150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile : Water (pH adjusted to 3.5 with orthophosphoric acid) (40:60, v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 242 nm[4]
Column Temperature Ambient
Injection Volume 20 µL[4]

Method 3: UHPLC for Fast Analysis

ParameterCondition
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6]
Mobile Phase Methanol : 0.025% Trifluoroacetic Acid in Water (45:55, v/v)[6]
Flow Rate 0.5 mL/min[6]
Detection UV at 240 nm[6]
Column Temperature 55°C[6]
Injection Volume Not Specified

Visual Guides

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a logical sequence of steps to diagnose and resolve common peak shape issues in HPLC.

G start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_cause1 Check Mobile Phase pH (adjust to 2 units from pKa) check_tailing->tailing_cause1 Yes check_split Is the peak split? check_fronting->check_split No fronting_cause1 Reduce Sample Concentration / Injection Volume check_fronting->fronting_cause1 Yes split_cause1 Check for Column Blockage (Backflush/Replace Frit) check_split->split_cause1 Yes tailing_cause2 Reduce Sample Concentration / Injection Volume tailing_cause1->tailing_cause2 tailing_cause3 Increase Buffer Strength tailing_cause2->tailing_cause3 tailing_cause4 Use End-Capped Column tailing_cause3->tailing_cause4 solution Symmetrical Peak Achieved tailing_cause4->solution fronting_cause2 Match Sample Solvent to Mobile Phase fronting_cause1->fronting_cause2 fronting_cause2->solution split_cause2 Inspect for Column Void (Replace Column) split_cause1->split_cause2 split_cause3 Ensure Complete Sample Dissolution split_cause2->split_cause3 split_cause3->solution

Caption: A step-by-step guide for troubleshooting common HPLC peak shape problems.

Impact of Mobile Phase pH on Peak Shape

This diagram illustrates the relationship between mobile phase pH, the ionization state of an acidic analyte like rosuvastatin, and the resulting peak shape.

G Effect of Mobile Phase pH on Rosuvastatin (pKa ~ 4.6) Peak Shape cluster_0 Low pH (e.g., pH 3.0) cluster_1 pH near pKa (e.g., pH 4.6) cluster_2 High pH (e.g., pH > 6.0) low_ph_state Analyte is Non-ionized (R-COOH) low_ph_peak Symmetrical Peak low_ph_state->low_ph_peak Minimal silanol interaction pka_ph_state Mixture of Ionized & Non-ionized (R-COOH & R-COO-) pka_ph_peak Broad or Tailing Peak pka_ph_state->pka_ph_peak Inconsistent retention high_ph_state Analyte is Ionized (R-COO-) high_ph_peak Potential for Tailing (if silanols are active) high_ph_state->high_ph_peak Increased interaction with non-endcapped silanols

Caption: The influence of mobile phase pH on the ionization and peak shape of rosuvastatin.

References

Preventing epimerization during tert-Butyl rosuvastatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of tert-Butyl rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis and why is it critical to control?

A1: Epimerization refers to a chemical process where the configuration of one of several chiral centers in a molecule is inverted. In the synthesis of this compound, which has two critical stereocenters in its dihydroxy heptenoate side chain, epimerization can lead to the formation of undesired diastereomers. The therapeutically active form of rosuvastatin is the (3R, 5S)-diastereomer. The presence of other diastereomers, such as the (3S, 5R), (3R, 5R), or (3S, 5S) epimers, can reduce the efficacy of the drug and introduce potential toxicological risks. Therefore, maintaining high chiral purity is a critical quality attribute for the final active pharmaceutical ingredient (API).

Q2: At which stages of the this compound synthesis is epimerization most likely to occur?

A2: Epimerization is a risk primarily during two key stages of the synthesis:

  • Olefin Synthesis (Wittig or Julia-Kocienski Reaction): The formation of the double bond in the heptenoate side chain establishes the geometry of the precursor to the C5 hydroxyl group. Poor control of E/Z selectivity in this step can lead to the formation of diastereomeric impurities. While the Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is often used to favor the desired E-alkene stereochemistry, suboptimal conditions can result in significant amounts of the Z-isomer. The Julia-Kocienski olefination is reported to provide very high E/Z selectivity, up to 300:1.[1][2][3]

  • Reduction of the β-ketoester: The reduction of the β-keto group to a hydroxyl group is a critical step in establishing the correct stereochemistry at the C3 and C5 positions. The Narasaka-Prasad reduction is a commonly employed method to achieve the desired syn-diol configuration.[4][5] However, improper reaction conditions can lead to the formation of the anti-diol, resulting in the wrong diastereomer.

  • Hydrolysis of the tert-Butyl Ester: The final step of converting the tert-butyl ester to the calcium salt involves hydrolysis. Basic conditions used for saponification can potentially lead to epimerization at the carbon alpha to the carbonyl group (C2), although this is generally less of a concern than the stereocontrol in the main chain construction. It has been noted that rosuvastatin acid is unstable and can easily convert to the lactone, and under certain conditions, racemization at the allylic 5-hydroxyl position can occur.[6]

Q3: What is the role of the chiral building block, tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate?

A3: This molecule is a crucial chiral intermediate that provides the foundation for the stereochemically correct side chain of rosuvastatin.[7] Its pre-defined stereochemistry at the C4 and C6 positions (which correspond to the C3 and C5 positions of the final rosuvastatin side chain) is essential for guiding the subsequent stereoselective transformations and ensuring the high diastereomeric purity of the final product. The quality of this starting material directly impacts the yield and purity of all subsequent steps.[7]

Troubleshooting Guides

Problem 1: High levels of the (E/Z)-isomer impurity are observed after the olefination step.

Possible Causes and Solutions:

  • Suboptimal Wittig Reaction Conditions: The standard Wittig reaction can produce significant amounts of the undesired Z-isomer, sometimes as high as 20-25%.[8][9]

    • Recommendation: Employ the Julia-Kocienski olefination, which has been shown to provide significantly higher E-selectivity (up to 300:1).[1][2][3] This reaction typically involves the use of a benzothiazolyl sulfone derivative.

  • Incorrect Base or Solvent in Wittig/HWE Reaction: The choice of base and solvent can significantly influence the E/Z ratio. Lithium bases have been noted to sometimes favor the formation of E-isomers.[10]

    • Recommendation: For the Horner-Wadsworth-Emmons reaction, carefully screen different bases and solvents. For a liquid-assisted Wittig reaction, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base has been shown to yield a favorable E:Z ratio.[11]

Quantitative Data on Olefination Selectivity:

Olefination MethodBaseSolventTemperature (°C)E:Z RatioReference
Wittig ReactionK₂CO₃DMSO70-75~3:1[12]
Liquid-Assisted WittigDBUEthanol (for workup)2576:24[11]
Julia-KocienskiNaHMDSTHF-60up to 300:1[1][2]
Problem 2: Poor diastereoselectivity (syn vs. anti) is observed after the β-ketoester reduction.

Possible Causes and Solutions:

  • Inefficient Chelation in Narasaka-Prasad Reduction: The high syn-selectivity of the Narasaka-Prasad reduction relies on the formation of a stable six-membered boron chelate between the β-hydroxy and keto groups.[5] Incomplete chelation will lead to a loss of stereocontrol.

    • Recommendation: Ensure the use of an appropriate boron chelating agent, such as BBu₂OMe, and strictly anhydrous conditions.[5] The reaction temperature should be carefully controlled, as higher temperatures can disrupt the chelate.

  • Incorrect Reducing Agent or Solvent: The choice of reducing agent and solvent can impact the stereochemical outcome. Sodium borohydride is commonly used in conjunction with the boron chelating agent.[5] The solvent can also play a role in the stability of the transition state.

    • Recommendation: A combination of diethylmethoxyborane and sodium borohydride in a mixture of THF and methanol at low temperatures (e.g., -78°C) is a well-established protocol for achieving high syn-selectivity.

Quantitative Data on β-Ketoester Reduction:

Reduction MethodChelating AgentReducing AgentSolventTemperature (°C)Diastereomeric Excess (syn:anti)Reference
Narasaka-PrasadEt₂BOMeNaBH₄THF/Methanol-78>99:1[13]
Micellar SystemNoneNaBH₄Aqueous micellarNot specified92% de
Problem 3: Detection and quantification of epimeric impurities in the final product.

Solution:

  • Chiral High-Performance Liquid Chromatography (HPLC): A validated, stereoselective HPLC method is essential for accurately quantifying the desired (3R, 5S)-diastereomer and its epimers.

    • Recommended Method: Use a chiral stationary phase, such as Chiralpak IB, with a mobile phase consisting of a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[4] Detection is typically performed using a UV detector at around 243 nm.[4]

Experimental Protocol: Chiral HPLC for Rosuvastatin Epimers

ParameterConditionReference
Column Chiralpak IB (250 mm x 4.6 mm, 5.0 µm)[4]
Mobile Phase n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v)[4]
Flow Rate 1.0 mL/min (isocratic)[4]
Column Temperature 25°C[4]
Detection Wavelength 243 nm[4]
Injection Volume 10 µL[4]
Diluent Dichloromethane:methanol (96:4 v/v)[4]

Visualizations

Logical Flow for Preventing Epimerization

Epimerization_Prevention Start This compound Synthesis Chiral_Intermediate Start with High Purity Chiral Intermediate (tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate) Start->Chiral_Intermediate Olefination Stereoselective Olefination Chiral_Intermediate->Olefination Reduction Diastereoselective Reduction Olefination->Reduction TS_Olefination Troubleshoot E/Z Ratio: - Use Julia-Kocienski Olefination - Optimize Base and Solvent Olefination->TS_Olefination Hydrolysis Controlled Hydrolysis and Deprotection Reduction->Hydrolysis TS_Reduction Troubleshoot syn/anti Ratio: - Ensure Anhydrous Conditions - Optimize Chelating Agent and Temperature Reduction->TS_Reduction Final_Product High Purity (3R, 5S)-tert-Butyl Rosuvastatin Hydrolysis->Final_Product TS_Hydrolysis Troubleshoot Racemization: - Mild Reaction Conditions - Monitor for Lactone Formation Hydrolysis->TS_Hydrolysis Chiral_Purity_Analysis Sample_Prep Sample Preparation: Dissolve final product in Dichloromethane:Methanol (96:4) HPLC_Injection Inject 10 µL into Chiral HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation: Chiralpak IB Column Isocratic Mobile Phase HPLC_Injection->Separation Detection UV Detection at 243 nm Separation->Detection Data_Analysis Data Analysis: Integrate peaks and calculate diastereomeric excess (%de) Detection->Data_Analysis Result Report Chiral Purity Data_Analysis->Result

References

Removal of residual solvents from tert-Butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from tert-Butyl rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents I might encounter in my this compound sample?

A1: Based on typical synthesis and purification processes, you may encounter a variety of solvents. These are broadly classified by the International Council for Harmonisation (ICH) based on their toxicity.[1]

  • Class 2 Solvents (Solvents to be limited): Acetonitrile, Toluene, Methanol, n-Hexane.

  • Class 3 Solvents (Solvents with low toxic potential): Ethyl acetate, Isopropyl alcohol (IPA), n-Butanol, Acetone, Methyl tert-butyl ether (MTBE), Ethanol, Heptane.

It is crucial to identify the solvents used in your specific synthetic route to anticipate which residual solvents might be present.

Q2: What are the acceptable limits for these residual solvents in active pharmaceutical ingredients (APIs)?

A2: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines. These limits are based on the Permitted Daily Exposure (PDE) and are categorized into classes.

Table 1: ICH Q3C Limits for Common Residual Solvents in this compound

SolventClassConcentration Limit (ppm)
Acetonitrile2410
Toluene2890
Methanol23000
n-Hexane2290
Ethyl acetate35000
Isopropyl alcohol35000
n-Butanol35000
Acetone35000
Methyl tert-butyl ether35000
Ethanol35000
Heptane35000

Source: ICH Q3C (R8) Guidelines[1]

Q3: My this compound is an oil/viscous liquid, and I'm struggling to remove residual ethyl acetate. What can I do?

A3: Removing solvents from viscous oils can be challenging. A common technique is to use a co-solvent. You can add a more volatile solvent in which your compound is soluble, such as dichloromethane (DCM) or diethyl ether, and then remove the solvent mixture under vacuum using a rotary evaporator. This process can be repeated multiple times to effectively chase out the less volatile solvent.

Troubleshooting Guides

Issue 1: High Levels of Residual Ethyl Acetate and/or n-Hexane Detected by GC-HS.

This is a common issue as ethyl acetate and n-hexane are frequently used as a solvent system for purification.

Troubleshooting Workflow

Troubleshooting_High_Residual_Solvents start High Residual Solvent Levels (e.g., Ethyl Acetate, n-Hexane) check_drying Review Drying Protocol start->check_drying optimize_drying Optimize Drying Conditions: - Increase temperature (e.g., 60-65°C) - Increase duration (e.g., 14-16 hours) - Ensure adequate vacuum check_drying->optimize_drying Protocol Inadequate recrystallize Consider Recrystallization check_drying->recrystallize Protocol Adequate reanalyze Re-analyze by GC-HS optimize_drying->reanalyze reanalyze->recrystallize Fail end_pass Residual Solvents within ICH Limits reanalyze->end_pass Pass end_fail Issue Persists: Consult with Process Chemistry reanalyze->end_fail Fail after all attempts recrystallize->reanalyze After Recrystallization solvent_wash Perform a Solvent Wash/Slurry recrystallize->solvent_wash Crystallization not feasible solvent_wash->reanalyze After Wash

Caption: Troubleshooting workflow for high residual solvent levels.

Issue 2: Residual Isopropyl Alcohol (IPA) or n-Butanol Levels are Above the Limit.

These solvents are often used in crystallization steps.

Troubleshooting Steps:

  • Optimize Drying: Ensure the vacuum drying conditions are sufficient. For IPA, drying at 60-70°C for 12-15 hours under vacuum has been reported to be effective. For n-Butanol, which has a higher boiling point, a higher temperature or longer drying time may be necessary, while ensuring the thermal stability of this compound.

  • Anti-Solvent Precipitation: If the product is crystalline, consider re-dissolving it in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the product, leaving the residual solvent in the mother liquor.

  • Slurry: Washing the solid product with a solvent in which it has low solubility but the residual solvent is miscible can be effective. For example, a slurry with heptane or hexane followed by filtration and drying.

Experimental Protocols

Protocol 1: Removal of Ethyl Acetate / n-Hexane by Optimized Vacuum Drying

This protocol is based on drying conditions mentioned in the synthesis of rosuvastatin intermediates.

Methodology:

  • Place the this compound product in a suitable vacuum oven.

  • Spread the material in a thin layer to maximize surface area.

  • Heat the oven to a temperature between 60-65°C.

  • Apply a vacuum of less than 10 mmHg.

  • Dry for a minimum of 14-16 hours.

  • After the drying period, allow the oven to cool to room temperature before releasing the vacuum.

  • Submit a sample for residual solvent analysis by Gas Chromatography-Headspace (GC-HS).

Protocol 2: Recrystallization for Solvent Removal (Example with n-Butanol)

This protocol is adapted from purification methods for rosuvastatin intermediates.

Methodology:

  • In a suitable reactor, suspend the crude this compound in n-butanol.

  • Heat the mixture to 70-80°C until a clear solution is obtained.

  • Hold at this temperature for 45-60 minutes.

  • Cool the solution to 60-65°C.

  • Optionally, add seeding crystals of pure this compound.

  • Stir at 60-65°C for 1 hour.

  • Continue to cool to 50-55°C and stir for another hour.

  • Further cool to 30-35°C and hold for 1 hour.

  • Finally, cool to -5 to 0°C and hold for 1 hour to maximize crystallization.

  • Filter the precipitated solid.

  • Wash the filter cake with chilled n-butanol, followed by a wash with a non-polar solvent like heptane to remove the n-butanol.

  • Dry the purified product under vacuum.

Table 2: Summary of Reported Drying Conditions for Rosuvastatin Intermediates

Solvents to be RemovedDrying Temperature (°C)Drying Time (hours)
Ethyl acetate / n-Hexane60-6514-16
Isopropyl alcohol60-7012-15
Toluene / Acetone60-708

This data is compiled from various patent literature describing the synthesis of rosuvastatin and its intermediates.

Logical Relationships

General Process for Residual Solvent Removal

The following diagram illustrates the general workflow for ensuring your final product meets the required specifications for residual solvents.

Solvent_Removal_Workflow start Crude this compound with Residual Solvents primary_drying Primary Drying (e.g., Rotary Evaporation) start->primary_drying gc_analysis1 GC-HS Analysis primary_drying->gc_analysis1 decision Solvents within ICH Limits? gc_analysis1->decision final_product Final Product decision->final_product Yes secondary_drying Secondary Drying (Vacuum Oven) decision->secondary_drying No purification Further Purification (Recrystallization/Slurry) secondary_drying->purification If still high gc_analysis2 GC-HS Analysis secondary_drying->gc_analysis2 purification->gc_analysis2 gc_analysis2->decision Re-evaluate

Caption: General workflow for residual solvent removal and analysis.

References

Technical Support Center: Addressing Poor Solubility of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of tert-Butyl rosuvastatin in common reversed-phase chromatography mobile phases. This compound is the tert-butyl ester of Rosuvastatin, a non-polar molecule with limited solubility in highly aqueous solutions.[1][2] This characteristic can lead to significant challenges during analytical method development and execution, including sample precipitation, high system backpressure, and poor chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My HPLC system is showing a sudden high backpressure alarm, and my chromatographic peaks are tailing or splitting. What is the likely cause?

Answer:

This combination of symptoms strongly suggests that this compound is precipitating within your HPLC system. The molecule is soluble in strong organic solvents but can crash out of solution when it encounters a mobile phase with a high aqueous content.[1] This precipitation can occur in the sample loop, connecting tubing, or, most commonly, at the head of the analytical column, causing a blockage.[3][4]

The logical workflow below outlines the steps to diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow: Precipitation & Poor Peak Shape A Start: High Pressure or Poor Peak Shape Observed B Action: Place Column Offline. Flush System with 100% ACN or MeOH. A->B C Check: Does Pressure Return to Normal? B->C D Conclusion: System Blockage (Tubing, Injector Port). Clean or Replace Blocked Components. C->D No E Action: Reconnect Column. Flush with Strong Organic Solvent (e.g., 100% ACN). C->E Yes F Check: Does Column Pressure Remain High? E->F G Conclusion: Column is Blocked. Precipitate at Column Inlet. F->G Yes I Conclusion: Issue Resolved. Proceed with Analysis. F->I No H Solution: Review Sample Diluent and Initial Mobile Phase Conditions. (See Q2 & Q3) G->H

Caption: Troubleshooting workflow for high pressure and peak shape issues.

Question 2: My this compound sample is visibly cloudy or contains precipitate after I prepare it in the mobile phase. What is the correct procedure for sample preparation?

Answer:

This is a common issue caused by using a diluent with insufficient organic solvent content. This compound requires a high percentage of organic solvent to remain fully dissolved. Preparing the sample directly in a typical starting mobile phase (e.g., 50:50 Acetonitrile:Water) will almost certainly cause precipitation.

The recommended approach is to use a diluent with very high organic strength and ensure the injection volume is minimal to prevent on-column issues.

Experimental Protocol: Sample Preparation
  • Primary Diluent Selection: Use 100% Acetonitrile (ACN) or 100% Methanol (MeOH) as your primary sample diluent. ACN is often preferred for its lower viscosity and better UV transparency.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound standard or sample.

    • Dissolve it in the primary diluent (100% ACN) to create a concentrated stock solution (e.g., 1 mg/mL). Use sonication to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution using the same primary diluent to achieve the desired final concentration for your calibration curve.

  • Injection Volume: Use the smallest injection volume possible (e.g., 1-5 µL) to minimize the "solvent effect" mismatch between your strong sample diluent and the weaker initial mobile phase.

Table 1: Comparison of Sample Diluents
Diluent CompositionSuitability for this compoundComments
100% AcetonitrileExcellent Recommended choice. Ensures complete dissolution. Requires a compatible HPLC method.
100% MethanolGood A viable alternative to ACN.[5]
50:50 ACN:WaterPoor High risk of precipitation. Not recommended.
Mobile Phase (as diluent)Poor Only viable if the initial mobile phase organic content is >85%.[6]

Question 3: I have successfully dissolved my sample in 100% Acetonitrile, but my chromatographic peak is now broad or split. How can I fix this?

Answer:

This is a classic "solvent effect" problem. Injecting a sample dissolved in a solvent much stronger (100% ACN) than the initial mobile phase (e.g., 60% ACN) causes the analyte to travel down the column head in the strong solvent plug instead of binding in a tight, focused band.

To solve this, you must adjust your gradient method to better accommodate the strong sample diluent. The key is to ensure your initial mobile phase is strong enough to be miscible with the sample solvent but weak enough to allow for proper analyte focusing.

Experimental Protocol: Gradient Method Adjustment
  • Increase Initial Organic Content: Modify your gradient to start at a higher percentage of organic solvent. An initial condition of 70-80% of the organic strength of your sample diluent is a good starting point.

  • Incorporate an Equilibration Hold: After injection, hold the initial high-organic conditions for a short period (e.g., 0.2-0.5 minutes) to allow the sample to focus at the column head.

  • Adjust the Gradient Profile: After the initial hold, proceed with your analytical gradient to separate the analyte from any impurities.

Table 2: Example Gradient Program Modification
Time (min)% Aqueous (e.g., 0.1% Formic Acid)% AcetonitrileProfile Description
Problematic Gradient
0.040.060.0Starts too weak for a 100% ACN diluent.
15.010.090.0Standard gradient ramp.
20.010.090.0Hold.
20.140.060.0Re-equilibrate.
Recommended Gradient
0.030.070.0Higher organic start to match diluent.
0.530.070.0Initial hold for analyte focusing.
15.010.090.0Adjusted gradient ramp.
20.010.090.0Hold.
20.130.070.0Re-equilibrate.

Frequently Asked Questions (FAQs)

Question 1: What is a good starting mobile phase composition for a reversed-phase HPLC method for this compound?

Answer:

Given its non-polar nature, a mobile phase with a relatively high organic content is required. For a standard C18 column, a good starting point would be a gradient that runs from approximately 60-70% organic to 90-95% organic.

  • Aqueous Phase: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. An acidic pH helps to produce sharp peaks and is compatible with mass spectrometry.[7]

  • Organic Phase: Acetonitrile is generally the preferred solvent.

  • Example Starting Gradient: 70% Acetonitrile / 30% Water (with 0.1% Formic Acid), ramping to 95% Acetonitrile over 15 minutes.

Question 2: How does mobile phase pH affect the analysis of this compound?

Answer:

While the this compound ester itself is a neutral molecule and not directly affected by pH, controlling the pH of the mobile phase is critical for method robustness for two main reasons:

  • Control of Impurities: A common impurity is the parent compound, Rosuvastatin, which is a carboxylic acid.[1][8] At a pH above its pKa (~4.6), the acid will be ionized (negatively charged), and its retention time will be significantly shorter. At a low pH (e.g., pH 2.5-3.5), the acid will be in its neutral, non-ionized form, making it more retentive and providing a more robust separation from the main this compound peak.

  • Column Stability: Most common silica-based C18 columns are stable within a pH range of 2 to 8. Operating at a controlled, low pH (e.g., 3.0) ensures the stability of the stationary phase and leads to longer column lifetimes.

G cluster_1 Effect of pH on Rosuvastatin Acid Impurity A Mobile Phase pH < pKa (~4.6) C R-COOH (Neutral Form) A->C B Mobile Phase pH > pKa (~4.6) D R-COO⁻ (Ionized Form) B->D E Result: More Retained (Longer Retention Time) C->E F Result: Less Retained (Shorter Retention Time) D->F

Caption: Relationship between mobile phase pH and ionization state of the parent acid impurity.

References

Technical Support Center: Stereoselective Synthesis of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of tert-Butyl rosuvastatin. Our aim is to help you overcome common challenges and enhance the stereoselectivity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl ester in the synthesis of rosuvastatin?

A1: The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the multi-step synthesis of rosuvastatin. This is advantageous because it is stable under various reaction conditions but can be selectively cleaved under specific acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, in the final stages of the synthesis. Additionally, the tert-butyl ester can influence the physical properties of intermediates, like solubility and crystallinity, which aids in their isolation and purification.[1]

Q2: What are the key stereocenters in rosuvastatin, and why are they important?

A2: Rosuvastatin has two critical chiral centers at the C3 (R) and C5 (S) positions of the heptenoic acid side chain. The precise stereochemistry of this syn-1,3-diol moiety is essential for its biological activity as an HMG-CoA reductase inhibitor. The presence of diastereomeric impurities can decrease the therapeutic efficacy of the drug.[2][3]

Q3: What are the common strategies to control stereoselectivity in rosuvastatin synthesis?

A3: Several strategies are employed to achieve high stereoselectivity:

  • Chiral Pool Synthesis: Starting from a known chiral molecule, such as (S)-homoallylic alcohol.[4]

  • Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity. Examples include Keck enantioselective allylation to install the 5R-stereocenter.[5]

  • Diastereoselective Reduction: Employing specific reducing agents to control the formation of the diol. A notable example is the reduction of a keto-ester intermediate using 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN).[2][3]

  • Enzymatic Reactions: Utilizing enzymes like ketoreductases (KREDs) or deoxyribose-5-phosphate aldolase (DERA) for highly stereoselective transformations.[5][6][7]

  • Substrate Control: Using existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions, such as in VO(acac)2-catalyzed syn-diastereoselective epoxidation.[5]

Q4: Which olefination reactions are commonly used to construct the rosuvastatin side chain?

A4: The Wittig-type olefination is a frequently used method to connect the chiral side chain with the pyrimidine core.[6] The Horner-Wadsworth-Emmons (HWE) reaction is also utilized to control the E-alkene stereochemistry. More recently, the Julia-Kocienski olefination has been described as a highly stereoselective alternative, providing excellent E/Z selectivity.[8][9]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Diastereomeric Excess (de) in the Reduction of the β-Ketoester 1. Inappropriate reducing agent or reaction conditions.2. Sub-optimal temperature control.3. Presence of impurities affecting the chelating agent.1. Use a highly selective reducing agent: Employ a combination of sodium borohydride and a chelating agent like diethylmethoxyborane. For higher purity, consider using 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN).[2][3]2. Optimize reaction temperature: The reduction is often carried out at very low temperatures (e.g., -78°C to -70°C) to maximize stereoselectivity.[10][11]3. Purify the keto-ester intermediate: Ensure the starting material is free of impurities that could interfere with the reduction.
Formation of Z-isomer during Wittig or HWE Olefination 1. Non-stabilized ylide used in the Wittig reaction.2. Inappropriate choice of base or solvent.1. Use a stabilized ylide: Horner-Wadsworth-Emmons reagents generally provide higher E-selectivity.2. Consider Julia-Kocienski Olefination: This reaction is known to provide very high E/Z selectivity (up to 300:1) for the synthesis of rosuvastatin intermediates.[9]3. Optimize reaction conditions: Screen different solvents and bases to favor the formation of the E-isomer.
Low Enantiomeric Excess (ee) in Asymmetric Reactions 1. Inefficient chiral catalyst or ligand.2. Catalyst poisoning by impurities.3. Non-optimal reaction conditions (temperature, concentration).1. Screen chiral catalysts/ligands: For allylation steps, ligands like (S)-BINOL can be effective, but screening may be necessary to find the optimal system.[5]2. Consider biocatalysis: Enzymes like ketoreductases (KREDs) can offer excellent enantioselectivity (>99.9% ee).[5][6]3. Purify reagents and solvents: Ensure all components of the reaction are of high purity.4. Optimize reaction parameters: Adjust temperature and substrate concentration, as these can significantly impact enantioselectivity.[5]
Difficulty in Removing Byproducts (e.g., Triphenylphosphine oxide) 1. High polarity and solubility of the byproduct in the reaction mixture.1. Optimize crystallization conditions: Develop a robust crystallization procedure to selectively precipitate the desired product, leaving the byproduct in the mother liquor.2. Chromatographic purification: While not ideal for large-scale production, column chromatography can be used for purification.3. Alternative Olefination: Employ a Julia-Kocienski olefination, which avoids the formation of triphenylphosphine oxide.[8]
Incomplete Deprotection of the tert-Butyl Ester or Acetonide Group 1. Insufficient acid strength or reaction time.2. Inappropriate solvent.1. Adjust acid concentration and reaction time: Use an appropriate concentration of a strong acid like HCl or TFA and monitor the reaction by TLC or HPLC to ensure completion.[1][12]2. Ensure proper solvent system: The solvent should fully dissolve the protected intermediate to allow for efficient deprotection.

Quantitative Data on Stereoselective Methods

Method Key Reagents/Catalyst Stereoselectivity Achieved Yield Reference
Biocatalytic Reduction Ketoreductase (KRED-06)>99.9% ee96.2%[5][6]
Aldolase-Catalyzed Reaction Deoxyribose-5-phosphate aldolase (DERA)>99.9% ee, 96.6% de-[7]
Diastereoselective Reduction 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN)Reduces total diastereomeric impurities to <0.11%-[2]
Julia-Kocienski Olefination Sulfone derivative of pyrimidine coreE/Z ratio up to 300:166-71%[9]
Keck Asymmetric Allylation (S)-BINOL/Ti(O-i-Pr)492% ee85%[5]
VO-Catalyzed Epoxidation VO(acac)2 / TBHPDiastereomeric ratio up to 3:1-[5]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound Keto-Ester

This protocol is based on methods designed to achieve high diastereomeric purity.[2][3]

  • Preparation of Reducing Agent: In a flame-dried, nitrogen-purged flask, prepare a mixture of 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) and a hydride source in a suitable solvent system (e.g., a mixture of tetrahydrofuran and methanol).

  • Cooling: Cool the mixture to a temperature between -70°C and -80°C.

  • Substrate Addition: Prepare a solution of the this compound keto-ester in the same solvent system. Add this solution dropwise to the cooled reducing agent mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress using HPLC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding methanol.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Perform a standard aqueous work-up. The resulting diol ester can be further purified by crystallization from an organic solvent to enhance diastereomeric purity.

Protocol 2: Julia-Kocienski Olefination for E-selective Alkene Formation

This protocol outlines a highly E-selective method for forming the central double bond.[8][9]

  • Preparation of Sulfone: Synthesize the sulfone derivative of the pyrimidine heterocyclic core.

  • Base Treatment: In an inert atmosphere, treat the sulfone intermediate with a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., THF or toluene) at a low temperature (e.g., 5-10°C) to generate the carbanion.

  • Aldehyde Addition: Add a solution of the chiral side-chain aldehyde (e.g., (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC or HPLC for the formation of the desired product.

  • Quenching and Work-up: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent.

  • Purification: Purify the resulting O-TBS protected statin lactone or equivalent intermediate by column chromatography or crystallization to obtain the product with high E-stereoselectivity.

Visualizations

Synthesis_Pathway PyrimidineCore Pyrimidine Core (Aldehyde) ProtectedEster Protected this compound (Acetonide/Silyl Protected) PyrimidineCore->ProtectedEster SideChain Chiral Side-Chain (Phosphonium Ylide / Sulfone) SideChain->ProtectedEster Olefination (e.g., Wittig, HWE, Julia) tertButylRosuvastatin This compound (3R, 5S-diol) ProtectedEster->tertButylRosuvastatin Deprotection (Acidic Hydrolysis)

Caption: General synthetic workflow for this compound.

Stereoselective_Reduction KetoEster This compound Keto-Ester Intermediate ReducingAgent Stereoselective Reducing Agent (e.g., MeO-9-BBN) KetoEster->ReducingAgent DesiredDiol Desired (3R, 5S)-Diol Ester (syn-isomer) ReducingAgent->DesiredDiol High Selectivity UndesiredDiol Undesired Diastereomers (anti-isomers) ReducingAgent->UndesiredDiol Low Selectivity Troubleshooting_Workflow Start Low Stereoselectivity Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Impurity? CheckConditions Review Reaction Conditions (Temp, Conc., Time) Start->CheckConditions Conditions? CheckReagent Evaluate Stereodirecting Reagent/Catalyst Start->CheckReagent Reagent? OptimizeConditions Optimize Conditions (e.g., lower temp) CheckPurity->OptimizeConditions If impure, purify & retry CheckConditions->OptimizeConditions ChangeReagent Screen Alternative Reagents (e.g., KRED, MeO-9-BBN) CheckReagent->ChangeReagent Success Stereoselectivity Improved OptimizeConditions->Success ChangeReagent->Success

References

Validation & Comparative

A Comparative Guide to the Quantification of tert-Butyl Rosuvastatin: HPLC vs. UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of tert-Butyl rosuvastatin, a key intermediate and potential impurity in the synthesis of Rosuvastatin. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the quantification of this compound. These values are based on typical performance characteristics observed for the analysis of rosuvastatin and its related impurities.

ParameterHPLC MethodUPLC Method
Linearity Range (µg/mL) 0.78 - 100[1]0.59 - 1000[2]
Correlation Coefficient (r²) ≥ 0.999[1]≥ 0.999[2]
Limit of Detection (LOD) (µg/mL) 0.78[1]0.18[2]
Limit of Quantification (LOQ) (µg/mL) 1.56[1]0.59[2]
Accuracy (% Recovery) 98.89% - 100.66%[1]98% - 102%[3]
Precision (% RSD) ≤ 2.0%≤ 1.0%
Run Time (minutes) ~10 - 15< 5

Experimental Protocols

Below are detailed methodologies for the HPLC and UPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust and widely used technique for the routine analysis of pharmaceutical compounds.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 242 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1000 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibrated linear range. Filter the solution through a 0.45 µm filter before injection.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput analysis and the detection of trace impurities.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[3][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile).[5]

  • Flow Rate: 0.3 - 0.5 mL/min[3][5]

  • Detection Wavelength: 240 nm[5]

  • Injection Volume: 1 - 5 µL

  • Column Temperature: 40°C - 55°C[3][5]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards covering the desired concentration range.

  • Sample Solution: Prepare the sample solution by dissolving the material in the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.2 µm filter prior to injection.[2]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Params Select & Optimize Chromatographic Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Initial Initial Method Performance Evaluation MD_Params->MD_Initial Specificity Specificity MD_Initial->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Routine_Analysis Routine Quality Control Testing Stability->Routine_Analysis Method Approved Documentation Documentation & Reporting Routine_Analysis->Documentation

References

A Comparative Analysis of Synthetic Routes to Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its synthesis on an industrial scale necessitates the development of efficient, cost-effective, and stereoselective chemical routes. A key intermediate in many of these syntheses is tert-butyl rosuvastatin, which contains the core structure of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent synthetic strategies for preparing this compound: the Wittig reaction and the Julia-Kocienski olefination. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting and optimizing a suitable synthetic pathway.

Key Synthetic Routes: An Overview

The synthesis of this compound primarily involves the coupling of two key fragments: a complex pyrimidine heterocycle and a chiral side-chain containing the dihydroxyheptenoate moiety. The key difference in the compared routes lies in the method of olefination to connect these two fragments.

  • Route 1: The Wittig Reaction: This classical approach involves the reaction of a phosphonium ylide derived from the pyrimidine core with a chiral aldehyde side-chain. It is a widely used and well-established method for carbon-carbon double bond formation.

  • Route 2: The Julia-Kocienski Olefination: This modified Julia olefination utilizes a sulfone derivative of the pyrimidine heterocycle, which reacts with the same chiral aldehyde side-chain in the presence of a base. This method is known for its high stereoselectivity, often favoring the formation of the desired E-isomer.

Comparative Data

The following table summarizes the key quantitative data associated with each synthetic route, providing a basis for comparison of their efficiency and product quality.

ParameterRoute 1: Wittig ReactionRoute 2: Julia-Kocienski Olefination
Key Intermediates Pyrimidine phosphonium salt, Chiral aldehydePyrimidine sulfone, Chiral aldehyde
Overall Yield ~60%[1]66-71%[2]
Product Purity (HPLC) >97%[3]>97%[2]
E/Z Isomer Ratio Can produce a significant amount of the Z-isomer (~25%) requiring further purification[1]Highly stereoselective, predominantly the E-isomer (up to 300:1)[2]
Key Reagents Triphenylphosphine, Strong base (e.g., n-BuLi, K2CO3)Sulfone activating group (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole), Base (e.g., NaH, KHMDS)
Byproducts Triphenylphosphine oxideSulfone byproducts, which are generally more water-soluble and easier to remove

Experimental Protocols

Route 1: Synthesis via Wittig Reaction

This route involves the preparation of the pyrimidine phosphonium salt and the chiral aldehyde, followed by the Wittig coupling.

1. Preparation of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide:

  • Starting Material: 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol.

  • Procedure: The starting alcohol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide. The resulting bromomethyl pyrimidine is then reacted with triphenylphosphine in a suitable solvent such as toluene or acetonitrile to yield the desired phosphonium salt.

2. Preparation of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate:

  • Starting Material: tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

  • Procedure: The chiral alcohol is oxidized to the aldehyde using a mild oxidizing agent. A common method is the Swern oxidation or a variation using reagents like TEMPO/sodium hypochlorite. For example, the alcohol (10.0 g) can be dissolved in a mixture of dimethyl sulfoxide (15.0 g) and dichloromethane (100 mL), cooled to 0 to -5 °C, and then treated with diisopropylethylamine (17.42 g) and a sulfur trioxide-pyridine complex. After quenching and extraction, the aldehyde is obtained in high yield (typically >90%).[1][4]

3. Wittig Coupling to form this compound Precursor:

  • Procedure: In a round-bottom flask, the pyrimidine phosphonium salt (50 g) and the chiral aldehyde (20.87 g) are dissolved in dimethyl sulfoxide (150 mL). Potassium carbonate (33.54 g) is added as the base.[3] The reaction mixture is heated to 70-75 °C for 5-7 hours.[3] After completion, the reaction is cooled, diluted with toluene, and washed with water. The organic layer is concentrated, and the product is purified, often by crystallization from a solvent like isopropanol, to yield the acetonide-protected this compound.[3] A final acid-catalyzed deprotection of the acetonide group yields this compound.

Route 2: Synthesis via Julia-Kocienski Olefination

This route involves the preparation of a pyrimidine sulfone and its subsequent reaction with the chiral aldehyde.

1. Preparation of the Pyrimidine Sulfone:

  • Starting Material: (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate.

  • Procedure: The starting material is condensed with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of an inorganic base (e.g., Na2CO3 or K2CO3) and a phase transfer catalyst to generate a sulfide intermediate.[5] This sulfide is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide.[5]

2. Julia-Kocienski Olefination:

  • Procedure: The pyrimidine sulfone and the chiral aldehyde, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, are reacted in the presence of a strong base. Common bases for this reaction include sodium hydride, potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA). The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction yields the acetonide-protected this compound with high stereoselectivity for the E-isomer.[2] Subsequent acidic workup removes the acetonide protecting group to afford this compound.

Visualization of Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams are provided.

Wittig_Route cluster_pyrimidine Pyrimidine Fragment Preparation cluster_sidechain Side-Chain Preparation cluster_coupling Coupling and Deprotection pyrimidine_alcohol Pyrimidine-CH2OH pyrimidine_bromide Pyrimidine-CH2Br pyrimidine_alcohol->pyrimidine_bromide PBr3 phosphonium_salt [Pyrimidine-CH2PPh3]+Br- pyrimidine_bromide->phosphonium_salt PPh3 protected_rosuvastatin Acetonide-Protected This compound phosphonium_salt->protected_rosuvastatin Wittig Reaction (Base, Aldehyde) chiral_alcohol Side-Chain-CH2OH chiral_aldehyde Side-Chain-CHO chiral_alcohol->chiral_aldehyde Oxidation (e.g., Swern) chiral_aldehyde->protected_rosuvastatin final_product This compound protected_rosuvastatin->final_product Acidic Deprotection Julia_Kocienski_Route cluster_pyrimidine Pyrimidine Fragment Preparation cluster_sidechain Side-Chain Preparation cluster_coupling Coupling and Deprotection pyrimidine_chloride Pyrimidine-CH2Cl pyrimidine_sulfide Pyrimidine-CH2-S-R pyrimidine_chloride->pyrimidine_sulfide R-SH, Base pyrimidine_sulfone Pyrimidine-CH2-SO2-R pyrimidine_sulfide->pyrimidine_sulfone Oxidation (H2O2) protected_rosuvastatin Acetonide-Protected This compound pyrimidine_sulfone->protected_rosuvastatin Julia-Kocienski (Base, Aldehyde) chiral_alcohol Side-Chain-CH2OH chiral_aldehyde Side-Chain-CHO chiral_alcohol->chiral_aldehyde Oxidation (e.g., TEMPO) chiral_aldehyde->protected_rosuvastatin final_product This compound protected_rosuvastatin->final_product Acidic Deprotection

References

A Comparative Guide to Protecting Groups in Rosuvastatin Synthesis: The Case for Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex active pharmaceutical ingredients (APIs) like rosuvastatin, a leading drug for the management of hypercholesterolemia, necessitates a strategic approach to protect reactive functional groups. The heptenoic acid side chain of rosuvastatin, crucial for its therapeutic activity, contains both hydroxyl and carboxylic acid moieties that require protection during key synthetic steps to prevent unwanted side reactions and ensure high purity and yield of the final product. This guide provides an objective comparison of the performance of the commonly used tert-butyl ester protecting group for the carboxylic acid function against other alternatives, namely methyl and benzyl esters, supported by experimental data and detailed methodologies.

The Critical Role of Protecting Groups in Rosuvastatin Synthesis

The structure of rosuvastatin features a dihydroxy heptenoic acid side chain. The carboxylic acid is a nucleophilic center that can interfere with reactions at other sites of the molecule, such as the formation of the core pyrimidine ring structure or modifications to the hydroxyl groups. Protecting groups are temporarily introduced to mask the carboxylic acid, rendering it inert to the reaction conditions of subsequent steps. An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not introduce additional chiral centers.

This comparison focuses on three common ester protecting groups for the carboxylic acid in rosuvastatin synthesis: tert-butyl ester, methyl ester, and benzyl ester.

Performance Comparison of Protecting Groups

The choice of protecting group significantly impacts the overall efficiency and scalability of the rosuvastatin synthesis. The following table summarizes the key performance indicators for tert-butyl, methyl, and benzyl esters based on available data from patent literature and chemical synthesis publications.

Protecting GroupProtection MethodTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Purity of IntermediateKey Advantages & Disadvantages
Tert-Butyl Ester Reaction with isobutylene or tert-butyl acetate>80%[1]Mild acidic conditions (e.g., TFA, HCl)[2]>90%[3]High (>99%)[2]Advantages: High stability to basic and nucleophilic conditions, selective deprotection under mild acidic conditions. The bulky group can aid in purification.[4] Disadvantages: Can be sensitive to very strong acids.
Methyl Ester Fischer esterification (Methanol, acid catalyst)HighBasic hydrolysis (e.g., NaOH, LiOH)[5][6]Generally high, but can be affected by side reactions.Variable, potential for impurities from harsh basic conditions.[6]Advantages: Readily available and inexpensive starting materials. Disadvantages: Deprotection requires basic conditions which can be harsh and may lead to side reactions or racemization. The resulting product is often oily and difficult to purify.[6][7]
Benzyl Ester Reaction with benzyl bromide or benzyl alcoholHighCatalytic hydrogenolysis (H₂, Pd/C)[8]HighHighAdvantages: Deprotection occurs under neutral and mild conditions. Disadvantages: Incompatible with other reducible functional groups in the molecule. Requires handling of hydrogen gas and a precious metal catalyst.

Experimental Protocols

Below are detailed methodologies for the key protection and deprotection steps for each of the compared protecting groups. These protocols are based on procedures described in the scientific and patent literature for rosuvastatin and analogous compounds.

Tert-Butyl Ester Protection and Deprotection

Protection: Tert-Butylation of the Rosuvastatin Side Chain Intermediate

  • Reaction: (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid is reacted with tert-butyl bromoacetate in the presence of a zinc catalyst.

  • Procedure:

    • To a suspension of zinc powder (2.4-2.8 equivalents) in anhydrous tetrahydrofuran (THF), add (S)-3-hydroxy-4-chlorobutyronitrile (1 equivalent).[1]

    • Slowly add tert-butyl bromoacetate (0.9-1.1 equivalents) at room temperature.[1]

    • Heat the mixture to reflux for 3 hours.[1]

    • Cool the reaction and quench with 2M hydrochloric acid to adjust the pH to 5-6.[1]

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-6-chloro-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester. The reported yield for this step is above 80%.[1]

Deprotection: Acidic Cleavage of Tert-Butyl Rosuvastatin

  • Reaction: The tert-butyl ester of rosuvastatin is hydrolyzed using a dilute acid.

  • Procedure:

    • To a solution of acetonide-protected this compound (1 equivalent) in a suitable solvent, add a dilute solution of trifluoroacetic acid (TFA) in water at 30-40 °C.[2]

    • Stir the reaction for 30 minutes to 1 hour, then add more water and continue stirring for 3-4 hours at the same temperature.[2]

    • Follow with the addition of an aqueous solution of sodium hydroxide to hydrolyze the acetonide protecting group and neutralize the acid.[2]

    • The final rosuvastatin calcium salt is obtained after subsequent workup and salt formation, with reported purity exceeding 99.5%.[2]

Methyl Ester Protection and Deprotection

Protection: Methyl Esterification of the Rosuvastatin Side Chain

  • Reaction: The carboxylic acid of the rosuvastatin side chain intermediate is esterified using methanol in the presence of an acid catalyst.

  • Procedure:

    • Dissolve the rosuvastatin side-chain carboxylic acid intermediate in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.[9]

    • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.

Deprotection: Basic Hydrolysis of Methyl Rosuvastatin

  • Reaction: The methyl ester of rosuvastatin is hydrolyzed to the carboxylate salt using a base.

  • Procedure:

    • Dissolve the methyl rosuvastatin intermediate (1 equivalent) in a mixture of tetrahydrofuran and water.[5]

    • Add an aqueous solution of lithium hydroxide (excess) and stir the mixture at 60°C for 17 hours.[5]

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 3-4.

    • Extract the rosuvastatin free acid with an organic solvent like dichloromethane.[10]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected rosuvastatin.

Benzyl Ester Protection and Deprotection

Protection: Benzyl Esterification of the Rosuvastatin Side Chain

  • Reaction: The carboxylic acid of the rosuvastatin side chain intermediate is converted to its benzyl ester.

  • Procedure:

    • Suspend the rosuvastatin side-chain carboxylic acid in a suitable solvent like dichloromethane.

    • Add a base such as triethylamine and benzyl bromide.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the benzyl ester.

Deprotection: Hydrogenolysis of Benzyl Rosuvastatin

  • Reaction: The benzyl ester is cleaved by catalytic hydrogenolysis to yield the free carboxylic acid.

  • Procedure:

    • Dissolve the benzyl rosuvastatin intermediate in a solvent such as methanol or ethyl acetate.[8]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).[11]

    • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.[8]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[11]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected rosuvastatin.

Visualizing the Synthetic Workflow

The following diagrams, generated using DOT language, illustrate the logical flow of the synthesis and deprotection steps for each protecting group.

G cluster_tert_butyl Tert-Butyl Ester Workflow A1 Side Chain Acid B1 This compound Intermediate A1->B1 Isobutylene or tert-butyl acetate C1 Rosuvastatin B1->C1 Mild Acid (TFA) G cluster_methyl Methyl Ester Workflow A2 Side Chain Acid B2 Methyl Rosuvastatin Intermediate A2->B2 Methanol, H+ C2 Rosuvastatin B2->C2 Base (NaOH) G cluster_benzyl Benzyl Ester Workflow A3 Side Chain Acid B3 Benzyl Rosuvastatin Intermediate A3->B3 Benzyl Bromide C3 Rosuvastatin B3->C3 H2, Pd/C

References

A Comparative Analysis of tert-Butyl Rosuvastatin Impurity Profiles from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Tert-Butyl rosuvastatin, a key intermediate in the synthesis of rosuvastatin, can contain various impurities that may affect the quality, safety, and efficacy of the final drug product. This guide provides a comparative impurity profile of this compound sourced from three different suppliers, offering researchers and drug development professionals a comprehensive overview based on rigorous analytical testing.

Quantitative Impurity Analysis

The levels of known and unknown impurities in this compound samples from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) were determined using a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method. The results, summarized in the table below, reveal notable differences in the impurity profiles.

ImpurityRetention Time (min)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)
Rosuvastatin Anti-isomer7.80.080.150.05
Rosuvastatin Lactone9.20.120.070.10
5-keto Rosuvastatin tert-Butyl Ester11.50.050.090.06
Process Impurity X13.1Not Detected0.03Not Detected
Unknown Impurity 114.50.020.040.03
Unknown Impurity 216.20.04Not Detected0.02
Total Impurities 0.29 0.38 0.26

Key Observations:

  • Supplier C demonstrated the lowest total impurity content.

  • Supplier B exhibited the highest level of the Rosuvastatin Anti-isomer and was the only supplier with the detectable presence of Process Impurity X.

  • Supplier A showed a higher concentration of the Rosuvastatin Lactone compared to the other suppliers.

Experimental Protocols

A detailed methodology was followed for the comprehensive analysis of this compound samples.

Sample Preparation

A stock solution of each this compound sample was prepared by accurately weighing and dissolving approximately 25 mg of the substance in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 0.5 mg/mL. These solutions were then filtered through a 0.22 µm nylon syringe filter before injection into the UHPLC system.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method

A validated stability-indicating UHPLC method was employed for the separation and quantification of impurities.[1][2]

  • Instrument: Waters ACQUITY UPLC H-Class System with a PDA Detector

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 90
    22 90
    22.1 30

    | 25 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 242 nm[3]

  • Injection Volume: 2 µL

Impurity Identification

Known impurities were identified by comparing their retention times with those of certified reference standards. Mass spectrometry (LC-MS) was used to propose structures for unknown impurities.[3][4]

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in this comparative analysis, the following diagrams were generated.

experimental_workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Workflow cluster_evaluation Data Evaluation supplier_a Supplier A sample_prep Sample Preparation supplier_a->sample_prep supplier_b Supplier B supplier_b->sample_prep supplier_c Supplier C supplier_c->sample_prep uhplc_analysis UHPLC Analysis sample_prep->uhplc_analysis data_acquisition Data Acquisition uhplc_analysis->data_acquisition impurity_identification Impurity Identification data_acquisition->impurity_identification quantification Quantification impurity_identification->quantification comparison Profile Comparison quantification->comparison

Caption: Experimental workflow for impurity profiling.

logical_comparison cluster_suppliers Supplier Samples reference Reference Standard (Known Impurities) comparison Comparative Analysis (Purity & Impurity Levels) reference->comparison Baseline supplier_a Supplier A Impurity Profile supplier_a->comparison supplier_b Supplier B Impurity Profile supplier_b->comparison supplier_c Supplier C Impurity Profile supplier_c->comparison

Caption: Logical diagram for supplier comparison.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts efficiency, sensitivity, and throughput. This guide provides a detailed comparison of these two robust analytical techniques for the specific application of analyzing tert-Butyl rosuvastatin, a key intermediate in the synthesis of Rosuvastatin. The following sections present detailed experimental protocols, a quantitative comparison of performance, and a logical workflow for method cross-validation.

Experimental Protocols

The successful analysis of this compound relies on well-defined chromatographic conditions. Below are representative protocols for both HPLC and UPLC methods, derived from established methodologies for rosuvastatin and its related compounds.

HPLC Method Protocol

This protocol is adapted from methodologies developed for the analysis of rosuvastatin and its isomers.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Symmetry C18, 4.6 mm x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 4.0) in a 65:35 v/v ratio.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 0.2-0.6 mg/mL.

UPLC Method Protocol

This protocol leverages the advantages of smaller particle technology for faster and more efficient separations.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or TUV detector.

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size.[2][3]

  • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 1 µL.

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a suitable concentration.

Performance Comparison: HPLC vs. UPLC

The cross-validation of analytical methods from HPLC to UPLC is a common practice in pharmaceutical development to enhance productivity. The primary advantages of UPLC, such as increased resolution, sensitivity, and speed, are evident in the comparative data presented below. This table summarizes the expected performance characteristics for the analysis of this compound based on typical results from the literature for similar compounds.

Performance ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Run Time ~15 - 20 min< 10 min[3]Faster analysis, higher throughput
Resolution GoodExcellent[2]Better separation of impurities
Sensitivity (LOD/LOQ) StandardHigher[3]Improved detection of trace impurities
Solvent Consumption HigherSignificantly LowerReduced cost and environmental impact
System Backpressure Lower (~1500-2500 psi)Higher (~8000-15000 psi)Requires specialized instrumentation
Theoretical Plates GoodExcellentHigher separation efficiency
Peak Tailing Acceptable (< 1.5)Excellent (< 1.2)More symmetrical and defined peaks
Precision (%RSD) < 2.0%< 1.0%Improved reproducibility
Accuracy (% Recovery) 98-102%99-101%High degree of accuracy

Logical Workflow for Cross-Validation

The process of cross-validating an analytical method from HPLC to UPLC involves a systematic approach to ensure that the new method is equivalent to or better than the original method. The following diagram illustrates the logical workflow for this process.

CrossValidationWorkflow start Start: Existing Validated HPLC Method define_uplc Define UPLC Method (Column, Mobile Phase, etc.) start->define_uplc transfer Geometric Scaling of Method Parameters define_uplc->transfer optimize Optimize UPLC Method (Gradient, Flow Rate, Temp.) transfer->optimize validate Perform Method Validation (ICH Guidelines) optimize->validate system_suitability System Suitability validate->system_suitability linearity Linearity & Range validate->linearity precision Precision (Repeatability & Intermediate) validate->precision accuracy Accuracy (% Recovery) validate->accuracy specificity Specificity (Peak Purity) validate->specificity lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness compare Compare Performance Data (HPLC vs. UPLC) system_suitability->compare linearity->compare precision->compare accuracy->compare specificity->compare lod_loq->compare robustness->compare document Document Cross-Validation Report compare->document end End: Implemented & Validated UPLC Method document->end

References

Benchmarking tert-Butyl Rosuvastatin Purity Against Pharmacopeial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of tert-Butyl rosuvastatin, a key intermediate and potential impurity of Rosuvastatin, against the stringent standards set forth by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

This compound, also known as Rosuvastatin tert-Butyl Ester, is recognized as a process impurity and a metabolite of Rosuvastatin.[1] While not listed as a specified impurity in the primary monographs, its presence is controlled under the limits for unspecified impurities. This guide outlines the experimental protocol for its assessment and presents a comparative summary of its acceptance criteria against established pharmacopeial standards for Rosuvastatin Calcium.

Comparative Analysis of Pharmacopeial Impurity Limits

The purity of Rosuvastatin Calcium is rigorously defined in both the USP and Ph. Eur. through specific limits on known and unknown impurities. The following tables summarize the acceptance criteria for related substances as outlined in these pharmacopeias. This compound would fall under the category of "unspecified impurities" in both monographs.

Table 1: Impurity Limits for Rosuvastatin Calcium according to the European Pharmacopoeia (Ph. Eur.) [2][3]

ImpurityAcceptance Criterion (NMT %)
Impurity A0.2
Impurity B0.5
Impurity C0.6
Impurity G0.1
Unspecified Impurities (each)0.10
Total Impurities 1.2

Table 2: Impurity Limits for Rosuvastatin Tablets according to the United States Pharmacopeia (USP) [4]

ImpurityAcceptance Criterion (NMT %)
Rosuvastatin related compound A— (Process impurity, not calculated)
Rosuvastatin diastereomers— (Process impurity, not calculated)
Rosuvastatin ketone2.1
Rosuvastatin lactone1.5
Any other individual impurity0.2
Total Impurities 2.5

NMT: Not More Than

Experimental Protocol: Purity Determination by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is the standard for determining the purity of Rosuvastatin and its related substances.[5][6] The following protocol provides a general framework for the analysis of this compound.

Objective: To quantify the purity of a this compound sample and identify any impurities relative to pharmacopeial standards for Rosuvastatin.

Materials and Reagents:

  • This compound sample

  • Rosuvastatin Calcium Reference Standard (USP or Ph. Eur.)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Chromatographic Conditions (Typical):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium Reference Standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a comparable concentration to the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, and reproducibility of injections).

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Impurity Identification and Quantification: Compare the chromatogram of the sample solution to that of the reference standard. Identify and quantify any peaks corresponding to known and unknown impurities based on their relative retention times and peak areas. The percentage of each impurity is calculated using the area normalization method or against the reference standard.

Visualizing the Workflow and Chemical Relationships

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison prep_sample Prepare tert-Butyl Rosuvastatin Sample Solution hplc_run HPLC Analysis of Sample Solution prep_sample->hplc_run prep_std Prepare Rosuvastatin Reference Standard Solution sys_suit System Suitability Test (using Standard) prep_std->sys_suit sys_suit->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification of Impurities peak_int->quant comparison Comparison with Pharmacopeial Limits quant->comparison

Caption: Experimental workflow for the purity assessment of this compound.

chemical_relationship rosuvastatin Rosuvastatin (Active Pharmaceutical Ingredient) impurities Other Related Substances rosuvastatin->impurities Degradation tert_butyl This compound (Intermediate/Impurity) tert_butyl->rosuvastatin Conversion synthesis Synthesis Process synthesis->rosuvastatin synthesis->tert_butyl Intermediate synthesis->impurities

Caption: Chemical relationship between this compound and Rosuvastatin.

References

A Head-to-Head Comparison of Chiral Columns for the Separation of Tert-Butyl Rosuvastatin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of tert-butyl rosuvastatin, a key intermediate in the synthesis of rosuvastatin, is a critical quality attribute that requires precise and reliable analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) employing chiral stationary phases (CSPs) are the predominant techniques for this purpose. This guide provides a head-to-head comparison of various chiral columns used for the enantioselective separation of this compound and its parent compound, rosuvastatin, supported by experimental data from published literature.

Performance of Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including the enantiomers of rosuvastatin and its derivatives.

CHIRALPAK® Series: A Focus on Normal Phase Chromatography

The CHIRALPAK® series of columns, featuring amylose or cellulose derivatives coated or immobilized on a silica gel support, have been extensively evaluated for the separation of rosuvastatin enantiomers.

  • CHIRALPAK® IB , with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, has demonstrated excellent performance in separating rosuvastatin enantiomers.[1][2] A normal phase HPLC method utilizing this column achieved good resolution (Rs > 2.0) between the rosuvastatin enantiomer and the main peak, as well as separation from the lactone impurity (Rs > 4.0).[1][3]

  • CHIRALPAK® IC , which is a cellulose tris(3,5-dichlorophenylcarbamate) based CSP, was also investigated.[1] However, it provided a noticeable but lower resolution (Rs < 1.0) between the rosuvastatin enantiomer and the parent peak compared to CHIRALPAK® IB under the tested conditions.[1]

  • CHIRALPAK® IA , an amylose-based CSP, was also part of initial screening studies for rosuvastatin separation.[1] A patent for the separation of this compound describes a method using a stationary phase of silica gel coated with amylose-tris(3,5-xylyl carbamate), which is characteristic of the CHIRALPAK® AD series, but conceptually similar to other amylose-based columns. This method effectively separates the optical isomers of this compound.[4]

Lux® Cellulose-2: A Reversed-Phase Approach

A direct reversed-phase HPLC method was developed for the determination of the enantiomeric impurity of rosuvastatin calcium using a Lux® Cellulose-2 column. This method employed a gradient elution, which offered improved chemo- and enantio-selectivity and shorter analysis times compared to isocratic methods.[5]

ACQUITY UPC² Trefoil™ CEL1: An Ultra-Performance Convergence Chromatography Method

For a rapid and sensitive determination of enantiomeric excess, an ACQUITY UPC² method was developed using a Trefoil™ CEL1 column, which is based on cellulose tris-(3,5-dimethylphenylcarbamate). This approach provided a resolution greater than 2.0 between the rosuvastatin enantiomers and offered the advantage of mass spectrometry compatibility, which is often a limitation in normal phase HPLC.

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral separation of rosuvastatin and this compound on different columns as reported in the literature.

ColumnAnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Retention Time (min)
CHIRALPAK® IB Rosuvastatinn-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v/v)[1]1.0> 2.0 (enantiomer)[1]Not Specified
CHIRALPAK® IB Rosuvastatinn-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v)[2]1.0Not Specified~11 and ~13[2]
CHIRALPAK® IC Rosuvastatinn-heptane, ethanol, 2-propanol and trifluoroacetic acid combinations[1]Not Specified< 1.0[1]Not Specified
Lux® Cellulose-2 RosuvastatinAcetonitrile and 0.05% trifluoroacetic acid in water (gradient)1.0Baseline separation[5]Not Specified
ACQUITY UPC² Trefoil™ CEL1 RosuvastatinMixed alcohol co-solvent with a basic additive in CO₂Not Specified> 2.0Not Specified
Amylose-tris(3,5-xylyl carbamate) coated silica This compoundn-hexane:isopropanol:trifluoroacetic acid (93-97:3-7:0.05-0.4 v/v/v)[4]0.5 - 1.5Effective separation[4]Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Normal Phase HPLC using CHIRALPAK® IB for Rosuvastatin
  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Column: CHIRALPAK® IB (250 x 4.6mm, 5µm).[1]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 243 nm.[2]

  • Diluent: Dichloromethane and methanol in a 96:4 (v/v) ratio.[2]

Method 2: Reversed-Phase HPLC using Lux® Cellulose-2 for Rosuvastatin
  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Column: Lux® Cellulose-2.[5]

  • Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: UV, wavelength not specified.

Method 3: Normal Phase HPLC for this compound
  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Column: Silica gel coated with amylose-tris(3,5-xylyl carbamate).[4]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid in a volume ratio of 93-97:3-7:0.05-0.4.[4]

  • Flow Rate: 0.5 - 1.5 mL/min.[4]

  • Column Temperature: 15 - 55 °C.[4]

  • Detection: UV at 220 nm.[4]

Experimental Workflow Diagram

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Analysis SamplePrep Prepare this compound Sample Solution Injection Inject Sample onto Chiral Column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase Separation Elute with Mobile Phase (Isocratic or Gradient) MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Integrate Peaks and Calculate Resolution (Rs) Chromatogram->Quantification

Caption: Experimental workflow for chiral separation of this compound.

References

A Comparative Guide to the Synthesis of Rosuvastatin Intermediates: Tert-Butyl Ester vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Rosuvastatin, a leading drug in the management of hypercholesterolemia, involves the preparation of key ester intermediates. This guide provides an objective comparison of the synthetic efficiency for two common intermediates: tert-butyl rosuvastatin and rosuvastatin methyl ester. The comparison is supported by experimental data from published literature and patents, focusing on reaction yields, product purity, and process considerations.

Executive Summary

The choice between synthesizing this compound and rosuvastatin methyl ester often depends on the overall synthetic strategy, purification requirements, and economic viability. The tert-butyl ester is a versatile intermediate, frequently synthesized via olefination reactions like the Wittig reaction or the more stereoselective Julia-Kocienski olefination. While traditional Wittig reactions can produce significant isomeric impurities, newer methods offer high conversion rates. The Julia-Kocienski olefination provides excellent stereoselectivity, minimizing the formation of the undesired Z-isomer. The rosuvastatin methyl ester can be efficiently obtained through transesterification of the tert-butyl ester, a process that boasts high yields and purity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the synthesis of this compound and rosuvastatin methyl ester via common synthetic routes.

ParameterThis compound SynthesisRosuvastatin Methyl Ester Synthesis
Synthetic Route Wittig ReactionJulia-Kocienski Olefination
Reaction Yield ~60% (classic route)[1], up to 99.2% conversion (liquid-assisted)[2]72% (can be improved by purification)
Product Purity (HPLC) Can be low due to ~25% Z-isomer formation in classic Wittig[1]Initial: 93.3%; After purification: up to 99.54%
Key Reagents Phosphonium salt, pyrimidine aldehyde, base (e.g., K₂CO₃)Chiral sulfone, pyrimidine aldehyde, base
Reaction Conditions Varies; classic route may require elevated temperatures.Low temperatures (e.g., -78°C) often required for high stereoselectivity.
Stereoselectivity (E:Z ratio) Can be problematic; liquid-assisted method reports 76:24[2]High E-selectivity
Downstream Processing Requires careful purification to remove triphenylphosphine oxide and Z-isomer.Simpler purification due to higher stereoselectivity.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of both rosuvastatin esters.

Synthesis of Acetonide-Protected this compound via Wittig Reaction

This protocol is based on a liquid-assisted mechanochemical procedure, which offers high conversion rates.

Materials:

  • [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Wittig salt)

  • tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (aldehyde intermediate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base

  • Solvent (e.g., for liquid-assisted grinding)

Procedure:

  • In a stainless steel vial, combine the Wittig salt (1 mmol), the aldehyde intermediate (1 mmol), and DBU (1.3 mmol).

  • For liquid-assisted grinding, add 1 mL of a suitable solvent.

  • The mixture is then subjected to ball milling for 16 hours.

  • Upon completion, the reaction mixture is worked up to isolate the acetonide-protected this compound.

Synthesis of Acetonide-Protected this compound via Julia-Kocienski Olefination

This route provides high stereoselectivity.

Materials:

  • A pyrimidine sulfone derivative

  • A chiral aldehyde intermediate

  • Base (e.g., a strong base like sodium hexamethyldisilazide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Dissolve the pyrimidine sulfone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the strong base dropwise to the solution to form the carbanion.

  • Slowly add the chiral aldehyde intermediate to the reaction mixture.

  • Allow the reaction to proceed at the low temperature until completion, monitoring by a suitable technique like TLC or HPLC.

  • Quench the reaction and perform an aqueous workup to extract the product.

  • The crude product is then purified, typically by column chromatography, to yield the acetonide-protected tert-butyl ester of rosuvastatin.

Synthesis of Rosuvastatin Methyl Ester via Transesterification

This protocol describes the conversion of a protected tert-butyl ester to the corresponding methyl ester.

Materials:

  • (E)-({2-[4-(fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[1][3]dioxan-4-yl)acetate tert-butyl ester

  • Methanol (in excess)

  • Acid catalyst (e.g., methanesulfonic acid) or a neutral catalyst (e.g., titanium(IV) isopropoxide)

  • Acetonitrile

  • 1N Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • The protected tert-butyl ester is dissolved in an excess of methanol in the presence of a catalyst.

  • The reaction mixture is stirred, and the transesterification is monitored for completion.

  • Upon completion, the methanol is removed by distillation.

  • The resulting intermediate, the acetonide-protected methyl ester, is then subjected to deprotection.

  • The protected methyl ester (0.16 mole) is dissolved in acetonitrile (1.8 L), and 1N HCl (160 g) is added.

  • The mixture is stirred at 20-25 °C for 8 hours.

  • The reaction is neutralized to a pH of 7-7.5 with solid sodium bicarbonate.

  • An aqueous workup followed by extraction with ethyl acetate is performed.

  • The solvent is evaporated to yield the crude rosuvastatin methyl ester, which can be further purified by crystallization.[3]

Synthesis Pathway Comparison

The following diagram illustrates the logical flow of the two primary synthetic pathways leading to the rosuvastatin esters.

G cluster_tert_butyl This compound Synthesis cluster_methyl Rosuvastatin Methyl Ester Synthesis start_tb Starting Materials (Pyrimidine & Chiral Side Chain) wittig Wittig Reaction start_tb->wittig julia Julia-Kocienski Olefination start_tb->julia intermediate_tb Acetonide-Protected tert-Butyl Ester wittig->intermediate_tb Lower Stereoselectivity julia->intermediate_tb High Stereoselectivity deprotection_tb Deprotection intermediate_tb->deprotection_tb final_tb This compound deprotection_tb->final_tb intermediate_tb_2 Acetonide-Protected tert-Butyl Ester transesterification Transesterification intermediate_tb_2->transesterification intermediate_me Acetonide-Protected Methyl Ester transesterification->intermediate_me High Yield deprotection_me Deprotection intermediate_me->deprotection_me final_me Rosuvastatin Methyl Ester deprotection_me->final_me

Caption: Comparative synthesis pathways for this compound and rosuvastatin methyl ester.

Conclusion

The synthesis of This compound offers flexibility with multiple olefination strategies. The Julia-Kocienski olefination stands out for its superior stereoselectivity, leading to a purer product and potentially simplifying downstream processing. While traditional Wittig reactions can be less efficient due to the formation of isomers, modern variations have shown significant improvements in conversion rates.

The synthesis of rosuvastatin methyl ester via transesterification from the tert-butyl intermediate is a highly efficient process, characterized by high yields and excellent purity. This route may be preferable when a high-purity methyl ester is the desired final intermediate for subsequent conversion to the active pharmaceutical ingredient.

Ultimately, the optimal choice of synthetic route will depend on a variety of factors including the desired stereoisomeric purity, cost of reagents and catalysts, scalability of the process, and the specific expertise and equipment available to the research or manufacturing team.

References

Inter-laboratory Validation of a Proposed Analytical Method for Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl rosuvastatin, an impurity of Rosuvastatin. The guide also outlines a framework for an inter-laboratory validation study to ensure the method's reproducibility and reliability across different laboratory settings. The presented validation data is a representative model based on typical performance characteristics of similar analytical methods, as a direct inter-laboratory study for this specific analyte is not publicly available.

Proposed Analytical Method

An HPLC method is proposed for the determination of this compound. This method is based on common practices for the analysis of rosuvastatin and its related compounds.

Chromatographic Conditions (Alternative 1: HPLC-UV)
ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Injection Volume 20 µL
Column Temperature 30°C
Chromatographic Conditions (Alternative 2: UPLC-UV)

For a faster analysis time, an Ultra-Performance Liquid Chromatography (UPLC) method can be considered.

ParameterCondition
Instrument Ultra-Performance Liquid Chromatograph with UV Detector
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45 v/v)
Flow Rate 0.4 mL/min
Detection Wavelength 242 nm
Injection Volume 5 µL
Column Temperature 40°C

Hypothetical Inter-laboratory Validation Data

The following tables summarize the expected performance of the proposed HPLC-UV method across three hypothetical laboratories.

Linearity
LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Laboratory 11 - 500.9995
Laboratory 21 - 500.9992
Laboratory 31 - 500.9998
Precision

2.2.1. Repeatability (Intra-day Precision)

LaboratoryConcentration (µg/mL)Mean Peak Area (n=6)% RSD
Laboratory 12012543210.85
Laboratory 22012612341.10
Laboratory 32012498760.92

2.2.2. Intermediate Precision (Inter-day Precision)

LaboratoryConcentration (µg/mL)Mean Peak Area (3 days)% RSD
Laboratory 12012567891.25
Laboratory 22012634561.50
Laboratory 32012512341.35
Accuracy (Recovery)
LaboratorySpiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
Laboratory 180%1615.898.75
100%2020.2101.00
120%2423.899.17
Laboratory 280%1616.1100.63
100%2019.899.00
120%2424.3101.25
Laboratory 380%1615.999.38
100%2020.1100.50
120%2423.999.58
Robustness
Parameter VariedVariationLaboratory 1 (% RSD)Laboratory 2 (% RSD)Laboratory 3 (% RSD)
Flow Rate± 0.1 mL/min1.51.81.6
Mobile Phase Composition± 2% Acetonitrile1.82.11.9
Column Temperature± 2°C1.31.61.4

Experimental Protocols

Preparation of Standard Solution

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilutions can be made from this stock solution to prepare working standards for linearity, precision, and accuracy studies.

Preparation of Sample Solution

The preparation of the sample solution will depend on the matrix. For a bulk drug substance, a procedure similar to the standard preparation would be followed. For a formulated product, a suitable extraction procedure would need to be developed and validated.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system should be established by injecting a standard solution multiple times. The acceptance criteria for system suitability may include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas (n=5): ≤ 2.0%

Visualization of the Inter-laboratory Validation Workflow

InterLaboratoryValidationWorkflow A Method Development & Single-Lab Validation B Develop Validation Protocol A->B Finalized Method C Select Participating Laboratories B->C D Distribute Protocol, Reference Standards & Samples C->D E Laboratory 1 Method Transfer & Validation D->E F Laboratory 2 Method Transfer & Validation D->F G Laboratory 3 Method Transfer & Validation D->G H Data Collection & Analysis E->H F->H G->H I Statistical Analysis of Inter-laboratory Data H->I Combined Data J Final Validation Report I->J Statistical Results

Caption: Workflow for an inter-laboratory validation study.

Safety Operating Guide

Proper Disposal of tert-Butyl Rosuvastatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling tert-Butyl rosuvastatin, a metabolite of the widely used statin Rosuvastatin, adherence to proper disposal protocols is paramount to ensure a safe working environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Core Principle: Treat as Hazardous Chemical Waste

All waste containing this compound, including pure compounds, solutions, and contaminated labware, must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to the contamination of water systems and pose a risk to aquatic life.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure that appropriate personal protective equipment is worn. This includes:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance.

  • Segregation and Collection:

    • Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated spatulas, weigh boats, and filter papers) in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. The original chemical container is often the best choice for storing its own waste, provided it is in good condition.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • According to safety data sheets for related compounds, the recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • It is imperative to observe all federal, state, and local regulations governing hazardous waste disposal.[1]

  • Empty Container Management:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the original labels on the container should be defaced or removed. The container can then be disposed of as non-hazardous laboratory glass or plastic waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

This compound Disposal Workflow cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Procedure start Identify tert-Butyl Rosuvastatin Waste solid_waste Solid Waste (powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (solutions) start->liquid_waste Is it liquid? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Secure Satellite Accumulation Area solid_container->storage liquid_container->storage disposal_pickup Arrange for Pickup by Licensed Waste Contractor storage->disposal_pickup incineration Incinerate at a Permitted Facility disposal_pickup->incineration empty_container Empty Original Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_container dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling of tert-Butyl rosuvastatin, from personal protective equipment (PPE) and operational procedures to compliant disposal methods. Adherence to these protocols is critical for minimizing exposure risks and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategorySpecification
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear a lab coat or other protective clothing to prevent skin contact.[1] For direct handling, impervious protective gloves are necessary.[2] While specific breakthrough times for this compound are not available, nitrile and butyl rubber gloves are recommended for protection against a wide range of chemicals.[3][4][5][6] Inspect gloves for any signs of degradation before use.
Respiratory Protection If there is a risk of dust formation or if the occupational exposure limit is exceeded, a NIOSH/MSHA-approved respirator should be used.[7] Given the occupational exposure limit for Rosuvastatin Calcium of 0.005 mg/m³, a respirator with a particulate filter (N95 or higher) is recommended when handling the powder form.[2] For situations with potential organic vapors, a combination cartridge for organic vapors and particulates may be appropriate.[8][9][10]

Occupational Exposure Limits

While a specific occupational exposure limit (OEL) for this compound has not been established, the OEL for the active pharmaceutical ingredient, Rosuvastatin Calcium, serves as a critical reference point for ensuring personnel safety.

CompoundOccupational Exposure Limit (OEL)Source
Rosuvastatin Calcium0.005 mg/m³ (8-hour TWA)[2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow diagram outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup Proceed when ready prep_weigh Weigh Compound prep_setup->prep_weigh handling_dissolve Dissolve/Use in Experiment prep_weigh->handling_dissolve handling_transfer Transfer Solutions handling_dissolve->handling_transfer cleanup_spill Follow Spill Protocol handling_dissolve->cleanup_spill If spill occurs cleanup_decon Decontaminate Work Surfaces handling_transfer->cleanup_decon handling_transfer->cleanup_spill If spill occurs disposal_segregate Segregate Waste cleanup_decon->disposal_segregate cleanup_spill->disposal_segregate Contain and clean disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for Licensed Disposal disposal_store->disposal_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl rosuvastatin
Reactant of Route 2
Reactant of Route 2
tert-Butyl rosuvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.